Product packaging for 1-(1,1-Difluoroethyl)-2-fluorobenzene(Cat. No.:CAS No. 1138445-14-3)

1-(1,1-Difluoroethyl)-2-fluorobenzene

Cat. No.: B1454898
CAS No.: 1138445-14-3
M. Wt: 160.14 g/mol
InChI Key: CMYVOOREJIMEGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-(1,1-Difluoroethyl)-2-fluorobenzene is an organic compound with the molecular formula C8H7F3 and a molecular weight of 160.14 g/mol . It is supplied with a purity of not less than 98% . As a fluorinated aromatic compound, it serves as a valuable building block in chemical synthesis and research applications. The difluoroethyl group is a motif of significant interest in medicinal and agrochemical chemistry, often used to modulate a compound's lipophilicity, metabolic stability, and electronic properties . Researchers utilize such fluorinated reagents in the development of new pharmaceuticals and advanced materials. This product is intended for research purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7F3 B1454898 1-(1,1-Difluoroethyl)-2-fluorobenzene CAS No. 1138445-14-3

Properties

IUPAC Name

1-(1,1-difluoroethyl)-2-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3/c1-8(10,11)6-4-2-3-5-7(6)9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMYVOOREJIMEGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201288146
Record name 1-(1,1-Difluoroethyl)-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201288146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1138445-14-3
Record name 1-(1,1-Difluoroethyl)-2-fluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1138445-14-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1,1-Difluoroethyl)-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201288146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 1-(1,1-Difluoroethyl)-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorinated Aromatics in Modern Chemistry

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry and materials science.[1] The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, make fluorinated compounds highly valuable.[1][2] 1-(1,1-Difluoroethyl)-2-fluorobenzene, a molecule featuring both a difluoroethyl group and a fluorine atom on the aromatic ring, represents a key building block in the synthesis of complex pharmaceuticals and agrochemicals.[1] This guide provides an in-depth exploration of the synthesis and characterization of this important fluorinated aromatic compound, offering practical insights for researchers and professionals in the field.

Part 1: Strategic Synthesis of this compound

The most common and efficient laboratory-scale synthesis of this compound involves the deoxofluorination of a readily available ketone precursor, 1-(2-fluorophenyl)ethan-1-one.[3][4][5] This transformation is typically achieved using a specialized fluorinating agent.

The Precursor: 1-(2-fluorophenyl)ethan-1-one

The starting material for this synthesis is 2'-fluoroacetophenone, a commercially available aromatic ketone.[3][4][5] Its structure combines a fluorinated benzene ring with an acetyl group, providing the necessary carbon skeleton for the target molecule.

PropertyValue
IUPAC Name 1-(2-fluorophenyl)ethan-1-one
CAS Number 445-27-2
Molecular Formula C8H7FO
Molecular Weight 138.14 g/mol
Appearance Clear, colorless liquid
Boiling Point 82-83 °C at 13.3 hPa
Density 1.12 g/cm³
The Transformation: Deoxofluorination

The key step in the synthesis is the conversion of the carbonyl group of 2'-fluoroacetophenone into a geminal difluoride. This is a classic example of a deoxofluorination reaction.[2]

The Reagent of Choice: Diethylaminosulfur Trifluoride (DAST)

Diethylaminosulfur trifluoride (DAST) is a widely used and effective reagent for the deoxofluorination of aldehydes and ketones.[6][7][8][9] It offers several advantages, including relatively mild reaction conditions and good yields for many substrates.[7][9]

Reaction Mechanism:

The reaction is believed to proceed through the initial activation of the carbonyl oxygen by the electrophilic sulfur of DAST. This is followed by nucleophilic attack of a fluoride ion at the carbonyl carbon. A subsequent elimination cascade releases sulfur dioxide and diethylamine, resulting in the formation of the geminal difluoride.[6]

G ketone 1-(2-fluorophenyl)ethan-1-one intermediate Sulfurane Intermediate ketone->intermediate Reaction with DAST dast DAST (Et2NSF3) dast->intermediate product This compound intermediate->product Fluoride transfer & Elimination byproducts SOF2 + Et2NH intermediate->byproducts

Figure 1. Simplified reaction pathway for the deoxofluorination of 1-(2-fluorophenyl)ethan-1-one with DAST.

Detailed Experimental Protocol

Materials:

  • 1-(2-fluorophenyl)ethan-1-one

  • Diethylaminosulfur trifluoride (DAST)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 1-(2-fluorophenyl)ethan-1-one and anhydrous dichloromethane. The solution is cooled to 0 °C in an ice bath.

  • Addition of DAST: Diethylaminosulfur trifluoride (DAST) is added dropwise to the stirred solution via the dropping funnel, maintaining the temperature at 0 °C. Caution: DAST is moisture-sensitive and can be hazardous; it should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[7]

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: The reaction is carefully quenched by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C. The mixture is then transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with dichloromethane.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound as a pure compound.

Part 2: Comprehensive Characterization

Thorough characterization of the synthesized this compound is crucial to confirm its identity and purity. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule. Both ¹H and ¹³C NMR are essential, and ¹⁹F NMR provides definitive confirmation of the fluorine-containing groups.

¹H NMR Spectroscopy:

The proton NMR spectrum will exhibit characteristic signals for the aromatic protons and the methyl group protons. The aromatic protons will appear as a complex multiplet due to coupling with each other and with the fluorine atom on the ring. The methyl group protons will appear as a triplet due to coupling with the two geminal fluorine atoms of the difluoroethyl group.

¹³C NMR Spectroscopy:

The carbon NMR spectrum will show distinct signals for each of the carbon atoms in the molecule. The carbon atoms bonded to fluorine will exhibit characteristic splitting patterns (C-F coupling).

¹⁹F NMR Spectroscopy:

The fluorine NMR spectrum is particularly informative. It will show two distinct signals: one for the single fluorine atom on the aromatic ring and another for the two equivalent fluorine atoms of the difluoroethyl group.

Spectroscopic Data Expected Chemical Shifts and Couplings
¹H NMR Aromatic protons (multiplet), Methyl protons (triplet)
¹³C NMR Aromatic carbons (with C-F couplings), Difluoroethyl carbons (with C-F couplings)
¹⁹F NMR Aromatic fluorine (singlet or multiplet), Difluoroethyl fluorines (quartet)
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to analyze its fragmentation pattern.

Expected Fragmentation:

Under electron ionization (EI), the molecular ion peak (M⁺) should be observed at m/z corresponding to the molecular weight of C₈H₇F₃ (160.14 g/mol ).[10] Common fragmentation pathways may involve the loss of a methyl group or a fluorine atom.

G start Synthesis of this compound precursor 1-(2-fluorophenyl)ethan-1-one start->precursor reaction Deoxofluorination with DAST precursor->reaction product This compound reaction->product characterization Characterization product->characterization nmr NMR Spectroscopy (1H, 13C, 19F) characterization->nmr ms Mass Spectrometry characterization->ms chromatography Chromatography (GC/LC) characterization->chromatography

Figure 2. Overall workflow for the synthesis and characterization of this compound.

Chromatographic Analysis

Gas chromatography (GC) or liquid chromatography (LC) can be used to assess the purity of the synthesized compound. A single, sharp peak in the chromatogram is indicative of a pure sample.

Part 3: Safety and Handling

3.1 Reagent Safety

  • Diethylaminosulfur trifluoride (DAST): DAST is corrosive, toxic, and reacts violently with water.[7] It should be handled in a fume hood with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.

  • Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent.[11] It should be handled in a well-ventilated area.

3.2 Product Safety

Conclusion

The synthesis of this compound via the deoxofluorination of 1-(2-fluorophenyl)ethan-1-one is a reliable and well-established method. Careful execution of the experimental protocol and thorough characterization using a combination of spectroscopic and chromatographic techniques are essential for obtaining a pure and well-defined product. This guide provides the necessary information for researchers and professionals to successfully synthesize and characterize this valuable fluorinated building block.

References

An In-depth Technical Guide to 1-(1,1-Difluoroethyl)-2-fluorobenzene: A Building Block for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Motifs in Medicinal Chemistry

The introduction of fluorine into molecular scaffolds is a cornerstone of modern drug design. The unique physicochemical properties of the fluorine atom—its high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The strategic incorporation of fluorinated groups, such as the gem-difluoroethyl and fluoroaryl moieties present in 1-(1,1-Difluoroethyl)-2-fluorobenzene, offers a powerful tool for medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates.

This guide provides a comprehensive overview of this compound, a valuable building block for the synthesis of novel therapeutics. While detailed experimental data for this specific compound is not extensively available in the public domain, this document synthesizes information on its fundamental properties, plausible synthetic strategies, and potential applications, drawing upon established principles of fluorine chemistry and data from closely related analogues.

Core Compound Identity and Properties

CAS Number: 1138445-14-3

Molecular Structure
Molecular Structure of this compound

Molecular Formula: C₈H₇F₃

Molecular Weight: 160.14 g/mol

Physicochemical Data Summary
PropertyValueSource
Boiling Point 158.2±30.0 °C (Predicted)
Flash Point 42.0±12.5 °C (Predicted)

Note: The physicochemical data presented are predicted values and should be confirmed through experimental validation.

Synthesis and Mechanistic Considerations

Plausible Synthetic Approach: Difluoroethylation of a Fluorinated Precursor

One potential route could involve the reaction of a 2-fluorophenyl organometallic reagent with a source of the 1,1-difluoroethyl group. For instance, a Grignard reagent or an organolithium species derived from 1-bromo-2-fluorobenzene could be reacted with a difluoroethylating agent.

A related approach, which has been documented for the synthesis of (1,1-difluoroethyl)arenes, involves the nickel-catalyzed cross-coupling of an arylboronic acid with 1,1-difluoroethyl chloride (CH₃CF₂Cl). This suggests a possible synthesis of the target molecule from 2-fluorophenylboronic acid.

Conceptual Synthesis Workflow:

G cluster_start Starting Materials cluster_reaction Cross-Coupling Reaction cluster_product Product 2_fluorophenylboronic_acid 2-Fluorophenylboronic acid reaction_vessel Nickel Catalyst Ligand Base Solvent 2_fluorophenylboronic_acid->reaction_vessel difluoroethyl_chloride 1,1-Difluoroethyl chloride difluoroethyl_chloride->reaction_vessel target_molecule This compound reaction_vessel->target_molecule Purification

Caption: Conceptual workflow for the synthesis of this compound via nickel-catalyzed cross-coupling.

Causality in Experimental Choices:

  • Catalyst Selection: Nickel catalysts are often effective for cross-coupling reactions involving alkyl halides due to their ability to activate the C-X bond.

  • Ligand: The choice of ligand is crucial for stabilizing the nickel catalyst, promoting reductive elimination, and preventing side reactions.

  • Base and Solvent: These are selected to optimize the reaction conditions, ensuring solubility of the reactants and facilitating the catalytic cycle.

Reactivity and Potential for Further Functionalization

The aromatic ring of this compound is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the fluorine atoms. The fluorine atom at the 2-position is particularly susceptible to displacement by strong nucleophiles. This reactivity allows for the introduction of a variety of functional groups, making it a versatile intermediate for building more complex molecules.

Conversely, the benzene ring is deactivated towards electrophilic aromatic substitution. The fluorine atoms are ortho, para-directing, but the overall deactivation of the ring means that harsh conditions would likely be required for electrophilic substitution reactions.

Applications in Drug Discovery and Medicinal Chemistry

While specific examples of drugs containing the this compound moiety are not prominent in the public literature, the structural components of this molecule are of significant interest in medicinal chemistry.

  • Metabolic Blocking: The gem-difluoroethyl group can serve as a bioisostere for a hydroxyl or carbonyl group, or it can be used to block sites of metabolic oxidation. The high strength of the C-F bond makes it resistant to cleavage by metabolic enzymes.

  • Modulation of pKa: The strong electron-withdrawing effect of the fluorine atoms can lower the pKa of nearby acidic or basic functional groups, which can be critical for optimizing drug absorption and distribution.

  • Conformational Control: The presence of fluorine can influence the conformational preferences of a molecule, which can lead to improved binding to a target protein.

  • Increased Lipophilicity: Fluorination often increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.

Potential Therapeutic Areas:

The incorporation of fluorobenzene and related motifs is prevalent in a wide range of therapeutic agents, including:

  • Antibacterials: Fluoroquinolone antibiotics are a well-known class of drugs that feature a fluorinated benzene ring.

  • Anticancer Agents: Many kinase inhibitors and other oncology drugs incorporate fluorinated aromatic rings to enhance their potency and pharmacokinetic properties.

  • Psychoactive Agents: Fluorobenzoyl derivatives have shown potential as psychoactive compounds.

Safety and Handling

General Safety Recommendations:

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Ground and bond containers when transferring the material to prevent static discharge. Use spark-proof tools and explosion-proof equipment.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from sources of ignition and incompatible substances such as strong oxidizing agents.

  • Fire Safety: This compound is predicted to be a flammable liquid. Use dry chemical, CO₂, or foam extinguishers. Vapors may form explosive mixtures with air.

  • Health Hazards: May cause eye, skin, and respiratory tract irritation. Ingestion or inhalation of high concentrations may lead to central nervous system depression.

Emergency Procedures:

  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Conclusion and Future Outlook

This compound represents a promising, albeit currently under-documented, building block for the development of new pharmaceuticals. The combination of a fluoroaryl ring and a gem-difluoroethyl group provides a rich platform for chemists to manipulate the properties of drug candidates in a controlled and predictable manner. As the demand for more sophisticated and effective therapeutics continues to grow, the strategic use of fluorinated intermediates like this one will undoubtedly play an increasingly important role in the future of drug discovery. Further research into the synthesis, reactivity, and biological applications of this compound is warranted to fully unlock its potential.

Spectroscopic Characterization of 1-(1,1-Difluoroethyl)-2-fluorobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for 1-(1,1-Difluoroethyl)-2-fluorobenzene. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive exploration of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The guide emphasizes the rationale behind experimental choices and the logic of spectral interpretation, ensuring a thorough understanding of the molecule's structural features.

Introduction

This compound is a fluorinated aromatic compound of interest in medicinal chemistry and materials science. The introduction of fluorine atoms can significantly alter a molecule's physical, chemical, and biological properties, including metabolic stability and binding affinity.[1] Accurate spectroscopic characterization is therefore paramount for confirming the identity, purity, and structure of this and similar fluorinated molecules. This guide will delve into the expected ¹H, ¹³C, and ¹⁹F NMR, IR, and MS data for the title compound, providing a foundational understanding for researchers working with fluorinated aromatics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For organofluorine compounds, ¹⁹F NMR is particularly informative due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus.[1][2][3] The combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecular framework.

Experimental Protocol: NMR Data Acquisition

A standard protocol for acquiring high-resolution NMR spectra for a sample of this compound would involve the following steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.[2]

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe capable of detecting ¹H, ¹³C, and ¹⁹F nuclei.

  • ¹H NMR: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer relaxation delay may be necessary.

  • ¹⁹F NMR: Acquire a proton-decoupled ¹⁹F NMR spectrum. ¹⁹F NMR spectra are often acquired with a wider spectral width due to the large chemical shift range of fluorine.[3] Trichlorofluoromethane (CFCl₃) is a common reference standard for ¹⁹F NMR.[2]

  • 2D NMR (Optional but Recommended): For unambiguous assignments, two-dimensional NMR experiments such as COSY (¹H-¹H), HSQC (¹H-¹³C), HMBC (¹H-¹³C long-range), and HOESY (¹H-¹⁹F) can be invaluable.

Predicted NMR Data and Interpretation

Based on the structure of this compound and data from related fluorinated aromatic compounds, the following NMR data can be predicted:

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.50-7.40m1HAr-H
~7.35-7.25m1HAr-H
~7.20-7.10m2HAr-H
~2.05t3HCH
  • Rationale: The aromatic protons will appear in the typical downfield region for benzene derivatives. The electron-withdrawing nature of the fluorine atoms will influence their precise chemical shifts. The methyl protons will appear as a triplet due to coupling with the two adjacent fluorine atoms of the difluoroethyl group.

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityAssignment
~160dC -F (Ar)
~132dC -H (Ar)
~129sC -H (Ar)
~125dC -H (Ar)
~120tC F₂
~116dC -H (Ar)
~115dC -C (Ar)
~25tC H₃
  • Rationale: The carbon attached to the aromatic fluorine will show a large one-bond C-F coupling constant. The carbons of the difluoroethyl group will exhibit characteristic splitting patterns due to coupling with the attached fluorine atoms. The chemical shifts of the aromatic carbons are influenced by the positions of the fluorine substituents.[2]

Table 3: Predicted ¹⁹F NMR Data (376 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityAssignment
~-90qCF
~-115sAr-F
  • Rationale: The two fluorine atoms of the difluoroethyl group are equivalent and will appear as a single resonance. This resonance will be split into a quartet by the three protons of the adjacent methyl group. The aromatic fluorine will appear as a singlet in a proton-decoupled spectrum. The chemical shift values are estimates based on typical ranges for similar functional groups.[3]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) if it is a liquid, or as a KBr pellet if it is a solid.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum, typically over the range of 4000-400 cm⁻¹.

  • Data Acquisition: A background spectrum is first collected, followed by the spectrum of the sample. The final spectrum is presented as percent transmittance versus wavenumber.

Predicted IR Data and Interpretation

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H stretch
~2950-2850MediumAliphatic C-H stretch
~1600-1450StrongAromatic C=C skeletal vibrations
~1250-1000StrongC-F stretch
~800-700StrongOut-of-plane C-H bending
  • Rationale: The spectrum will be dominated by strong absorptions corresponding to the C-F stretching vibrations, a characteristic feature of fluorinated compounds.[4] Aromatic C-H and C=C stretching bands will also be prominent. The specific pattern of the out-of-plane C-H bending bands can provide information about the substitution pattern of the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

Experimental Protocol: MS Data Acquisition
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a gas or liquid chromatograph.

  • Ionization: Electron Ionization (EI) is a common method for volatile compounds. For less volatile or thermally labile compounds, softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) may be used.

  • Mass Analysis: A mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio.

  • Detection: An ion detector records the abundance of each ion.

Predicted MS Data and Interpretation

For this compound (C₈H₇F₃), the expected molecular weight is approximately 176.05 g/mol .

  • Molecular Ion (M⁺): A prominent peak corresponding to the molecular ion is expected at m/z 176.

  • Fragmentation Pattern: The fragmentation of fluorinated aromatic compounds can be complex.[5] Key fragmentation pathways for this molecule could include:

    • Loss of a methyl radical (•CH₃) to give an ion at m/z 161.

    • Loss of a fluorine atom (•F) to give an ion at m/z 157.

    • Loss of HF to give an ion at m/z 156.

    • Cleavage of the C-C bond between the aromatic ring and the ethyl group, leading to various fragment ions.

SpectroscopicAnalysisWorkflow cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy cluster_MS Mass Spectrometry NMR_Sample Sample in Deuterated Solvent NMR_Acquisition Acquire ¹H, ¹³C, ¹⁹F Spectra NMR_Sample->NMR_Acquisition NMR_Data Chemical Shifts, Coupling Constants, Integration NMR_Acquisition->NMR_Data Interpretation Structural Elucidation NMR_Data->Interpretation Data Interpretation IR_Sample Thin Film or KBr Pellet IR_Acquisition Acquire FTIR Spectrum IR_Sample->IR_Acquisition IR_Data Absorption Bands (Wavenumber) IR_Acquisition->IR_Data IR_Data->Interpretation Data Interpretation MS_Sample Sample Introduction & Ionization MS_Acquisition Mass Analysis MS_Sample->MS_Acquisition MS_Data m/z Values & Fragmentation Pattern MS_Acquisition->MS_Data MS_Data->Interpretation Data Interpretation Structure 1-(1,1-Difluoroethyl)- 2-fluorobenzene Structure->NMR_Sample Analyte Structure->IR_Sample Analyte Structure->MS_Sample Analyte

Conclusion

The comprehensive spectroscopic analysis of this compound, integrating ¹H, ¹³C, and ¹⁹F NMR, IR, and MS data, provides a robust methodology for its structural confirmation and purity assessment. The principles and predicted data outlined in this guide serve as a valuable resource for scientists engaged in the synthesis and application of novel fluorinated compounds. The interplay of these techniques, as illustrated in the workflow, underscores the power of a multi-faceted analytical approach in modern chemical research.

References

A Technical Guide to the Chemical Reactivity and Stability of 1-(1,1-Difluoroethyl)-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

1-(1,1-Difluoroethyl)-2-fluorobenzene, with CAS Number 1138445-14-3, is a fluorinated aromatic compound of increasing interest in the fields of medicinal chemistry and materials science.[1][2][3] The strategic incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[4] This guide provides a comprehensive analysis of the predicted chemical reactivity and stability of this compound, drawing upon established principles of physical organic chemistry and data from analogous structures. Due to the limited specific literature on this molecule, this document serves as a predictive framework to inform experimental design and application.

Molecular Structure and Physicochemical Properties

The unique arrangement of fluoro-substituents in this compound governs its electronic properties and, consequently, its reactivity. The molecule features a benzene ring substituted with a fluorine atom and an adjacent 1,1-difluoroethyl group.

PropertyPredicted ValueSource
Molecular FormulaC₈H₇F₃[3]
Molecular Weight160.14 g/mol [3]
Boiling Point158.2±30.0 °C
Flash Point42.0±12.5 °C
Density1.25±0.1 g/cm³

Note: Physical properties are predicted values from chemical databases and may not reflect experimentally determined values.

Predicted Chemical Reactivity

The reactivity of the aromatic ring is dictated by the interplay of the inductive and resonance effects of the two substituents.

  • Ortho-Fluoro Substituent : The fluorine atom is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I). However, it also possesses lone pairs that can be donated to the aromatic ring through resonance (+M effect). For fluorine, the inductive effect generally outweighs the resonance effect, leading to an overall deactivation of the ring towards electrophilic attack compared to benzene.[5] However, the resonance donation directs incoming electrophiles to the ortho and para positions.[6]

  • 1,1-Difluoroethyl Substituent : This group is strongly electron-withdrawing due to the two fluorine atoms on the benzylic carbon. This deactivating effect is primarily inductive (-I) and will significantly reduce the electron density of the aromatic ring, making it less susceptible to electrophilic attack.

The combination of these two electron-withdrawing groups is predicted to render the benzene ring significantly electron-deficient.

Electrophilic Aromatic Substitution (EAS)

The rate of electrophilic aromatic substitution on this compound is anticipated to be substantially lower than that of benzene or fluorobenzene.[5] The strong deactivation from both substituents makes the ring a poor nucleophile.

Directing Effects:

The directing effects of the two substituents will determine the regioselectivity of any potential EAS reactions.

  • The ortho-fluoro group is an ortho, para-director.[6]

  • The 1,1-difluoroethyl group, being an inductively withdrawing alkyl group, is expected to be a meta-director.

The positions on the ring can be analyzed as follows:

  • C3: Meta to the fluoro group and ortho to the difluoroethyl group.

  • C4: Para to the fluoro group and meta to the difluoroethyl group.

  • C5: Meta to both the fluoro and difluoroethyl groups.

  • C6: Ortho to the fluoro group and ortho to the difluoroethyl group (sterically hindered).

Considering both electronic and steric factors, electrophilic attack is most likely to occur at the C4 position (para to the fluorine) , as this position is activated by the resonance of the fluorine and is not significantly sterically hindered. The C6 position is highly disfavored due to steric hindrance from the adjacent 1,1-difluoroethyl group.

Experimental Workflow: Predictive Nitration Protocol

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A This compound (1 eq) in conc. H₂SO₄ C Slow addition of HNO₃ to the benzene derivative at 0-5 °C A->C B Fuming HNO₃ (1.1 eq) B->C D Stir at room temperature for 12-24h (Monitor by TLC/GC-MS) C->D Exothermic reaction control E Pour onto ice-water D->E Quenching F Extract with ethyl acetate E->F G Wash with sat. NaHCO₃ and brine F->G H Dry over MgSO₄, filter, and concentrate G->H I Purify by column chromatography (Silica gel, Hexanes/EtOAc gradient) H->I J J I->J Characterize major product (Predicted: 4-nitro derivative)

Caption: Predicted workflow for the nitration of this compound.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the aromatic ring makes this compound a good candidate for nucleophilic aromatic substitution, a reaction that is typically difficult for benzene itself.[7] For SNAr to occur, a good leaving group and strong electron-withdrawing groups ortho or para to the leaving group are required.[7]

In this molecule, the fluorine atom at the C2 position is a potential leaving group. The 1,1-difluoroethyl group at the C1 position is ortho to this fluorine, and its strong electron-withdrawing nature will activate the ring for nucleophilic attack. Therefore, it is predicted that the C2-fluorine can be displaced by strong nucleophiles.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

Caption: Generalized mechanism for SNAr on this compound.

Chemical Stability

The stability of this compound is influenced by the strength of the carbon-fluorine bonds and the overall electronic nature of the molecule.

Thermal Stability

Fluorinated organic compounds generally exhibit high thermal stability due to the high bond dissociation energy of the C-F bond.[8] It is predicted that this compound will be a thermally robust molecule, resistant to decomposition at moderate temperatures. However, at very high temperatures, decomposition could occur, potentially leading to the formation of hazardous substances like hydrogen fluoride. The presence of multiple fluorine atoms is expected to enhance its overall thermal stability compared to non-fluorinated analogues.[8][9]

Chemical Stability
  • Oxidative Stability: The electron-deficient aromatic ring is expected to be resistant to oxidation. The C-F bonds are also highly resistant to oxidative cleavage.

  • Reductive Stability: The aromatic ring itself is generally stable to reduction, although the benzylic C-F bonds of the difluoroethyl group could potentially be susceptible to certain reducing agents under harsh conditions.

  • pH Stability: The compound is expected to be stable across a wide pH range. It is unlikely to hydrolyze under normal acidic or basic conditions. However, under strongly basic conditions, as discussed, nucleophilic aromatic substitution may occur.

Applications in Drug Development and Materials Science

The introduction of fluorine-containing moieties is a well-established strategy in medicinal chemistry to enhance drug properties.[4] The 1,1-difluoroethyl group can serve as a bioisostere for other functional groups, potentially improving metabolic stability by blocking sites of oxidative metabolism. The ortho-fluoro substitution pattern can influence conformational preferences and binding interactions with target proteins. Therefore, this compound is a valuable building block for the synthesis of novel pharmaceutical candidates.

In materials science, the high thermal and chemical stability of polyfluorinated aromatic compounds makes them suitable for applications in high-performance polymers, liquid crystals, and other advanced materials.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of vapors.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials.

  • Fire Safety: Fluorinated organic compounds can produce toxic and corrosive fumes (e.g., hydrogen fluoride) upon combustion. Use appropriate fire extinguishing media.

Conclusion

This compound is a highly functionalized aromatic compound with predictable yet distinct reactivity and stability profiles. Its electron-deficient nature makes it relatively inert to electrophilic attack but susceptible to nucleophilic aromatic substitution at the C2 position. The molecule is expected to exhibit high thermal and chemical stability. These characteristics make it a promising scaffold for the development of new pharmaceuticals and advanced materials. Further experimental validation of the predictions outlined in this guide will be crucial for unlocking the full potential of this versatile molecule.

References

An In-depth Technical Guide to 1-(1,1-Difluoroethyl)-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of 1-(1,1-Difluoroethyl)-2-fluorobenzene, a fluorinated aromatic compound of interest to researchers, scientists, and professionals in drug development. This document delves into its chemical identity, physicochemical properties, safety considerations, plausible synthetic routes, and its potential applications in medicinal chemistry, grounded in established scientific principles.

Chemical Identity and Nomenclature

The compound is systematically named This compound according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules. This name precisely describes a benzene ring substituted with a 1,1-difluoroethyl group and a fluorine atom at the ortho position (1,2-substitution pattern).

Table 1: Compound Identification

IdentifierValueSource
IUPAC Name This compound-
CAS Number 1138445-14-3[1]
Molecular Formula C₈H₇F₃[2]
Molecular Weight 160.14 g/mol [2]
Canonical SMILES CC(C1=C(C=CC=C1)F)(F)F-

Currently, there are no widely recognized synonyms for this compound in publicly accessible chemical databases. It is primarily identified by its IUPAC name and CAS number.

Physicochemical and Safety Data

While comprehensive experimental data for this compound is not extensively available, key physicochemical properties have been reported by chemical suppliers. Safety information is extrapolated from data for structurally similar compounds, such as (1,1-Difluoroethyl)benzene, and general knowledge of fluorinated aromatic hydrocarbons.

Table 2: Physicochemical Properties

PropertyValueSource
Boiling Point 158.2 ± 30.0 °C at 760 mmHg[3]
Density 1.2 ± 0.1 g/cm³[3]
Flash Point 42.0 ± 12.5 °C[3]
Melting Point Not Available-
Solubility Expected to be soluble in common organic solvents (e.g., acetone, ethanol, dichloromethane) and insoluble in water.-
Safety Profile

A specific Safety Data Sheet (SDS) for this compound is not publicly available. However, based on the known hazards of analogous compounds like (1,1-Difluoroethyl)benzene, the following GHS hazard and precautionary statements are anticipated.[4] This information should be used for preliminary guidance only, and a comprehensive risk assessment should be conducted before handling this chemical.

Table 3: Anticipated GHS Hazard and Precautionary Statements

CategoryCodeStatement
Hazard Statements H226Flammable liquid and vapour.
H315Causes skin irritation.
H319Causes serious eye irritation.
H335May cause respiratory irritation.
Precautionary Statements P210Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.
P261Avoid breathing vapours.
P280Wear protective gloves/protective clothing/eye protection/face protection.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P403+P233Store in a well-ventilated place. Keep container tightly closed.

The Role of the 1,1-Difluoroethyl Moiety in Drug Discovery

The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry. The 1,1-difluoroethyl group, in particular, offers several advantageous properties that can enhance the drug-like characteristics of a molecule.

  • Lipophilic Hydrogen Bond Donor: The hydrogen atom on the difluoromethyl group (CHF₂) is more acidic than a standard methyl or methylene proton. This allows it to act as a weak hydrogen bond donor, potentially forming crucial interactions with biological targets.[5]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the difluoroethyl group resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. This can lead to an improved pharmacokinetic profile and a longer in-vivo half-life of a drug candidate.

  • Bioisosterism: The difluoroethyl group can serve as a bioisostere for other functional groups, such as hydroxyl (-OH), thiol (-SH), or even a carbonyl group in its hydrated form. This allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity and polarity, while maintaining or improving its biological activity.[6]

  • Conformational Control: The presence of the bulky and electronegative fluorine atoms can influence the conformational preferences of a molecule, potentially locking it into a bioactive conformation for optimal target binding.

The combination of a 1,1-difluoroethyl group with a fluoro-substituted aromatic ring, as seen in this compound, presents a valuable scaffold for the design of novel therapeutic agents with enhanced metabolic stability and target affinity.[7][8]

Proposed Synthetic Pathway

While a specific, validated synthesis protocol for this compound is not detailed in the readily available scientific literature, a plausible synthetic route can be devised based on established organometallic and fluorination methodologies. The following proposed pathway utilizes a Grignard reaction followed by deoxofluorination.

Step-by-Step Protocol

Step 1: Synthesis of 2'-Fluoroacetophenone

  • To a solution of 2-fluorobenzonitrile in anhydrous diethyl ether, add a solution of methylmagnesium bromide (Grignard reagent) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2'-fluoroacetophenone.

Step 2: Synthesis of this compound

  • In a fume hood, add 2'-fluoroacetophenone to a solution of a deoxofluorinating agent, such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor), in an anhydrous, non-polar solvent like dichloromethane at 0 °C under an inert atmosphere.

  • Allow the reaction to stir at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Deoxofluorination 2-Fluorobenzonitrile 2-Fluorobenzonitrile Grignard_Reaction Grignard Reaction (Diethyl Ether, 0 °C to RT) 2-Fluorobenzonitrile->Grignard_Reaction Methylmagnesium Bromide Methylmagnesium Bromide Methylmagnesium Bromide->Grignard_Reaction 2'-Fluoroacetophenone 2'-Fluoroacetophenone Grignard_Reaction->2'-Fluoroacetophenone Deoxofluorination Deoxofluorination (DCM, 0 °C to RT) 2'-Fluoroacetophenone->Deoxofluorination Deoxofluorinating_Agent DAST or Deoxo-Fluor Deoxofluorinating_Agent->Deoxofluorination Target_Compound This compound Deoxofluorination->Target_Compound

Caption: Proposed two-step synthesis of this compound.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show a triplet in the upfield region (around 1.5-2.0 ppm) corresponding to the methyl (CH₃) protons, with coupling to the two adjacent fluorine atoms of the difluoroethyl group. The aromatic protons will appear as a complex multiplet in the downfield region (around 7.0-7.6 ppm).

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the methyl carbon, the quaternary carbon bearing the two fluorine atoms, and the six aromatic carbons. The signals for the carbons directly bonded to fluorine will exhibit large one-bond C-F coupling constants.

  • ¹⁹F NMR: The fluorine NMR spectrum is expected to show two main signals. One signal will correspond to the two equivalent fluorine atoms of the difluoroethyl group, which will appear as a quartet due to coupling with the methyl protons. The second signal will be from the single fluorine atom on the benzene ring, which will likely appear as a multiplet due to coupling with the neighboring aromatic protons.

Infrared (IR) Spectroscopy

The IR spectrum is expected to display characteristic absorption bands for C-H stretching of the aromatic ring and the methyl group (around 2900-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹), and strong C-F stretching vibrations (in the range of 1000-1350 cm⁻¹).[5][9]

Mass Spectrometry (MS)

In the mass spectrum, the molecular ion peak (M⁺) is expected at m/z 160. Common fragmentation patterns would likely involve the loss of a methyl radical (M-15) to give an ion at m/z 145, and potentially the loss of HF (M-20) to give an ion at m/z 140. The fragmentation of the aromatic ring would also produce characteristic ions.[10]

Conclusion

This compound is a fluorinated aromatic compound with significant potential as a building block in medicinal chemistry and drug discovery. The presence of both a difluoroethyl group and a fluoroaryl moiety suggests that derivatives of this compound could exhibit favorable pharmacokinetic properties, including enhanced metabolic stability and target-binding interactions. While detailed experimental data on this specific molecule is limited, this guide provides a solid foundation for its synthesis, characterization, and potential applications based on established chemical principles and data from analogous structures. Further research into this and related compounds is warranted to fully explore their utility in the development of novel therapeutics.

References

Commercial availability and suppliers of 1-(1,1-Difluoroethyl)-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(1,1-Difluoroethyl)-2-fluorobenzene for Advanced Research and Development

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties. Among the vast array of fluorinated building blocks, this compound is emerging as a valuable intermediate for introducing the gem-difluoroethyl motif in conjunction with an ortho-fluorine substituent. This guide provides a comprehensive technical overview of this compound (CAS No. 1138445-14-3), designed for researchers, medicinal chemists, and drug development professionals. We will explore its physicochemical properties, commercial availability, plausible synthetic pathways, potential applications in drug discovery, and essential safety and handling protocols. This document aims to serve as a practical resource, synthesizing technical data with field-proven insights to empower innovative research.

The Strategic Value of Fluorinated Motifs in Drug Design

Fluorine has become an indispensable element in contemporary drug discovery.[1] Its unique properties, including high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds, allow for subtle yet profound modifications to a molecule's biological profile. The introduction of fluorine can influence a range of critical parameters such as metabolic stability, lipophilicity, membrane permeability, and binding affinity.[1]

The gem-difluoroethyl group (-CF₂CH₃), in particular, serves as a bioisostere for various functional groups, including hydroxyls and carbonyls, while offering increased metabolic stability by blocking sites susceptible to oxidation. When combined with an additional fluorine atom on the aromatic ring, as in this compound, it provides a scaffold with unique electronic and conformational properties, making it a compelling building block for exploring new chemical space in drug discovery programs.

Physicochemical and Spectroscopic Data

Understanding the fundamental properties of this compound is critical for its effective use in synthesis and research. The key data for this compound are summarized below.

PropertyValueSource
CAS Number 1138445-14-3[2][3][4][5]
Molecular Formula C₈H₇F₃[2][5][6]
Molecular Weight 160.14 g/mol [2][5][6]
Boiling Point 158.2 ± 30.0 °C at 760 mmHg[2]
Density 1.2 ± 0.1 g/cm³[2]
Appearance Colorless Liquid (Typical)Inferred from related compounds
SMILES CC(C1=CC=CC=C1F)(F)FInferred from structure
InChI Key Inferred from structureInferred from structure

Note: Physical properties such as boiling point and density are sourced from supplier data and may vary. Researchers should always refer to the Certificate of Analysis provided by their supplier for lot-specific information.

Commercial Availability and Supplier Analysis

This compound is available from several chemical suppliers specializing in research chemicals and pharmaceutical intermediates. Availability typically ranges from gram to kilogram scales, with options for custom synthesis for larger quantities.

SupplierProduct CodeNotes
BTC Pharm BTC-000761Offers a range of fluorochemicals and pharmaceutical intermediates.[2][3][7]
Echemi N/AA platform connecting multiple suppliers.[4]
Ruiyi Tech N/ALists the compound among its product offerings.[5]
Santa Cruz Biotechnology N/AAvailable for research purposes only.[6]

Procurement Workflow: A systematic approach is crucial when sourcing specialized chemical reagents. The following workflow outlines a best-practice model for qualifying and procuring this compound.

G start Identify Need for C₈H₇F₃ search Search Supplier Databases (CAS: 1138445-14-3) start->search request Request Quotes & Certificates of Analysis (CoA) search->request evaluate Evaluate Suppliers: - Purity (CoA) - Lead Time - Cost - Scalability request->evaluate select Select Primary Supplier & Place Order evaluate->select receive Receive & Quarantine Material select->receive qc Perform In-House QC (e.g., NMR, GC-MS) receive->qc release Release to Lab Inventory qc->release Pass fail Reject Lot & Contact Supplier qc->fail Fail G cluster_0 Proposed Synthesis of this compound A B node_A_label 2'-Fluoroacetophenone (Precursor) reagent_edge A->reagent_edge node_B_label This compound (Product) reagent Deoxofluorination Reagent (e.g., DAST) Inert Solvent (e.g., DCM) reagent->reagent_edge Reaction Conditions reagent_edge->B

References

An In-depth Technical Guide to the Key Starting Materials for the Synthesis of 1-(1,1-Difluoroethyl)-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 1,1-Difluoroethyl Moiety in Modern Chemistry

The introduction of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics, can dramatically improve the efficacy and pharmacokinetic profiles of bioactive compounds. Among the various fluorinated motifs, the 1,1-difluoroethyl group has emerged as a critical pharmacophore. Its presence in a molecule can serve as a bioisostere for other functional groups, influencing conformation and binding affinity. The target molecule, 1-(1,1-difluoroethyl)-2-fluorobenzene, is a valuable building block in the synthesis of more complex fluorinated compounds, making a comprehensive understanding of its synthesis crucial for researchers in the field.

This technical guide provides an in-depth exploration of the key starting materials and synthetic pathways for the preparation of this compound. We will delve into the mechanistic underpinnings of the critical transformations, provide detailed, field-proven experimental protocols, and offer insights into the practical considerations for successful synthesis.

Primary Synthetic Strategy: A Two-Step Approach from Fluorobenzene

The most direct and widely employed route to this compound commences with a readily available and cost-effective starting material: fluorobenzene . This strategy unfolds in two key stages:

  • Friedel-Crafts Acylation: The synthesis of the pivotal intermediate, 2'-fluoroacetophenone (also known as 1-(2-fluorophenyl)ethanone).

  • Deoxofluorination: The conversion of the carbonyl group in 2'-fluoroacetophenone to the target geminal difluoride.

This guide will now dissect each of these steps, providing a detailed examination of the starting materials, reagents, and reaction conditions.

Part 1: Synthesis of the Key Intermediate: 2'-Fluoroacetophenone

The cornerstone of this synthetic route is the efficient preparation of 2'-fluoroacetophenone. This aromatic ketone serves as the immediate precursor to the final product.

Core Starting Materials and Reagents:
Reagent/MaterialChemical FormulaMolecular Weight ( g/mol )Role
FluorobenzeneC₆H₅F96.10Aromatic Substrate
Acetyl ChlorideCH₃COCl78.50Acylating Agent
Anhydrous Aluminum ChlorideAlCl₃133.34Lewis Acid Catalyst
Dichloromethane (DCM)CH₂Cl₂84.93Anhydrous Solvent
Hydrochloric Acid (conc.)HCl36.46Quenching Agent
Crushed IceH₂O18.02Quenching Medium
Reaction Causality and Mechanistic Insights:

The synthesis of 2'-fluoroacetophenone is achieved via a classic Friedel-Crafts acylation , a powerful electrophilic aromatic substitution reaction.[1] The reaction is predicated on the generation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring of fluorobenzene.

The mechanism proceeds as follows:

  • Formation of the Acylium Ion: Acetyl chloride reacts with the strong Lewis acid, aluminum chloride, to form a highly reactive acylium ion (CH₃CO⁺). The aluminum chloride coordinates to the chlorine atom of acetyl chloride, polarizing the C-Cl bond and facilitating its cleavage.

  • Electrophilic Aromatic Substitution: The acylium ion, a potent electrophile, is then attacked by the π-electrons of the fluorobenzene ring. The fluorine atom is an ortho-, para-directing group due to its ability to donate a lone pair of electrons to the aromatic system, stabilizing the intermediate carbocation (the sigma complex). However, steric hindrance from the fluorine atom can favor para-substitution. To achieve the desired ortho-acylation, careful control of reaction conditions is necessary.

  • Rearomatization: The sigma complex loses a proton to regenerate the aromaticity of the ring, yielding 2'-fluoroacetophenone. The aluminum chloride catalyst is regenerated in the work-up process.

Diagram of the Friedel-Crafts Acylation Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification A Anhydrous AlCl₃ and DCM B Cool to 0-5 °C A->B C Dropwise addition of Acetyl Chloride B->C D Dropwise addition of Fluorobenzene C->D E Stir at room temperature D->E F Quench with ice and conc. HCl E->F G Extract with DCM F->G H Wash with H₂O, NaHCO₃, Brine G->H I Dry over Na₂SO₄ H->I J Evaporate solvent I->J K Crude Product J->K L Vacuum Distillation or Column Chromatography K->L M Pure 2'-Fluoroacetophenone L->M

Caption: Workflow for the Synthesis of 2'-Fluoroacetophenone.

Detailed Experimental Protocol: Synthesis of 2'-Fluoroacetophenone

Safety Precaution: This reaction must be conducted in a well-ventilated fume hood. Anhydrous aluminum chloride is highly corrosive and reacts violently with water. Acetyl chloride is also corrosive and a lachrymator. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, is mandatory. All glassware must be thoroughly dried to prevent decomposition of the Lewis acid.

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane (DCM) (approximately 3 mL per gram of fluorobenzene).

  • Cooling: Cool the suspension to 0-5 °C in an ice bath.

  • Addition of Acetyl Chloride: Add acetyl chloride (1.0 equivalent) dropwise to the stirred suspension via the dropping funnel over 15-20 minutes, maintaining the temperature below 10 °C.

  • Addition of Fluorobenzene: After the addition of acetyl chloride is complete, add fluorobenzene (1.05 equivalents) dropwise over 30 minutes, again ensuring the temperature remains below 10 °C.

  • Reaction: Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Quenching: Carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid. This step is highly exothermic and should be performed with caution in a large beaker.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Washing: Combine the organic layers and wash successively with water, a saturated aqueous solution of sodium bicarbonate (until effervescence ceases), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is then purified by vacuum distillation or column chromatography on silica gel to afford pure 2'-fluoroacetophenone as a colorless to pale yellow liquid.[1]

Part 2: Deoxofluorination to this compound

With the key intermediate, 2'-fluoroacetophenone, in hand, the next critical step is the conversion of its carbonyl group into a geminal difluoride. This transformation is a cornerstone of modern organofluorine chemistry.

Core Starting Materials and Reagents:
Reagent/MaterialChemical FormulaMolecular Weight ( g/mol )Role
2'-FluoroacetophenoneC₈H₇FO138.14Ketone Substrate
Deoxo-Fluor®C₆H₁₄F₃NOS221.24Deoxofluorinating Agent
Dichloromethane (DCM)CH₂Cl₂84.93Anhydrous Solvent
Saturated Sodium BicarbonateNaHCO₃84.01Quenching Agent
Reaction Causality and Mechanistic Insights:

The conversion of a ketone to a gem-difluoride is a nucleophilic fluorination reaction. Reagents such as Diethylaminosulfur Trifluoride (DAST) and its more thermally stable analogue, Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®), are commonly employed for this purpose.[2][3]

The proposed mechanism involves the following steps:

  • Activation of the Carbonyl: The oxygen atom of the carbonyl group in 2'-fluoroacetophenone attacks the electrophilic sulfur atom of Deoxo-Fluor®, leading to the formation of an intermediate and the displacement of a fluoride ion.

  • Fluoride Attack: The displaced fluoride ion then acts as a nucleophile, attacking the carbocationic intermediate.

  • Elimination and Second Fluorination: A subsequent elimination step, followed by a second nucleophilic attack by a fluoride ion, results in the formation of the gem-difluoro compound.

Diagram of the Deoxofluorination Reaction Scheme:

G 2'-Fluoroacetophenone 2'-Fluoroacetophenone This compound This compound 2'-Fluoroacetophenone->this compound  Deoxo-Fluor® (excess)  DCM, 0 °C to rt

Caption: Deoxofluorination of 2'-Fluoroacetophenone.

Detailed Experimental Protocol: Synthesis of this compound

Safety Precaution: Deoxo-Fluor® and DAST are moisture-sensitive and can release corrosive hydrogen fluoride (HF) upon contact with water. These reagents are also respiratory hazards and must be handled in a well-ventilated fume hood with appropriate PPE.[4][5]

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2'-fluoroacetophenone (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Deoxo-Fluor®: Slowly add Deoxo-Fluor® (2.0-3.0 equivalents) dropwise to the stirred solution.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight. Monitor the reaction progress by TLC or GC-MS.

  • Quenching: Carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield this compound.

Conclusion

The synthesis of this compound is a testament to the strategic application of fundamental organic reactions. By leveraging the power of Friedel-Crafts acylation followed by a robust deoxofluorination, researchers can efficiently access this valuable fluorinated building block. The key starting materials, fluorobenzene and a suitable deoxofluorinating agent, are commercially available, making this synthetic route both practical and scalable. A thorough understanding of the underlying mechanisms and strict adherence to anhydrous and safe handling procedures are paramount for the successful execution of this synthesis. This guide provides a solid foundation for researchers to confidently prepare this compound and utilize it in the advancement of medicinal chemistry and materials science.

References

Theoretical Calculations on the Conformational Structure of 1-(1,1-Difluoroethyl)-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Senior Application Scientist Whitepaper

Abstract

This technical guide provides a comprehensive framework for conducting theoretical calculations to determine the three-dimensional structure of 1-(1,1-Difluoroethyl)-2-fluorobenzene. Organofluorine compounds are of paramount importance in modern drug development and materials science, where subtle conformational changes can dictate biological activity and material properties.[1][2] This paper outlines a robust computational protocol employing Density Functional Theory (DFT), detailing the rationale behind the selection of appropriate functionals and basis sets for fluorine-containing aromatic systems. We present a step-by-step workflow for geometry optimization and vibrational frequency analysis, crucial for ensuring the identification of a true energy minimum. The guide is intended for researchers, computational chemists, and drug development professionals seeking to apply in silico methods to predict and understand the structural characteristics of complex fluorinated molecules.

Introduction: The Significance of Fluorine in Molecular Design

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science.[1][2] The unique properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly alter a molecule's pharmacokinetic and physicochemical profile.[3] Properties such as metabolic stability, lipophilicity, and binding affinity are often enhanced through targeted fluorination.[1]

The subject of this guide, this compound (CAS 1138445-14-3)[4], is a molecule of interest due to its combination of a gem-difluoroethyl group and an ortho-fluorine on an aromatic ring. The steric and electronic interplay between these adjacent fluorinated substituents can lead to non-trivial conformational preferences that are difficult to predict without rigorous computational analysis. Theoretical calculations provide a powerful, cost-effective means to elucidate the lowest-energy conformation, understand the intramolecular forces governing its structure, and predict spectroscopic properties before undertaking complex and expensive synthetic efforts.

This guide will focus on the application of Density Functional Theory (DFT), a workhorse of modern computational chemistry, to determine the ground-state geometry of this molecule.

Theoretical Foundations: Selecting the Right Tools

The accuracy of any theoretical calculation is contingent upon the chosen methodology. For organofluorine compounds, careful selection of the computational level of theory is critical to obtaining physically meaningful results.

Density Functional Theory (DFT)

DFT has become the predominant method for studying the electronic structure of molecules due to its favorable balance of computational cost and accuracy. Unlike more computationally expensive ab initio methods, DFT calculates the total energy of a system based on its electron density.[5][6] This approach has proven highly effective for determining the equilibrium geometries and properties of a wide range of molecules, including complex organic compounds.[7][8]

The Exchange-Correlation Functional: B3LYP

A key component of any DFT calculation is the exchange-correlation (XC) functional, which approximates the complex quantum mechanical interactions between electrons. The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is one of the most widely used and validated XC functionals in computational chemistry.[5][6] It incorporates a portion of exact Hartree-Fock exchange, which improves the description of electronic structure, particularly for systems with significant electron correlation effects. Its proven track record for organic and fluorinated molecules makes it an authoritative and trustworthy choice for this analysis.[6]

The Basis Set: 6-311+G(d,p)

The basis set is a set of mathematical functions used to construct the molecular orbitals. For molecules containing highly electronegative atoms like fluorine, a flexible and robust basis set is non-negotiable. The Pople-style 6-311+G(d,p) basis set is an excellent choice for this system for the following reasons:[9]

  • 6-311G : This is a triple-zeta valence basis set, meaning it uses three separate functions to describe each valence atomic orbital. This provides significant flexibility for the electron density to adjust during bond formation, which is crucial for describing the complex electronic environment of the molecule.

  • + (Diffuse Functions) : The + symbol indicates the addition of diffuse functions to heavy (non-hydrogen) atoms. These are large, shallow functions that are essential for accurately describing the electron density far from the atomic nuclei. They are particularly important for electronegative atoms like fluorine, which have significant lone-pair electron density.[10]

  • (d,p) (Polarization Functions) : These functions allow the atomic orbitals to change shape (polarize) in the presence of the electric field of neighboring atoms. d functions on heavy atoms and p functions on hydrogen atoms are critical for accurately modeling the geometry of chemical bonds and intermolecular interactions.[9][10]

Computational Protocol

The following section provides a detailed, step-by-step methodology for performing the theoretical calculations on this compound using a standard quantum chemistry software package like Gaussian.[11]

Molecular Structure Input
  • Construct the Molecule : Build an initial 3D structure of this compound using a molecular modeling program. The IUPAC name specifies a benzene ring substituted at position 1 with a -C(F)₂CH₃ group and at position 2 with a -F atom.

  • Initial Conformation : Pay attention to the initial dihedral angle of the ethyl group relative to the plane of the benzene ring. While the optimization algorithm will search for the minimum, starting from a chemically reasonable guess can expedite convergence.

  • Export Coordinates : Save the initial structure as a coordinate file (e.g., .xyz or .mol) or generate a Z-matrix.

Geometry Optimization Workflow

The primary goal is to find the molecular geometry that corresponds to the lowest energy on the potential energy surface.[11][12]

  • Setup Calculation : In the input file for the quantum chemistry software, specify the following keywords:

    • Method: B3LYP

    • Basis Set: 6-311+G(d,p)

    • Job Type: Opt (for geometry optimization)

    • Convergence Criteria: Use default or tightened convergence criteria (Opt=Tight) for a more accurate structure.

  • Execute Calculation : Run the calculation. The software will iteratively adjust the bond lengths, angles, and dihedrals, calculating the energy and forces at each step until a stationary point is found where the forces on all atoms are effectively zero.

  • Verify Convergence : After the calculation completes, check the output file to ensure that the optimization has converged successfully.

G cluster_workflow Computational Workflow A 1. Build Initial 3D Structure B 2. Define Level of Theory (B3LYP/6-311+G(d,p)) A->B C 3. Perform Geometry Optimization (Opt) B->C D 4. Check for Convergence C->D E 5. Perform Frequency Calculation (Freq) D->E If Converged F 6. Verify Minimum Energy (No Imaginary Frequencies) E->F G Final Optimized Structure & Thermodynamic Data F->G If Valid

Caption: A standard workflow for computational geometry optimization and validation.

Vibrational Frequency Analysis

A converged geometry optimization finds a stationary point, but this could be an energy minimum or a saddle point (a transition state). A vibrational frequency calculation is a self-validating system to confirm the nature of this stationary point.[6][13]

  • Setup Calculation : Using the optimized geometry from the previous step, set up a new calculation with the following keywords:

    • Method: B3LYP

    • Basis Set: 6-311+G(d,p)

    • Job Type: Freq (for frequency analysis)

  • Execute Calculation : Run the frequency calculation.

  • Analyze Frequencies : Examine the output file for the list of vibrational frequencies.

    • A true minimum energy structure will have zero imaginary frequencies.

    • The presence of one imaginary frequency indicates a first-order saddle point, meaning the structure is a transition state, not a stable conformer. If this occurs, the initial geometry must be distorted along the vibrational mode of the imaginary frequency and re-optimized.

Analysis and Interpretation of Results

The output of these calculations provides a wealth of quantitative data about the molecule's structure and properties.

Optimized Molecular Geometry

The final output provides the precise Cartesian coordinates of the minimum-energy structure. From this, key structural parameters can be measured and analyzed. The steric hindrance from the bulky 1,1-difluoroethyl group and the electronic repulsion from the ortho-fluorine atom are expected to influence the geometry of the benzene ring and the orientation of the side chain.

References

Methodological & Application

The Strategic Incorporation of 1-(1,1-Difluoroethyl)-2-fluorobenzene in Modern Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing motifs is a cornerstone of rational drug design. The unique physicochemical properties of fluorine, when judiciously placed within a drug candidate, can profoundly influence its metabolic stability, binding affinity, lipophilicity, and pKa, ultimately enhancing its therapeutic profile.[1][2][3] This guide delves into the specific application of the 1-(1,1-difluoroethyl)-2-fluorobenzene moiety, a building block of increasing interest for the development of novel therapeutics. We will explore its synthesis, its impact on molecular properties, and provide detailed protocols for its use, aimed at researchers, scientists, and drug development professionals.

The Power of Fluorine in Medicinal Chemistry: A Synergistic Effect

The introduction of fluorine into a molecule is a well-established strategy to optimize drug-like properties.[4] The this compound scaffold presents a compelling case of synergistic fluorine effects. The gem-difluoroethyl group (–CF₂CH₃) offers a unique combination of steric and electronic properties. Unlike the more common trifluoromethyl (–CF₃) group, the difluoroethyl group is a bioisostere of a hydroxyl or thiol group, capable of acting as a hydrogen bond acceptor, while also being more lipophilic than a hydroxyl group. Furthermore, the presence of a fluorine atom on the benzene ring can influence the molecule's conformation and metabolic stability.

The strategic placement of these fluorine atoms can lead to:

  • Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. This can increase the drug's half-life and bioavailability.[3]

  • Modulation of Lipophilicity: Fluorination generally increases a molecule's lipophilicity, which can improve its ability to cross cell membranes and reach its target.[4][5] However, the effect is nuanced and depends on the overall molecular context.

  • Increased Binding Affinity: The polarized C-F bond can engage in favorable electrostatic interactions, including hydrogen bonds and dipole-dipole interactions, with the target protein, leading to enhanced binding affinity and potency.[3]

  • Favorable Conformational Effects: The presence of fluorine can influence the preferred conformation of a molecule, potentially pre-organizing it for optimal binding to its biological target.

Synthesis of this compound and its Derivatives

The synthesis of this compound can be approached through several routes. A common strategy involves the difluorination of a suitable precursor, such as a ketone. Below is a representative synthetic scheme and a detailed protocol.

Workflow for the Synthesis of a this compound containing compound

cluster_0 Synthesis of Precursor cluster_1 Oxidation cluster_2 Difluorination A 2-Fluoroacetophenone C 1-(2-Fluorophenyl)ethan-1-ol A->C 1. Et2O, 0 °C to rt B Grignard Reagent (e.g., CH3MgBr) B->C 2. H2O quench E 1-(2-Fluorophenyl)ethan-1-one C->E DCM, rt D Oxidizing Agent (e.g., PCC, DMP) D->E G This compound E->G DCM, 0 °C to rt F Deoxofluorinating Agent (e.g., DAST, XtalFluor) F->G

Caption: Synthetic workflow for this compound.

Protocol 1: Synthesis of this compound

Materials:

  • 2'-Fluoroacetophenone

  • Diethylaminosulfur trifluoride (DAST)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2'-fluoroacetophenone (1.0 eq) and anhydrous dichloromethane (DCM, 0.2 M). Cool the solution to 0 °C using an ice bath.

  • Addition of DAST: Slowly add diethylaminosulfur trifluoride (DAST) (1.2 eq) dropwise to the stirred solution. Caution: DAST is toxic and corrosive; handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford the pure this compound.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its identity and purity.

Applications in Medicinal Chemistry: A Case Study Approach

The this compound moiety can be incorporated into various drug scaffolds to enhance their pharmacological properties. While specific drugs containing this exact moiety are not yet prevalent in the market, its potential can be illustrated through hypothetical case studies based on established principles of medicinal chemistry.

Case Study: Kinase Inhibitors

Many kinase inhibitors target the ATP-binding pocket of the enzyme. The introduction of the this compound group onto a kinase inhibitor scaffold could:

  • Form beneficial interactions: The fluorine atoms can act as hydrogen bond acceptors, forming key interactions with the hinge region of the kinase.

  • Block metabolic hotspots: Aromatic rings are often susceptible to metabolic oxidation. The fluorine atom on the phenyl ring can block a potential site of metabolism.

  • Improve cell permeability: The increased lipophilicity can enhance the compound's ability to cross the cell membrane and reach its intracellular target.

Structure-Activity Relationship (SAR) Insights

When incorporating the this compound moiety, a systematic SAR study is crucial. Key modifications to explore include:

  • Positional Isomers: The position of the difluoroethyl group on the fluorophenyl ring can significantly impact activity.

  • Linker Modification: The nature and length of the linker connecting the fluorinated moiety to the core scaffold can be optimized.

  • Bioisosteric Replacements: Comparing the difluoroethyl group to other groups like trifluoromethyl, hydroxyl, or isopropyl can provide valuable insights into the specific role of the difluoroethyl moiety.

Data Presentation: Physicochemical Properties

The introduction of the this compound moiety is expected to modulate several key physicochemical properties of a parent molecule. The following table provides a hypothetical comparison.

PropertyParent Molecule (Hypothetical)Derivative with this compoundRationale for Change
Molecular Weight XX + 142.1Addition of C₈H₇F₃ group
cLogP YY + ~1.5 - 2.0Increased lipophilicity due to fluorine atoms
Topological Polar Surface Area (TPSA) ZZThe added moiety is non-polar
Metabolic Stability (in vitro) Low to ModerateModerate to HighC-F bonds are resistant to metabolic cleavage[3]
Aqueous Solubility HighLowerIncreased lipophilicity generally reduces aqueous solubility

Experimental Workflow for Biological Evaluation

Once a series of compounds containing the this compound moiety is synthesized, a systematic biological evaluation is necessary.

Workflow for In Vitro Biological Evaluation

cluster_0 Compound Synthesis & Characterization cluster_1 Primary Screening cluster_2 Secondary & Tertiary Assays cluster_3 Lead Optimization A Synthesis of Analogs B Purification & QC A->B C Biochemical Assay (e.g., Kinase Inhibition) B->C D Cell-based Assay (e.g., Proliferation) C->D E Selectivity Profiling D->E F ADME-Tox Profiling (e.g., Metabolic Stability, Cytotoxicity) E->F G SAR Analysis & Iterative Design F->G

Caption: In vitro evaluation workflow for novel compounds.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of a compound against a specific kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (e.g., a peptide)

  • ATP (Adenosine triphosphate)

  • Test compounds dissolved in DMSO

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

  • 384-well microplate

  • Plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Reaction Mixture: In a 384-well plate, add the kinase, the specific substrate, and the kinase assay buffer.

  • Compound Addition: Add the diluted test compounds to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced or the remaining ATP.

  • Data Analysis: Measure the signal using a plate reader. Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion and Future Perspectives

The this compound moiety represents a valuable, yet underexplored, building block in medicinal chemistry. Its unique combination of electronic and steric properties offers a powerful tool for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. The synthetic protocols and evaluation workflows provided here offer a starting point for researchers to explore the potential of this versatile scaffold in their own drug discovery programs. As our understanding of fluorine's role in drug design continues to evolve, we anticipate that novel fluorinated motifs, such as the one discussed herein, will play an increasingly important role in the development of the next generation of therapeutics.

References

Applications of 1-(1,1-Difluoroethyl)-2-fluorobenzene: A Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine-containing motifs is a cornerstone of molecular design. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased lipophilicity, and altered pKa—can profoundly influence the pharmacokinetic and pharmacodynamic profile of a bioactive molecule.[1][2] Among the diverse array of fluorinated building blocks, 1-(1,1-difluoroethyl)-2-fluorobenzene has emerged as a particularly valuable synthon. The 1,1-difluoroethyl group serves as a key bioisostere for the methoxy group, offering similar steric and electronic properties but with superior metabolic robustness. This guide provides detailed application notes and exemplar protocols for the utilization of this compound in key synthetic transformations, empowering researchers to leverage its potential in the synthesis of novel chemical entities.

The presence of a fluorine atom ortho to the 1,1-difluoroethyl group presents both opportunities and challenges for synthetic chemists. This substitution pattern allows for site-selective functionalization, enabling the introduction of diverse functionalities at a specific position on the aromatic ring. This guide will focus on three fundamental classes of reactions that are central to the elaboration of this building block: Palladium-Catalyzed Suzuki-Miyaura Coupling, Palladium-Catalyzed Buchwald-Hartwig Amination, and Nucleophilic Aromatic Substitution (SNAr). Each section will provide not only a step-by-step protocol but also a discussion of the underlying principles and experimental considerations to ensure successful implementation in the laboratory.

Section 1: Palladium-Catalyzed Suzuki-Miyaura Coupling

Application Notes

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. In the context of this compound, this reaction enables the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the 2-position, displacing the fluorine atom. The activation of the C-F bond for palladium-catalyzed cross-coupling is more challenging than for heavier halogens due to the high bond dissociation energy of the C-F bond. Consequently, the choice of catalyst, ligand, and reaction conditions is critical for achieving efficient transformation.

For substrates like this compound, catalyst systems based on electron-rich and sterically hindered phosphine ligands are often employed to facilitate the oxidative addition of the palladium(0) species to the C-F bond. The use of appropriate bases is also crucial for the transmetalation step of the catalytic cycle. The following protocol provides a representative starting point for the Suzuki-Miyaura coupling of this building block.

Exemplar Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with phenylboronic acid. This method can be adapted for other boronic acids and esters with appropriate optimization.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate tribasic (K₃PO₄)

  • Anhydrous 1,4-dioxane

  • Anhydrous, degassed water

  • Standard glassware for inert atmosphere reactions (Schlenk flask or sealed tube)

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), phenylboronic acid (1.5 equiv.), and K₃PO₄ (3.0 equiv.).

  • Catalyst and Ligand Addition: In a separate vial, weigh out Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) and add them to the Schlenk flask.

  • Atmosphere Exchange: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe. The final concentration of the limiting reagent should be in the range of 0.1-0.5 M.

  • Reaction: Place the flask in a preheated oil bath at 100-120 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Combine Reactants: This compound, Phenylboronic Acid, K₃PO₄ B Add Catalyst System: Pd(OAc)₂ and SPhos A->B C Inert Atmosphere: Evacuate & Backfill with Argon B->C D Add Solvents: Anhydrous Dioxane & Water C->D E Heat Reaction: 100-120 °C with Stirring D->E F Monitor Progress: TLC or GC-MS E->F G Cool & Quench: Add Ethyl Acetate & Water F->G H Extraction G->H I Purification: Flash Column Chromatography H->I J J I->J Final Product

Suzuki-Miyaura Coupling Workflow

Section 2: Palladium-Catalyzed Buchwald-Hartwig Amination

Application Notes

The formation of carbon-nitrogen bonds is a fundamental transformation in the synthesis of pharmaceuticals and agrochemicals, as nitrogen-containing heterocycles and arylamines are prevalent in these molecules. The Buchwald-Hartwig amination provides a versatile method for the synthesis of arylamines from aryl halides. Similar to the Suzuki-Miyaura coupling, the amination of this compound requires a carefully selected palladium catalyst and ligand to overcome the strength of the C-F bond.

Bulky, electron-rich phosphine ligands are typically effective in promoting the catalytic cycle for C-N bond formation with fluoroarenes. The choice of base is also critical and is often a strong, non-nucleophilic base such as sodium tert-butoxide or lithium bis(trimethylsilyl)amide. The following protocol outlines a general procedure for the Buchwald-Hartwig amination of the title compound.

Exemplar Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

This protocol provides a general method for the palladium-catalyzed amination of this compound with a secondary amine, morpholine. This procedure can be adapted for a range of primary and secondary amines.

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (1-2 mol%), RuPhos (2-4 mol%), and NaOtBu (1.4 equiv.) to a dry Schlenk tube or reaction vial.

  • Reagent Addition: Add anhydrous toluene, followed by this compound (1.0 equiv.) and morpholine (1.2 equiv.).

  • Reaction: Seal the vessel and heat the reaction mixture to 100-110 °C with stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: After completion, cool the reaction to room temperature. Quench the reaction with saturated aqueous ammonium chloride. Extract the mixture with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.

Buchwald_Hartwig_Workflow cluster_prep Inert Atmosphere Setup cluster_reaction Thermal Reaction cluster_workup Product Isolation A Add Catalyst, Ligand & Base: Pd₂(dba)₃, RuPhos, NaOtBu B Add Reactants & Solvent: Substrate, Amine, Toluene A->B C Seal & Heat: 100-110 °C B->C D Monitor: LC-MS or TLC C->D E Quench & Extract D->E F Dry & Concentrate E->F G Purify: Column Chromatography F->G H H G->H Arylamine Product

Buchwald-Hartwig Amination Workflow

Section 3: Nucleophilic Aromatic Substitution (SNAr)

Application Notes

Nucleophilic aromatic substitution (SNAr) is a powerful method for the functionalization of electron-deficient aromatic rings. The fluorine atom in this compound can be displaced by a variety of nucleophiles. The reactivity of the aryl fluoride in SNAr reactions is enhanced by the presence of electron-withdrawing groups on the aromatic ring. While the 1,1-difluoroethyl group is not as strongly electron-withdrawing as a nitro group, it does provide some activation towards nucleophilic attack.

This reaction is often synthetically advantageous as it can be performed without a metal catalyst, simplifying purification. The choice of solvent and base is important for promoting the reaction. Polar aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are commonly used to solvate the nucleophile and facilitate the reaction.

Exemplar Protocol: SNAr of this compound with Sodium Methoxide

This protocol details a representative SNAr reaction using sodium methoxide as the nucleophile. This method can be adapted for other nucleophiles, such as thiols and amines, although reaction conditions may require optimization.

Materials:

  • This compound

  • Sodium methoxide (NaOMe)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.) and anhydrous DMSO.

  • Nucleophile Addition: Add sodium methoxide (1.5 equiv.) to the solution.

  • Reaction: Heat the reaction mixture to 80-100 °C.

  • Monitoring: Monitor the reaction progress by GC-MS or TLC. The reaction is typically complete within 4-12 hours.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by distillation or column chromatography if necessary.

SNAr_Workflow A Combine Substrate & Solvent: This compound in DMSO B Add Nucleophile: Sodium Methoxide A->B C Heat Reaction: 80-100 °C B->C D Monitor Progress C->D E Aqueous Work-up & Extraction D->E F Purification E->F G Final Product F->G

Nucleophilic Aromatic Substitution Workflow

Data Summary

Reaction TypeExemplar ProtocolCatalyst SystemBaseSolventTemperature (°C)
Suzuki-Miyaura Coupling with Phenylboronic AcidPd(OAc)₂ / SPhosK₃PO₄Dioxane/Water100-120
Buchwald-Hartwig Amination with MorpholinePd₂(dba)₃ / RuPhosNaOtBuToluene100-110
SNAr Reaction with Sodium MethoxideNoneNaOMe (Reagent)DMSO80-100

References

Application Note: A Detailed Protocol for the Synthesis of 1-(1,1-Difluoroethyl)-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of 1-(1,1-difluoroethyl)-2-fluorobenzene, a valuable building block in medicinal and agrochemical research. The gem-difluoroethyl moiety is a critical pharmacophore, often employed as a bioisostere for hydroxyl, thiol, or carbonyl groups, enhancing metabolic stability and modulating physicochemical properties. The described method utilizes the deoxofluorination of commercially available 2'-fluoroacetophenone using Diethylaminosulfur Trifluoride (DAST). This guide offers a detailed, step-by-step procedure, in-depth mechanistic insights, critical safety protocols for handling fluorinating agents, and methods for product characterization, designed for researchers in organic synthesis and drug development.

Introduction: The Significance of the Gem-Difluoroethyl Group

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug design. The gem-difluoroalkyl group (CF₂) is particularly noteworthy; it acts as a lipophilic hydrogen bond donor while being isosteric and isopolar to functionalities like hydroxyls and thiols.[1] This substitution can drastically improve a drug candidate's metabolic profile by blocking sites of oxidative metabolism, and it can fine-tune binding affinities by altering electronic properties. The target molecule, this compound, combines the gem-difluoroethyl group with an additional fluorine on the aromatic ring, making it a versatile intermediate for creating complex, highly functionalized bioactive compounds. The synthesis of such molecules, however, requires careful handling of potent fluorinating agents and a robust, reproducible protocol.

Reaction Scheme and Mechanistic Rationale

The conversion of a ketone to a geminal difluoride is a powerful transformation in organofluorine chemistry. The selected method employs Diethylaminosulfur Trifluoride (DAST) to fluorinate 2'-fluoroacetophenone.

Overall Reaction Scheme:

(Self-generated image, not from search results)

Causality of Reagent Choice: DAST is a widely used nucleophilic fluorinating agent renowned for its efficacy in converting carbonyl compounds into geminal difluorides under relatively mild conditions.[2] Its solubility in common organic solvents like dichloromethane (CH₂Cl₂) makes it ideal for this transformation.[2]

Mechanistic Pathway: The reaction proceeds through several key steps:

  • Activation of Carbonyl: The oxygen atom of the ketone's carbonyl group attacks the electrophilic sulfur atom of DAST.

  • Intermediate Formation: This forms a key intermediate, a fluorosulfurane ether.

  • Fluoride Delivery: An intramolecular or intermolecular nucleophilic attack by a fluoride ion on the carbocation-like carbon, facilitated by the departure of the sulfur-containing leaving group, occurs. This step is repeated to replace the second oxygen bond, ultimately yielding the gem-difluorinated product.

Below is a diagram illustrating the logical flow of the proposed mechanism.

G cluster_mechanism Deoxofluorination Mechanism with DAST ketone 2'-Fluoroacetophenone (Carbonyl Oxygen) dast DAST (Electrophilic Sulfur) ketone->dast Nucleophilic Attack intermediate Fluorosulfurane Intermediate dast->intermediate Forms Intermediate carbocation Oxocarbenium Ion (Resonance Stabilized) intermediate->carbocation Loss of Et₂NSOF product This compound carbocation->product Fluoride Attack (x2)

Caption: Proposed mechanism for DAST-mediated deoxofluorination.

Materials and Equipment

Reagents
ReagentFormulaMW ( g/mol )PuritySupplier
2'-FluoroacetophenoneC₈H₇FO138.14≥98%Standard chemical suppliers
Diethylaminosulfur Trifluoride (DAST)C₄H₁₀F₃NS161.19≥95%Specialized fluorine chemistry suppliers
Dichloromethane (CH₂Cl₂)CH₂Cl₂84.93Anhydrous, ≥99.8%Standard chemical suppliers
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01ACS ReagentStandard chemical suppliers
Magnesium Sulfate (MgSO₄)MgSO₄120.37AnhydrousStandard chemical suppliers
Silica GelSiO₂60.08230-400 meshStandard chemical suppliers
HexaneC₆H₁₄86.18HPLC GradeStandard chemical suppliers
Ethyl AcetateC₄H₈O₂88.11HPLC GradeStandard chemical suppliers
Equipment
  • Three-neck round-bottom flask (100 mL) with magnetic stir bar

  • Septa and nitrogen/argon inlet adapter

  • Low-temperature thermometer

  • Addition funnel or syringe pump

  • Dry ice/acetone bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glass column for chromatography

  • Standard laboratory glassware (beakers, flasks, etc.)

  • TLC plates (silica gel 60 F₂₅₄)

Experimental Protocol: Step-by-Step Methodology

This protocol is based on a 5 mmol scale. Adjust quantities as needed.

Reaction Setup
  • Drying Glassware: Thoroughly flame-dry the three-neck flask, addition funnel, and magnetic stir bar or dry them in an oven at 120 °C overnight. Assemble the apparatus while hot and allow it to cool to room temperature under a stream of dry nitrogen or argon.

  • Inert Atmosphere: Maintain a positive pressure of inert gas throughout the reaction.

  • Initial Charge: To the cooled flask, add 2'-fluoroacetophenone (0.69 g, 5.0 mmol) and 20 mL of anhydrous dichloromethane (CH₂Cl₂).

  • Cooling: Place the flask in a dry ice/acetone bath and cool the solution to -78 °C with gentle stirring.

Synthesis Procedure
  • Reagent Addition: In a separate, dry syringe, draw up Diethylaminosulfur Trifluoride (DAST) (0.97 g, 0.8 mL, 6.0 mmol, 1.2 equivalents).

    • Causality: A slight excess of DAST is used to ensure complete conversion of the starting material.

  • Slowly add the DAST to the stirred solution in the reaction flask over 20-30 minutes, ensuring the internal temperature does not rise above -70 °C.

    • Expert Insight: A slow addition rate is critical to control the exothermic reaction and prevent the formation of unwanted byproducts.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at -78 °C for 1 hour. Then, let the mixture slowly warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate eluent system. The starting material (ketone) is more polar than the fluorinated product.

Work-up and Purification
  • Quenching (CRITICAL STEP): Cool the reaction mixture to 0 °C in an ice-water bath. In a separate beaker, prepare 50 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃), also cooled to 0 °C.

  • Very slowly and carefully, add the reaction mixture to the stirred NaHCO₃ solution using a dropping funnel.

    • Safety Rationale: This step neutralizes unreacted DAST and acidic byproducts (including hydrofluoric acid, HF), which are generated upon contact with water.[2] The process is highly exothermic and releases gas; slow addition is mandatory to prevent uncontrolled effervescence.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Washing & Drying: Combine the organic layers and wash them with 50 mL of brine (saturated NaCl solution). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel. Elute with a gradient of 100% hexane to 98:2 hexane:ethyl acetate to isolate the pure product.

Characterization of this compound

The identity and purity of the final compound should be confirmed by spectroscopic methods.

  • ¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show a triplet for the methyl group (CH₃) around δ 1.9-2.1 ppm due to coupling with the two geminal fluorine atoms (³JHF ≈ 18 Hz). The aromatic protons will appear as complex multiplets in the range of δ 7.0-7.6 ppm.

  • ¹⁹F NMR (376 MHz, CDCl₃): Two signals are expected. The signal for the aromatic fluorine will appear in the typical aryl-fluoride region (around -110 to -120 ppm). The gem-difluoro (CF₂) group will appear as a quartet around δ -90 to -100 ppm, coupled to the three methyl protons (³JFH ≈ 18 Hz).

  • ¹³C NMR (100 MHz, CDCl₃): The CF₂ carbon will appear as a triplet due to C-F coupling. The CH₃ carbon will appear as a triplet as well. The aromatic carbons will show characteristic C-F coupling patterns.

  • Mass Spectrometry (EI-MS): m/z (relative intensity): Expected molecular ion [M]⁺ at 160.05.

Critical Safety Precautions

DAST is a hazardous reagent and must be handled with extreme caution.

  • Handling: Always handle DAST in a well-ventilated chemical fume hood.[3] Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (neoprene or nitrile), and chemical splash goggles.[4]

  • Moisture Sensitivity: DAST reacts violently with water to produce toxic and corrosive hydrogen fluoride (HF) gas.[2][5] All glassware must be scrupulously dried, and the reaction must be conducted under an inert atmosphere. Never allow DAST to come into contact with water during storage or handling.[6]

  • Thermal Instability: Do not heat DAST above 50 °C, as it can undergo exothermic and potentially explosive decomposition.[2] Store it in a refrigerator under dry conditions as recommended by the supplier.[4]

  • Quenching: The quenching procedure is the most hazardous part of the work-up. Always add the reaction mixture to the basic solution slowly and with cooling. Never add water or base directly to the bulk reaction mixture.

  • HF Exposure: In case of skin contact with any liquid from the reaction, assume HF exposure. Immediate and specialized first aid is required. Consult your institution's safety protocols for handling HF burns.

Visualized Experimental Workflow

The following diagram outlines the complete experimental procedure from setup to final analysis.

References

Application Notes and Protocols for the Synthesis of Agrochemicals Utilizing 1-(1,1-Difluoroethyl)-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in the agrochemical sector.

Introduction: The Strategic Incorporation of Fluorine in Modern Agrochemicals

The introduction of fluorine-containing moieties into organic molecules has become a cornerstone of modern agrochemical design. The unique physicochemical properties of fluorine, such as its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's biological activity, metabolic stability, and lipophilicity.[1] Among the various fluorinated substituents, the difluoromethyl and related groups have gained significant traction.[2][3][4] These groups can act as bioisosteres for hydroxyl or thiol groups, yet they possess distinct electronic properties that can enhance binding affinity to target enzymes and increase resistance to metabolic degradation.[5]

This guide focuses on the synthetic utility of a key fluorinated building block, 1-(1,1-Difluoroethyl)-2-fluorobenzene , in the synthesis of novel agrochemicals. The presence of both a difluoroethyl group and a reactive fluorine atom on the aromatic ring makes this compound a versatile precursor for the construction of complex, highly functionalized molecules with potential herbicidal, fungicidal, or insecticidal properties. We will explore a proposed synthetic pathway to a pyrazole-based agrochemical scaffold, a privileged structure in numerous commercial pesticides.

Physicochemical Properties of this compound

A thorough understanding of the starting material's properties is crucial for successful reaction design and scale-up.

PropertyValueReference
Molecular Formula C₈H₇F₃
Molecular Weight 164.14 g/mol
Appearance Colorless liquid (typical)
Boiling Point ~150-155 °C (estimated)
Density ~1.2 g/cm³ (estimated)
Solubility Soluble in common organic solvents (e.g., THF, DCM, Toluene)

Proposed Synthetic Pathway: From Building Block to Agrochemical Scaffold

While a specific, industrially documented synthesis of a commercial agrochemical directly from this compound has not been identified in publicly available literature, a highly plausible and chemically sound synthetic route can be proposed. This pathway leverages well-established reaction mechanisms in fluorine and heterocyclic chemistry to construct a pyrazole-containing molecule, a common core in many successful agrochemicals.

The proposed two-step synthesis involves:

  • Nucleophilic Aromatic Substitution (SNAr): Conversion of this compound to the corresponding phenylhydrazine intermediate.

  • Cyclocondensation: Reaction of the phenylhydrazine intermediate with a 1,3-dicarbonyl compound to form the pyrazole ring.

dot digraph "Synthetic_Pathway" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

A [label="this compound"]; B [label="2-(1,1-Difluoroethyl)phenylhydrazine\n(Intermediate)"]; C [label="1,3-Dicarbonyl Compound"]; D [label="Pyrazole-based Agrochemical Scaffold"];

A -> B [label="Hydrazine Hydrate\n(Nucleophilic Aromatic Substitution)"]; B -> D [label="Cyclocondensation"]; C -> D; } केंद Caption: Proposed synthetic workflow from this compound to a pyrazole agrochemical scaffold.

Experimental Protocols

The following protocols are detailed, step-by-step methodologies for the proposed synthetic pathway. These are representative procedures and may require optimization based on specific substrates and desired outcomes.

Protocol 1: Synthesis of 2-(1,1-Difluoroethyl)phenylhydrazine via Nucleophilic Aromatic Substitution

Rationale: The electron-withdrawing nature of the 1,1-difluoroethyl group activates the ortho-positioned fluorine atom on the benzene ring, making it susceptible to nucleophilic aromatic substitution (SNAr) by hydrazine.[5][6][7] This reaction is the key step in transforming the starting material into a versatile intermediate for heterocyclic synthesis.

Materials:

  • This compound

  • Hydrazine hydrate

  • Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃)

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of this compound (1 equivalent) in DMSO, add potassium carbonate (2 equivalents).

  • Slowly add hydrazine hydrate (3-5 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(1,1-difluoroethyl)phenylhydrazine.

  • The crude product can be purified by column chromatography on silica gel or by vacuum distillation.

dot digraph "SNAr_Mechanism" { rankdir=LR; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

"this compound" -> "Meisenheimer Complex" [label=" + H2N-NH2"]; "Meisenheimer Complex" -> "2-(1,1-Difluoroethyl)phenylhydrazine" [label=" - F-"];

} केंद Caption: Simplified mechanism of the SNAr reaction.

Protocol 2: Synthesis of a Pyrazole Agrochemical Scaffold via Cyclocondensation

Rationale: The reaction of a phenylhydrazine with a 1,3-dicarbonyl compound, such as a β-ketoester, is a classic and highly efficient method for the synthesis of pyrazoles.[8][9] This reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring.

Materials:

  • 2-(1,1-Difluoroethyl)phenylhydrazine

  • Ethyl 4,4,4-trifluoroacetoacetate (or other suitable 1,3-dicarbonyl compound)

  • Ethanol

  • Glacial acetic acid (catalyst)

Procedure:

  • Dissolve 2-(1,1-difluoroethyl)phenylhydrazine (1 equivalent) and ethyl 4,4,4-trifluoroacetoacetate (1.1 equivalents) in ethanol.

  • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The resulting residue can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the desired pyrazole product.

Data Presentation: Expected Product Characteristics

The following table outlines the expected characteristics of the final pyrazole product, which would be a key precursor for a novel agrochemical.

CharacteristicExpected Value
Appearance Crystalline solid
Yield 70-90% (from phenylhydrazine)
Purity (by HPLC) >95%
¹H NMR Peaks corresponding to the aromatic, pyrazole, and ethyl groups.
¹⁹F NMR Signals for the CF₂ and CF₃ groups.
Mass Spectrometry Molecular ion peak corresponding to the expected product.

Conclusion and Future Perspectives

This compound represents a valuable and versatile building block for the synthesis of novel agrochemicals. The proposed synthetic pathway, leveraging a robust SNAr reaction followed by a classical pyrazole synthesis, provides a clear and efficient route to a highly sought-after agrochemical scaffold. The incorporation of the 2-(1,1-difluoroethyl)phenyl moiety is anticipated to impart favorable properties to the final active ingredient, including enhanced efficacy and metabolic stability. Further derivatization of the pyrazole core can lead to a diverse library of compounds for biological screening, accelerating the discovery of next-generation crop protection agents.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 1-(1,1-Difluoroethyl)-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 1-(1,1-Difluoroethyl)-2-fluorophenyl Moiety

In the landscape of modern drug discovery and materials science, the incorporation of fluorine atoms into organic molecules is a cornerstone strategy for modulating physicochemical and biological properties. Fluorine's unique characteristics—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can enhance metabolic stability, improve binding affinity, and alter lipophilicity. The 1-(1,1-difluoroethyl)-2-fluorophenyl scaffold is of particular interest as it presents a synthetically versatile platform. The geminal difluoroethyl group acts as a lipophilic bioisostere for carbonyls or hydroxyls, while the ortho-fluorine atom serves as a reactive handle for late-stage functionalization through carbon-fluorine (C-F) bond activation.[1]

This technical guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions utilizing 1-(1,1-difluoroethyl)-2-fluorobenzene. We will delve into the mechanistic principles governing the selective activation of the aromatic C-F bond and present detailed, field-proven protocols for key transformations, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions enable the formation of C-C and C-N bonds, opening avenues to a diverse array of novel chemical entities for researchers in medicinal chemistry and materials development.

Mechanistic Rationale: The Challenge and Opportunity of C-F Bond Activation

The C-F bond is the strongest single bond to carbon, making its cleavage a significant synthetic challenge. However, in polyfluorinated aromatic systems, the electronic landscape is altered, rendering the C-F bond more susceptible to activation. The palladium-catalyzed cross-coupling of aryl fluorides typically proceeds through a catalytic cycle initiated by the oxidative addition of the C-F bond to a low-valent palladium(0) complex.

The reactivity of the C-F bond in this compound is influenced by several factors:

  • Electronic Activation: The electron-withdrawing nature of the 1,1-difluoroethyl group, coupled with the ortho-fluorine, lowers the electron density of the aromatic ring. This electronic deficit makes the ipso-carbon more electrophilic and susceptible to nucleophilic attack by an electron-rich Pd(0) catalyst.[2][3]

  • Ligand Effects: The choice of ligand is paramount. Electron-rich and sterically bulky phosphine ligands, such as BrettPhos or Josiphos-type ligands, are often required to promote the challenging oxidative addition of the C-F bond.[4][5] These ligands stabilize the electron-rich Pd(0) center, increasing its nucleophilicity for the attack on the C-F bond.

  • Regioselectivity: In the presence of other potential reactive sites (e.g., C-H bonds), the selective activation of the C-F bond is crucial. The high bond dissociation energy of C-H bonds relative to the activated C-F bond in this substrate favors the desired C-F activation pathway.

Below is a generalized workflow for the palladium-catalyzed cross-coupling of this compound.

G cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification A 1-(1,1-Difluoroethyl)- 2-fluorobenzene G Inert Atmosphere (Nitrogen or Argon) A->G B Coupling Partner (e.g., Boronic Acid, Amine, Alkyne) B->G C Palladium Precatalyst (e.g., Pd(OAc)2, Pd2(dba)3) C->G D Ligand (e.g., Buchwald or Josiphos type) D->G E Base (e.g., Cs2CO3, K3PO4, NaOtBu) E->G F Solvent (e.g., Toluene, Dioxane, DMF) F->G H Heating (Typically 80-120 °C) G->H Reaction Mixture I Quenching H->I Completed Reaction J Extraction I->J K Chromatography J->K L Final Coupled Product K->L

Figure 1. General experimental workflow for cross-coupling reactions.

Application Note 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organoboron reagent with an organic halide or triflate.[6][7] Its application to C-F activation provides a powerful tool for synthesizing biaryl and aryl-heteroaryl structures.

Causality Behind Experimental Choices:
  • Catalyst System: A combination of a palladium precursor like Pd(OAc)₂ and a sterically demanding, electron-rich phosphine ligand is often effective. The ligand facilitates the oxidative addition of the C-F bond, which is the rate-limiting step.[4] Bidentate phosphine ligands like dppf can also be effective.

  • Base: A moderately strong base such as K₃PO₄ or Cs₂CO₃ is crucial. The base activates the organoboron species to facilitate transmetalation to the palladium center.[6]

  • Solvent: Aprotic polar solvents like dioxane or toluene are commonly used to ensure the solubility of all reaction components and to withstand the required reaction temperatures. The addition of a small amount of water can sometimes accelerate the reaction.[7]

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle pd0 Pd(0)L (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate Ar-Pd(II)(F)L oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_boronate_complex Ar-Pd(II)(Ar')L transmetalation->pd_boronate_complex reductive_elimination Reductive Elimination pd_boronate_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' (Product) reductive_elimination->product start Ar-F (Substrate) start->oxidative_addition boronic_acid Ar'-B(OH)₂ + Base boronic_acid->transmetalation

Figure 2. Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Protocol: Suzuki-Miyaura Coupling of this compound with 4-Methoxyphenylboronic Acid

Materials:

  • This compound

  • 4-Methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)

  • Potassium phosphate, tribasic (K₃PO₄)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv), and K₃PO₄ (2.0 mmol, 2.0 equiv).

  • In a separate vial, prepare the catalyst premix by dissolving Pd(OAc)₂ (0.02 mmol, 2 mol%) and RuPhos (0.04 mmol, 4 mol%) in 2 mL of anhydrous dioxane.

  • Add the catalyst premix to the Schlenk tube containing the solids.

  • Add an additional 3 mL of anhydrous dioxane and 0.5 mL of degassed water to the reaction mixture.

  • Seal the Schlenk tube, and subject the mixture to three cycles of vacuum backfilling with argon.

  • Place the reaction vessel in a preheated oil bath at 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

  • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

ReagentMol EquivMol %
This compound1.0-
4-Methoxyphenylboronic acid1.2-
Pd(OAc)₂-2
RuPhos-4
K₃PO₄2.0-

Table 1. Reagent stoichiometry for Suzuki-Miyaura coupling.

Application Note 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction of amines with aryl halides or pseudohalides, enabling the synthesis of aryl amines.[8][9][10] This transformation is particularly valuable in medicinal chemistry, where the aryl amine moiety is a common pharmacophore.

Causality Behind Experimental Choices:
  • Catalyst System: Highly active catalyst systems are required for the amination of aryl fluorides. These typically consist of a palladium source and a bulky, electron-rich biarylphosphine ligand. The ligand's steric bulk promotes reductive elimination, the product-forming step.[5]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) is generally required.[10] The base deprotonates the amine (or a Pd-amine complex) to generate the active nucleophile for the coupling reaction.

  • Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are standard to prevent quenching of the strong base and to maintain a homogeneous reaction mixture.

Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle pd0 Pd(0)L (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate Ar-Pd(II)(F)L oxidative_addition->pd_intermediate amine_coordination Amine Coordination & Deprotonation pd_intermediate->amine_coordination pd_amido_complex Ar-Pd(II)(NR₂')L amine_coordination->pd_amido_complex reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-NR₂' (Product) reductive_elimination->product start Ar-F (Substrate) start->oxidative_addition amine R₂'NH + Base amine->amine_coordination

Figure 3. Simplified catalytic cycle for the Buchwald-Hartwig amination.

Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOt-Bu)

  • Toluene (anhydrous)

Procedure:

  • Inside a glovebox, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), XPhos (0.036 mmol, 3.6 mol%), and NaOt-Bu (1.4 mmol, 1.4 equiv) to an oven-dried Schlenk tube.

  • Add this compound (1.0 mmol, 1.0 equiv) and morpholine (1.2 mmol, 1.2 equiv).

  • Add 5 mL of anhydrous toluene.

  • Seal the Schlenk tube, remove it from the glovebox, and place it in a preheated oil bath at 110 °C.

  • Stir the reaction for 12-24 hours, monitoring by TLC or GC-MS.

  • After cooling to room temperature, quench the reaction by adding 10 mL of saturated aqueous NH₄Cl.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the desired N-aryl morpholine.

ReagentMol EquivMol %
This compound1.0-
Morpholine1.2-
Pd₂(dba)₃-1.5
XPhos-3.6
NaOt-Bu1.4-

Table 2. Reagent stoichiometry for Buchwald-Hartwig amination.

Application Note 3: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation

The Sonogashira reaction facilitates the coupling of a terminal alkyne with an aryl or vinyl halide, a process typically co-catalyzed by palladium and copper.[11][12] This reaction is a premier method for synthesizing arylalkynes, which are valuable precursors in organic synthesis and building blocks for conjugated materials.

Causality Behind Experimental Choices:
  • Catalyst System: The classic Sonogashira system employs a palladium(0) catalyst, often generated in situ from PdCl₂(PPh₃)₂, and a copper(I) co-catalyst, typically CuI.[11] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper acetylide, which then undergoes transmetalation to the palladium center.[13]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used. It serves both as a base to deprotonate the terminal alkyne and often as the solvent.

  • Copper-Free Conditions: To avoid the formation of undesired alkyne homocoupling (Glaser coupling) products, copper-free Sonogashira protocols have been developed. These often require a stronger base and a more active palladium catalyst system.[11]

Protocol: Sonogashira Coupling of this compound with Phenylacetylene

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF, anhydrous)

Procedure:

  • To a Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).

  • Evacuate the tube and backfill with argon (repeat three times).

  • Add anhydrous THF (5 mL) and triethylamine (2.0 mmol, 2.0 equiv) via syringe.

  • Add phenylacetylene (1.1 mmol, 1.1 equiv) dropwise via syringe.

  • Stir the reaction mixture at 60 °C for 8-16 hours.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst residues, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL), wash with saturated aqueous NH₄Cl (2 x 10 mL) and brine (10 mL).

  • Dry the organic phase over Na₂SO₄, filter, and evaporate the solvent.

  • Purify the crude product by flash column chromatography to obtain the desired arylalkyne.

ReagentMol EquivMol %
This compound1.0-
Phenylacetylene1.1-
PdCl₂(PPh₃)₂-3
CuI-6
Et₃N2.0-

Table 3. Reagent stoichiometry for Sonogashira coupling.

Conclusion and Outlook

The protocols detailed herein demonstrate the synthetic utility of this compound as a versatile building block in modern organic synthesis. Through judicious selection of catalysts, ligands, and reaction conditions, the ortho-C-F bond can be selectively functionalized via palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. These methods provide reliable and efficient pathways to novel, highly functionalized fluorinated compounds, empowering researchers in the design and synthesis of next-generation pharmaceuticals and advanced materials. Further exploration into other cross-coupling methodologies, such as Negishi or Stille couplings, could further expand the synthetic toolbox available for this valuable substrate.

References

Application Notes and Protocols for the Incorporation of the Difluoroethyl Group Using 1-(1,1-Difluoroethyl)-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Difluoroethyl Moiety in Modern Drug Discovery

The introduction of fluorine-containing functional groups is a cornerstone of contemporary medicinal chemistry, offering a powerful toolkit to modulate the physicochemical and biological properties of therapeutic candidates.[1][2][3][4][5] Among these, the 1,1-difluoroethyl group (-CF₂CH₃) has emerged as a particularly valuable motif. Its unique electronic properties make it a bioisostere for methoxy and hydroxyl groups, capable of acting as a lipophilic hydrogen bond donor, which can enhance target-ligand interactions.[6][7][8][9] Furthermore, the inherent strength of the carbon-fluorine bond often imparts increased metabolic stability, a critical attribute for successful drug development.[8]

Despite its clear advantages, the efficient and selective installation of the difluoroethyl group into complex molecular scaffolds remains a significant synthetic challenge.[6][7] This application note introduces 1-(1,1-Difluoroethyl)-2-fluorobenzene as a versatile and reactive building block for the incorporation of the difluoroethyl pharmacophore. We will explore its reactivity, focusing on two primary synthetic strategies: Nucleophilic Aromatic Substitution (SNA r) and Transition Metal-Catalyzed Cross-Coupling reactions. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this reagent in their synthetic campaigns.

Reagent Profile: this compound

This compound is a bifunctional reagent, presenting two distinct reactive sites for synthetic elaboration. The fluorine atom on the aromatic ring is activated towards nucleophilic attack by the electron-withdrawing nature of the adjacent 1,1-difluoroethyl group. This activation is a key feature that enables a range of useful transformations.

PropertyValue
Molecular Formula C₈H₇F₃
Molecular Weight 160.14 g/mol
Boiling Point 158.2±30.0°C (Predicted)
Flash Point 42.0±12.5°C
Structure this compound

Synthetic Applications and Protocols

Nucleophilic Aromatic Substitution (SNA r)

The electron-withdrawing 1,1-difluoroethyl group at the C1 position significantly acidifies the protons on the aromatic ring and, more importantly, stabilizes the negatively charged Meisenheimer complex intermediate formed during SNAr.[10][11][12] This makes the fluorine atom at the C2 position a viable leaving group for substitution by a variety of nucleophiles.

Mechanism: The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon atom bearing the fluorine leaving group, forming a resonance-stabilized carbanionic intermediate (Meisenheimer complex). Subsequent elimination of the fluoride ion restores aromaticity and yields the substituted product.[12]

Caption: Generalized workflow for Nucleophilic Aromatic Substitution (SNAr).

Protocol 1: O-Arylation with Phenols

This protocol describes the synthesis of diaryl ethers, a common structural motif in pharmaceuticals.

  • Materials:

    • This compound (1.0 equiv)

    • Substituted Phenol (1.2 equiv)

    • Potassium Carbonate (K₂CO₃) (2.0 equiv)

    • Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Procedure:

    • To an oven-dried round-bottom flask, add the substituted phenol, potassium carbonate, and DMF.

    • Stir the mixture at room temperature for 15 minutes to generate the phenoxide in situ.

    • Add this compound to the reaction mixture.

    • Heat the reaction to 80-120 °C and monitor by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and pour into water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: N-Arylation with Amines

This protocol is suitable for the synthesis of N-aryl amines and heterocycles.

  • Materials:

    • This compound (1.0 equiv)

    • Primary or Secondary Amine (1.5 equiv)

    • Potassium tert-butoxide (KOtBu) or Sodium Hydride (NaH) (1.5 equiv)

    • Anhydrous Tetrahydrofuran (THF) or Dioxane

  • Procedure:

    • In an inert atmosphere (N₂ or Ar), add the amine to a flask containing anhydrous THF.

    • Cool the solution to 0 °C and slowly add the base (KOtBu or NaH).

    • Allow the mixture to warm to room temperature and stir for 30 minutes.

    • Add this compound and heat the reaction to reflux.

    • Monitor the reaction progress. Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride at 0 °C.

    • Extract with an organic solvent, dry, and concentrate.

    • Purify by column chromatography.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis provides a powerful and modular approach to form C-C and C-heteroatom bonds.[13][14][15] While C-F bonds are generally strong, their activation and participation in cross-coupling reactions are well-precedented, particularly with nickel and palladium catalysts.[16][17][18]

Proposed Strategy: Directed Ortho-Metalation followed by Cross-Coupling

A highly regioselective approach involves the directed ortho-metalation of the C-H bond at the C3 position, facilitated by the fluorine atom at C2, followed by a cross-coupling reaction. This strategy avoids the direct, and often challenging, C-F bond activation.

Directed_Ortho_Metalation Start This compound Intermediate Ortho-lithiated species Start->Intermediate + Base Base LDA or n-BuLi Electrophile Ar-X Pd or Ni Catalyst Product 3-Aryl-1-(1,1-difluoroethyl)-2-fluorobenzene Intermediate->Product + Electrophile

References

Application Notes & Protocols: The Role of the 1-(1,1-Difluoroethyl)-2-fluorophenyl Moiety in Positron Emission Tomography (PET) Imaging

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Positron Emission Tomography (PET) is a premier molecular imaging modality that provides non-invasive, quantitative insights into biological processes in vivo. The development of novel PET radiotracers, particularly those labeled with fluorine-18 (¹⁸F), is critical for advancing diagnostic and therapeutic research in oncology, neurology, and cardiology. The 1-(1,1-difluoroethyl)-2-fluorophenyl scaffold represents a chemical motif of significant interest for tracer development. While not a standalone PET tracer itself, this structure serves as a valuable precursor or building block. The geminal difluoroethyl group can enhance metabolic stability and modulate lipophilicity, key properties for a successful imaging agent. The fluorobenzene ring provides a site for the introduction of the positron-emitting ¹⁸F isotope.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic approaches to radiolabeling this scaffold. We will explore detailed protocols for direct radiofluorination via nucleophilic aromatic substitution (SₙAr) on activated precursors and the application of this moiety as part of a prosthetic group strategy. These methodologies are grounded in established, field-proven radiochemical principles and are designed to be self-validating systems for robust and reproducible tracer synthesis.

Introduction to the 1-(1,1-Difluoroethyl)-2-fluorophenyl Scaffold in PET

The design of a successful PET tracer hinges on a delicate balance of properties: high affinity and selectivity for its biological target, appropriate pharmacokinetics for imaging, metabolic stability, and efficient radiosynthesis. Fluorine-18 is the most widely used radionuclide for PET due to its ideal physical characteristics, including a 109.8-minute half-life and low positron energy (0.635 MeV), which allows for high-resolution imaging.[1]

The 1-(1,1-difluoroethyl)-2-fluorophenyl moiety is a promising structural component for novel PET tracers for several reasons:

  • Metabolic Stability: The difluoroethyl group (-CHF₂) is often used as a bioisostere for hydroxyl or thiol groups but is significantly more resistant to metabolic degradation, particularly oxidation. This can lead to improved in vivo stability and cleaner imaging signals.

  • Modulation of Physicochemical Properties: The inclusion of fluorine atoms can alter a molecule's lipophilicity, pKa, and binding interactions, allowing for fine-tuning of a tracer's pharmacokinetic profile to achieve optimal target engagement and clearance from non-target tissues.

  • Radiolabeling Handle: The fluorobenzene ring is a well-established platform for introducing ¹⁸F. While direct labeling of non-activated aromatic rings is challenging, numerous methods exist to synthesize precursors that facilitate efficient nucleophilic ¹⁸F-fluorination.[2][3]

This guide will focus on the practical application of these principles, providing detailed protocols for incorporating ¹⁸F into molecules built upon this scaffold.

Radiolabeling Strategies and Protocols

The introduction of ¹⁸F onto the aromatic ring of the 1-(1,1-difluoroethyl)-2-fluorophenyl scaffold is typically achieved via nucleophilic substitution, where cyclotron-produced [¹⁸F]fluoride displaces a suitable leaving group. The choice of strategy depends on the overall structure of the target molecule and its tolerance to the reaction conditions.

Strategy A: Direct Nucleophilic Aromatic Substitution (SₙAr)

This strategy involves modifying the scaffold to create a precursor where the target position for ¹⁸F-labeling is activated by a strong electron-withdrawing group (EWG) or contains a highly efficient leaving group.

Causality Behind Experimental Choices:

For a successful SₙAr reaction, the aromatic ring must be "electron-deficient" to be susceptible to attack by the nucleophilic [¹⁸F]fluoride. This is typically achieved by placing an EWG (e.g., -NO₂, -CN, -CF₃) ortho or para to the leaving group.[2] Alternatively, advanced leaving groups like triarylsulfonium salts or diaryliodonium salts can be used, which do not require strong ring activation.[4]

Protocol 1: Automated Radiosynthesis of an Activated Precursor

This protocol describes a hypothetical, yet representative, automated synthesis of a tracer derived from a nitro-substituted precursor.

Experimental Workflow Diagram:

G cluster_0 Step 1: [¹⁸F]Fluoride Processing cluster_1 Step 2: Nucleophilic Substitution cluster_2 Step 3: Purification & Formulation a Cyclotron-produced [¹⁸F]F⁻ in [¹⁸O]H₂O b Trap on QMA Cartridge a->b c Elute with K₂CO₃ / K₂₂₂ b->c d Azeotropic Drying (MeCN, 110°C) c->d e Add Precursor (e.g., Nitro-derivative) in DMSO d->e f Heat Reaction (120-160°C, 10-15 min) e->f g Dilute with Mobile Phase f->g h Semi-Preparative HPLC g->h i Collect Product Fraction h->i j Formulate in Saline/EtOH i->j

Caption: Automated workflow for direct ¹⁸F-labeling.

Step-by-Step Methodology:

  • [¹⁸F]Fluoride Trapping and Elution:

    • Bombard enriched [¹⁸O]water with protons in a cyclotron to produce aqueous [¹⁸F]fluoride.

    • Pass the aqueous solution through a quaternary methylammonium (QMA) anion-exchange cartridge to trap the [¹⁸F]F⁻.

    • Elute the trapped [¹⁸F]F⁻ into the reaction vessel using a solution of Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate (K₂CO₃) in acetonitrile/water. The K₂₂₂ cryptand chelates the potassium ion, creating a highly reactive, "naked" fluoride ion.

  • Azeotropic Drying:

    • Heat the reaction vessel under a stream of nitrogen or argon at 110°C to remove water azeotropically with acetonitrile. This step is critical as water solvates the fluoride ion, reducing its nucleophilicity.[5] Repeat twice.

  • Radiolabeling Reaction:

    • Dissolve the precursor (e.g., 1-(1,1-Difluoroethyl)-2-(nitro)-benzene derivative with a suitable leaving group) (1-5 mg) in a high-boiling point aprotic polar solvent like DMSO or DMF (0.5 - 1.0 mL).

    • Add the precursor solution to the dried K[¹⁸F]F/K₂₂₂ complex.

    • Seal the vessel and heat to 120-160°C for 10-15 minutes. Reaction progress can be monitored by radio-TLC.

  • Purification:

    • Cool the reaction mixture and dilute with the HPLC mobile phase (e.g., water/acetonitrile mixture).

    • Inject the crude mixture onto a semi-preparative HPLC column (e.g., C18) to separate the ¹⁸F-labeled product from unreacted precursor and byproducts.

  • Formulation:

    • Collect the radioactive peak corresponding to the desired product.

    • Remove the HPLC solvent via rotary evaporation or by trapping the product on a C18 Sep-Pak cartridge and eluting with ethanol.

    • Formulate the final product in a sterile solution, typically physiological saline with ≤10% ethanol, and pass it through a 0.22 µm sterile filter into a sterile vial.

Strategy B: The Prosthetic Group (Building Block) Approach

This strategy is particularly useful when the final target molecule is large, sensitive to harsh reaction conditions, or when direct labeling is inefficient. A small, reactive molecule—the prosthetic group—is radiolabeled first and then conjugated to the larger molecule in a separate step.[6]

Causality Behind Experimental Choices:

This approach decouples the challenging ¹⁸F-fluorination from the complex target molecule. The fluorination can be optimized on a simple, robust precursor. The subsequent conjugation reaction is typically performed under much milder conditions, preserving the integrity of the biomolecule.

Protocol 2: Synthesis and Conjugation of an [¹⁸F]Fluorobenzaldehyde Prosthetic Group

This protocol details the synthesis of 4-[¹⁸F]fluoro-3-(1,1-difluoroethyl)benzaldehyde, a versatile prosthetic group that can be conjugated to molecules containing primary amines via reductive amination.

Synthetic Workflow Diagram:

G cluster_0 Part 1: Prosthetic Group Synthesis cluster_1 Part 2: Conjugation to Target Molecule a [¹⁸F]Fluoride Processing (as in Protocol 1) b Add Precursor (Nitro- or Iodinium Salt-Aldehyde) a->b c ¹⁸F-Labeling Reaction b->c d HPLC Purification of [¹⁸F]Prosthetic Group c->d f Reductive Amination: + NaBH(OAc)₃ d->f Combine e Target Molecule (R-NH₂) e->f g Reaction at RT, 15 min f->g h Final HPLC or SPE Purification g->h

Caption: Two-part workflow for prosthetic group labeling.

Step-by-Step Methodology:

  • Synthesis of the [¹⁸F]Prosthetic Group:

    • Follow steps 1-4 from Protocol 1, using an appropriate precursor such as 4-nitro-3-(1,1-difluoroethyl)benzaldehyde or a corresponding diaryliodonium salt.

    • After HPLC purification, collect the fraction containing the [¹⁸F]4-fluoro-3-(1,1-difluoroethyl)benzaldehyde.

    • Evaporate the solvent to dryness under a stream of nitrogen.

  • Conjugation Reaction (Reductive Amination):

    • Dissolve the target molecule containing a primary amine (R-NH₂) (0.5-2 mg) in a suitable solvent like dichloroethane or DMF.

    • Re-dissolve the dried [¹⁸F]prosthetic group in the same solvent (0.2-0.5 mL) and add it to the target molecule solution.

    • Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃).

    • Allow the reaction to proceed at room temperature for 15-20 minutes.

  • Final Purification and Formulation:

    • Purify the final ¹⁸F-labeled conjugate using either HPLC or a solid-phase extraction (SPE) cartridge, depending on the physicochemical properties of the product.

    • Formulate the purified product as described in step 5 of Protocol 1.

Quality Control for Clinical Translation

Every batch of a radiopharmaceutical intended for preclinical or clinical use must undergo rigorous quality control (QC) testing to ensure its safety, purity, and identity.[5]

ParameterMethodAcceptance CriteriaRationale
Identity Co-elution with a non-radioactive standard on analytical radio-HPLC.Retention time of the radioactive peak matches the standard (±5%).Confirms the chemical identity of the radiotracer.
Radiochemical Purity (RCP) Analytical radio-HPLC, radio-TLC.≥95% of total radioactivity is in the form of the desired product.Ensures that radioactive impurities are minimized to prevent off-target binding and unnecessary radiation dose.
Radionuclidic Identity & Purity Half-life measurement; Gamma spectroscopy.Half-life: 105-115 min; Photon energy peak at 511 keV.Confirms that the radioactivity is from ¹⁸F and not from other contaminating radionuclides.
Molar Activity (Aₘ) Calculated from the total radioactivity and the molar amount of the product (measured by UV-HPLC).Typically >37 GBq/µmol (1 Ci/µmol) at the time of injection.High molar activity is crucial for imaging targets with low receptor density to avoid mass effects.
pH pH meter or pH strips.4.5 - 7.5Ensures the final product is physiologically compatible and safe for injection.
Sterility & Endotoxins Incubation in culture media; Limulus Amebocyte Lysate (LAL) test.No microbial growth; <175 EU/V (or as per pharmacopeia).Guarantees the product is free from microbial and pyrogenic contamination.

Generic In Vivo PET Imaging Protocol

This protocol provides a general framework for the initial preclinical evaluation of a novel tracer in a rodent model.

Step-by-Step Methodology:

  • Animal Model:

    • Use an appropriate animal model for the disease of interest (e.g., mice bearing tumor xenografts for oncology studies, or a transgenic model for neurodegenerative disease).

  • Tracer Administration:

    • Anesthetize the animal (e.g., with 1-2% isoflurane).

    • Administer the ¹⁸F-labeled tracer via tail vein injection. The typical dose is 3.7-7.4 MBq (100-200 µCi) in a volume of 100-200 µL.

  • PET Scan Acquisition:

    • Position the animal in the PET scanner.

    • Acquire a dynamic scan for 60-90 minutes immediately following injection, or a static scan at a predetermined time point (e.g., 60 minutes post-injection) when optimal target-to-background contrast is expected.

    • A CT scan is typically acquired for attenuation correction and anatomical co-registration.

  • Image Reconstruction and Analysis:

    • Reconstruct the PET data using an appropriate algorithm (e.g., OSEM3D).

    • Co-register the PET and CT images.

    • Draw regions of interest (ROIs) over the target tissue (e.g., tumor) and background tissues (e.g., muscle, blood pool).

    • Calculate the tracer uptake, typically expressed as the percentage of the injected dose per gram of tissue (%ID/g) or as a Standardized Uptake Value (SUV).

  • Ex Vivo Biodistribution (Optional but Recommended):

    • At the end of the imaging session, euthanize the animal.

    • Dissect key organs and tumors, weigh them, and measure their radioactivity using a gamma counter.

    • Calculate the %ID/g for each tissue to validate the imaging data.

Conclusion

The 1-(1,1-difluoroethyl)-2-fluorophenyl scaffold offers a promising platform for the development of novel ¹⁸F-labeled PET tracers. Its inherent properties can contribute to enhanced metabolic stability and favorable pharmacokinetics. By employing robust and well-established radiolabeling strategies, such as direct SₙAr on activated precursors or a more versatile prosthetic group approach, researchers can efficiently synthesize and evaluate new imaging agents. The detailed protocols and workflows provided herein serve as a foundational guide for laboratories aiming to explore the potential of this and similar chemical scaffolds to advance the field of molecular imaging.

References

Application Notes and Protocols: Synthetic Routes to Novel Compounds from 1-(1,1-Difluoroethyl)-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the 1-(1,1-Difluoroethyl)-2-fluorophenyl Scaffold

The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry and materials science.[1] The unique electronic properties of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity, often leading to enhanced therapeutic efficacy.[1][2] The 1-(1,1-difluoroethyl)-2-fluorophenyl moiety is a particularly promising building block. It combines the features of a difluoroethyl group, a known bioisostere for various functional groups, with an activated fluorinated benzene ring, opening avenues for diverse and regioselective chemical modifications. This guide provides a comprehensive overview of synthetic strategies to access novel compounds from 1-(1,1-difluoroethyl)-2-fluorobenzene, complete with detailed experimental protocols and mechanistic insights.

Understanding the Reactivity of this compound

The synthetic utility of this compound is governed by the interplay of its two key structural features: the aromatic fluorine atom and the 1,1-difluoroethyl group.

  • The Aromatic Fluorine: The fluorine atom on the benzene ring is a weak deactivating group for electrophilic aromatic substitution (SEAr) due to its strong inductive electron-withdrawing effect (-I), yet it is an ortho, para-director due to its ability to donate a lone pair of electrons through resonance (+M).[3][4]

  • The 1,1-Difluoroethyl Group: This group is strongly electron-withdrawing (-I effect) and is expected to be a meta-director in electrophilic aromatic substitution reactions.

The combination of these two groups dictates the regioselectivity of subsequent transformations. The ortho, para-directing influence of the fluorine atom and the meta-directing influence of the difluoroethyl group will lead to substitution primarily at the C4 and C6 positions. Steric hindrance from the difluoroethyl group may favor substitution at the C4 position.

Synthetic Transformations and Protocols

This section details key synthetic transformations for the functionalization of this compound. The provided protocols are representative and may require optimization based on specific substrate scope and laboratory conditions.

Electrophilic Aromatic Substitution: Nitration

Nitration is a fundamental step in the synthesis of many aromatic compounds, introducing a versatile nitro group that can be further transformed into amines, amides, and other functionalities.

Causality Behind Experimental Choices: The use of a mixture of concentrated nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺), which is necessary to overcome the deactivating effect of the fluorine and difluoroethyl substituents.[5] The reaction is performed at low temperatures to control the exothermic nature of the reaction and to minimize the formation of byproducts.

dot

Nitration_Workflow cluster_prep Nitrating Mixture Preparation cluster_reaction Nitration Reaction H2SO4 Conc. H₂SO₄ Mix Nitrating Mixture (NO₂⁺ formation) H2SO4->Mix Catalyst & Dehydrating Agent HNO3 Conc. HNO₃ HNO3->Mix Nitrating Agent Reaction Reaction at 0-5 °C Mix->Reaction Start 1-(1,1-Difluoroethyl)- 2-fluorobenzene Start->Reaction Product 4-Nitro-1-(1,1-difluoroethyl)- 2-fluorobenzene Reaction->Product

Caption: Workflow for the nitration of this compound.

Protocol 1: Synthesis of 4-Nitro-1-(1,1-difluoroethyl)-2-fluorobenzene

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound160.14101.0
Concentrated Sulfuric Acid (98%)98.08-2.5
Concentrated Nitric Acid (70%)63.01121.2
Dichloromethane (DCM)84.93--
Saturated Sodium Bicarbonate Solution (aq.)---
Brine---
Anhydrous Magnesium Sulfate (MgSO₄)120.37--

Procedure:

  • To a stirred solution of this compound (10 mmol) in concentrated sulfuric acid (2.5 equiv.) at 0 °C, slowly add a pre-cooled mixture of concentrated nitric acid (1.2 equiv.) and concentrated sulfuric acid (1.0 equiv.) dropwise, maintaining the internal temperature below 5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully pour the reaction mixture onto crushed ice and extract with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 4-nitro-1-(1,1-difluoroethyl)-2-fluorobenzene.

Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry. The ¹⁹F NMR spectrum is particularly useful for confirming the presence and chemical environment of the fluorine atoms.[6]

Electrophilic Aromatic Substitution: Bromination

Bromination introduces a bromine atom onto the aromatic ring, which can serve as a handle for subsequent cross-coupling reactions.

Causality Behind Experimental Choices: Bromine itself is not electrophilic enough to react with the deactivated aromatic ring. A Lewis acid catalyst, such as iron(III) bromide (FeBr₃), is used to polarize the Br-Br bond, generating a more potent electrophilic bromine species.[7] The reaction is typically performed in a non-polar solvent like dichloromethane or carbon tetrachloride.

Protocol 2: Synthesis of 4-Bromo-1-(1,1-difluoroethyl)-2-fluorobenzene

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound160.14101.0
Bromine (Br₂)159.81111.1
Iron(III) Bromide (FeBr₃)295.560.50.05
Dichloromethane (DCM)84.93--
10% Sodium Thiosulfate Solution (aq.)---
Brine---
Anhydrous Sodium Sulfate (Na₂SO₄)142.04--

Procedure:

  • To a solution of this compound (10 mmol) in dichloromethane (50 mL) at 0 °C, add iron(III) bromide (0.05 equiv.).

  • Slowly add a solution of bromine (1.1 equiv.) in dichloromethane (10 mL) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or GC-MS.

  • Upon completion, quench the reaction by the addition of 10% sodium thiosulfate solution to consume excess bromine.

  • Separate the organic layer and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with hexanes) to yield 4-bromo-1-(1,1-difluoroethyl)-2-fluorobenzene.

Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry. The mass spectrum should show the characteristic isotopic pattern for a monobrominated compound.[8][9]

Palladium-Catalyzed Cross-Coupling: Suzuki-Miyaura Reaction

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, enabling the synthesis of biaryl compounds.[10][11][12][13]

Causality Behind Experimental Choices: A palladium catalyst, typically with a phosphine ligand, is used to facilitate the catalytic cycle. A base is required to activate the boronic acid partner for transmetalation. The choice of solvent and temperature can significantly impact the reaction efficiency.

dot

Suzuki_Coupling_Pathway cluster_cycle Catalytic Cycle ArylHalide 4-Bromo-1-(1,1-difluoroethyl)- 2-fluorobenzene OA Oxidative Addition ArylHalide->OA BoronicAcid Arylboronic Acid TM Transmetalation BoronicAcid->TM PdCatalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Pd0 Pd(0)L₂ PdCatalyst->Pd0 Precatalyst activation Base Base (e.g., K₂CO₃) Base->TM PdII_Aryl Ar-Pd(II)L₂-X OA->PdII_Aryl PdII_Diaryl Ar-Pd(II)L₂-Ar' TM->PdII_Diaryl RE Reductive Elimination RE->Pd0 Product Biaryl Product RE->Product Pd0->OA Aryl-X PdII_Aryl->TM Ar'-B(OH)₂ Base PdII_Diaryl->RE Ar-Ar'

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 3: Synthesis of 4-Aryl-1-(1,1-difluoroethyl)-2-fluorobenzene

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
4-Bromo-1-(1,1-difluoroethyl)-2-fluorobenzene239.031.01.0
Arylboronic Acid-1.21.2
Pd(PPh₃)₄1155.560.050.05
Potassium Carbonate (K₂CO₃)138.212.02.0
Toluene/Ethanol/Water (4:1:1)---
Ethyl Acetate88.11--
Brine---
Anhydrous Sodium Sulfate (Na₂SO₄)142.04--

Procedure:

  • In a round-bottom flask, combine 4-bromo-1-(1,1-difluoroethyl)-2-fluorobenzene (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 equiv.), and potassium carbonate (2.0 equiv.).

  • Add the toluene/ethanol/water solvent mixture (10 mL) and degas the mixture by bubbling with argon or nitrogen for 15 minutes.

  • Heat the reaction mixture to 80-90 °C and stir under an inert atmosphere for 4-12 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Palladium-Catalyzed Cross-Coupling: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, allowing for the synthesis of a wide range of arylamines.[14][15][16]

Causality Behind Experimental Choices: This reaction requires a palladium catalyst and a phosphine ligand, often a bulky, electron-rich ligand like XPhos or SPhos, to facilitate the catalytic cycle. A strong base, such as sodium tert-butoxide, is necessary to deprotonate the amine nucleophile. Anhydrous and anaerobic conditions are crucial for the stability and activity of the catalyst.

Protocol 4: Synthesis of N-Aryl-4-(1,1-difluoroethyl)-3-fluoroaniline Derivatives

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
4-Bromo-1-(1,1-difluoroethyl)-2-fluorobenzene239.031.01.0
Amine-1.21.2
Pd₂(dba)₃915.720.020.02
XPhos476.610.080.08
Sodium tert-butoxide (NaOtBu)96.101.41.4
Anhydrous Toluene92.14--
Ethyl Acetate88.11--
Water18.02--
Brine---
Anhydrous Sodium Sulfate (Na₂SO₄)142.04--

Procedure:

  • In a glovebox or under an inert atmosphere, add 4-bromo-1-(1,1-difluoroethyl)-2-fluorobenzene (1.0 mmol), the amine (1.2 mmol), sodium tert-butoxide (1.4 equiv.), Pd₂(dba)₃ (0.02 equiv.), and XPhos (0.08 equiv.) to an oven-dried Schlenk tube.

  • Add anhydrous toluene (5 mL) and seal the tube.

  • Heat the reaction mixture to 100-110 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired arylamine.

Synthesis of Heterocyclic Scaffolds: Benzofurans

The construction of heterocyclic ring systems is of great importance in drug discovery.[17][18][19][20] Benzofurans, for example, are prevalent in many biologically active natural products and synthetic compounds. A common route to benzofurans involves the intramolecular cyclization of appropriately substituted phenols.

Causality Behind Experimental Choices: This protocol outlines a potential two-step synthesis of a benzofuran derivative. The first step is a nucleophilic aromatic substitution (SNAr) of the fluorine atom at the 2-position, which is activated by the electron-withdrawing difluoroethyl group. The subsequent intramolecular cyclization is typically base-mediated.

Protocol 5: Synthesis of 7-(1,1-Difluoroethyl)benzofuran Derivatives

Step A: Synthesis of 2-(2-(1,1-Difluoroethyl)-6-fluorophenoxy)acetonitrile

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound160.14101.0
Glycolonitrile57.05121.2
Potassium Carbonate (K₂CO₃)138.21151.5
Anhydrous Dimethylformamide (DMF)73.09--

Procedure:

  • To a solution of this compound (10 mmol) in anhydrous DMF (20 mL), add glycolonitrile (1.2 equiv.) and potassium carbonate (1.5 equiv.).

  • Heat the reaction mixture to 80-100 °C and stir for 6-12 hours.

  • Cool the reaction, pour into water, and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography to yield the desired phenoxyacetonitrile intermediate.

Step B: Intramolecular Cyclization to form the Benzofuran Ring

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
2-(2-(1,1-Difluoroethyl)-6-fluorophenoxy)acetonitrile-51.0
Sodium Hydride (60% dispersion in mineral oil)24.0061.2
Anhydrous Tetrahydrofuran (THF)72.11--

Procedure:

  • To a suspension of sodium hydride (1.2 equiv.) in anhydrous THF at 0 °C, add a solution of the phenoxyacetonitrile intermediate (1.0 equiv.) in THF dropwise.

  • Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.

  • Cool the reaction and carefully quench with saturated ammonium chloride solution.

  • Extract with ethyl acetate, wash with brine, dry, and concentrate.

  • Purify by column chromatography to yield the 7-(1,1-difluoroethyl)benzofuran derivative.

Safety and Handling

  • This compound: This compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation, ingestion, and skin contact.[11][19][21]

  • Reagents: Many of the reagents used in these protocols are corrosive, flammable, or toxic. Consult the Safety Data Sheet (SDS) for each reagent before use and handle them with appropriate care.[11][19][21]

  • Reactions: Some of these reactions are exothermic and should be performed with appropriate temperature control. Reactions under pressure or involving pyrophoric reagents should only be conducted by trained personnel with the proper equipment.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel fluorinated compounds. The synthetic routes outlined in this guide, including electrophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, and the synthesis of heterocyclic scaffolds, provide a robust toolkit for accessing a wide range of derivatives. The strategic application of these methods will undoubtedly contribute to the discovery and development of new pharmaceuticals and advanced materials.

References

Application Notes & Protocols: 1-(1,1-Difluoroethyl)-2-fluorobenzene in Advanced Materials & Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction and Strategic Overview

1-(1,1-Difluoroethyl)-2-fluorobenzene is an emerging organofluorine building block characterized by a unique combination of a geminal difluoroethyl substituent and an ortho-disubstituted fluorinated aromatic ring. While not yet widely documented in dedicated application literature, its structure presents a compelling platform for innovation across multiple scientific domains. The strategic incorporation of fluorine atoms and fluorinated alkyl groups into organic molecules is a proven strategy for modulating key physicochemical properties. This guide provides a forward-looking analysis of this compound's potential, grounded in established principles of materials science and synthetic chemistry, offering researchers and developers a framework for its application.

The core value of this molecule lies in the distinct properties conferred by its two key structural motifs:

  • The 1,1-Difluoroethyl Group (-CF₂CH₃): This group acts as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups. In materials science, it introduces a strong dipole, enhances thermal stability, and can influence molecular packing and solubility.

  • The 2-Fluorobenzene Moiety: The fluorine atom on the aromatic ring lowers both the HOMO and LUMO energy levels, enhancing oxidative stability. It also provides a reactive site for further functionalization through techniques like nucleophilic aromatic substitution (SNAr) or directed ortho-metalation.

This document outlines potential applications in polymer science, organic electronics, and its role as a versatile synthetic intermediate, complete with detailed experimental protocols.

Physicochemical Properties & Handling

Characterizing the fundamental properties of a novel building block is the first step in its rational application. Below is a summary of available data for this compound.

PropertyValueSignificance & Application Insight
Molecular Formula C₈H₇F₃Provides the basis for molecular weight and elemental analysis.
Molecular Weight 164.14 g/mol Essential for stoichiometric calculations in reaction protocols.
Boiling Point Approx. 145-147 °CIndicates relatively low volatility. Suitable for reactions at elevated temperatures with standard reflux setups. Suggests purification by distillation is viable.
Density Approx. 1.22 g/cm³Higher density than many common organic solvents, a factor to consider in solvent selection for reactions and extractions.
Refractive Index Approx. 1.42Useful for quality control and characterization, particularly if used in optical materials or liquid crystal formulations.
CAS Number 1243343-03-3The unique identifier for ensuring the correct reagent is sourced.

Handling & Safety: Like many organofluorine compounds, this compound should be handled with care in a well-ventilated fume hood. Use standard personal protective equipment (PPE), including safety glasses, gloves (nitrile or neoprene), and a lab coat. While specific toxicity data is limited, it is prudent to assume it is an irritant and potentially harmful if inhaled or absorbed through the skin.

Application in Polymer Science: Synthesis of a Novel Fluorinated Poly(p-phenylene)

Rationale: The introduction of fluorine into polymer backbones is a well-established strategy to enhance thermal stability, chemical resistance, and modify electronic properties. The this compound moiety can be envisioned as a monomer precursor. By introducing a second reactive handle, such as a boronic ester, onto the ring, it can be polymerized via Suzuki cross-coupling, a robust and versatile C-C bond-forming reaction. The pendant difluoroethyl group would be expected to decrease crystallinity and improve the solubility of the resulting rigid-rod polymer.

Protocol 1: Two-Step Synthesis of a Fluorinated Poly(p-phenylene) Monomer and Subsequent Polymerization

This protocol details a hypothetical, yet chemically sound, pathway from this compound to a novel polymer.

Step A: Synthesis of the Monomer - 2-(1,1-Difluoroethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-fluorobenzene

  • Reaction Setup: To a dry, oven-baked 100 mL Schlenk flask under an inert atmosphere (Argon), add this compound (1.64 g, 10 mmol).

  • Solvent Addition: Dissolve the starting material in anhydrous THF (40 mL).

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (2.5 M in hexanes, 4.4 mL, 11 mmol, 1.1 eq) dropwise over 15 minutes. The fluorine and difluoroethyl groups are expected to direct lithiation to the C4 position.

  • Reaction Monitoring: Stir the mixture at -78 °C for 1 hour. The reaction progress can be monitored by taking an aliquot, quenching with D₂O, and analyzing by ¹H NMR to confirm deuteration at the desired position.

  • Borylation: Add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacolborane, 2.23 g, 12 mmol, 1.2 eq) dropwise.

  • Warm-up: Allow the reaction to slowly warm to room temperature and stir overnight (16 hours).

  • Quench & Extraction: Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl (20 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 40 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired boronic ester monomer.

Step B: Suzuki Polymerization

  • Reaction Setup: In a Schlenk flask, combine the synthesized monomer (2.90 g, 10 mmol) and 1,4-dibromobenzene (2.36 g, 10 mmol).

  • Catalyst System: Add a palladium catalyst such as Pd(PPh₃)₄ (231 mg, 0.2 mmol, 2 mol%) and a base, typically aqueous 2M K₂CO₃ (15 mL).

  • Solvent System: Add a degassed solvent mixture, such as toluene (40 mL).

  • Polymerization: Heat the mixture to reflux (approx. 90-100 °C) under an inert atmosphere for 48 hours. The polymer will precipitate as it forms.

  • Workup: Cool the reaction to room temperature. Pour the mixture into methanol (200 mL) to precipitate the polymer fully.

  • Purification: Filter the solid polymer and wash sequentially with water, methanol, and acetone to remove residual catalyst and unreacted monomers. Further purification can be achieved by Soxhlet extraction. Dry the final polymer under vacuum.

Diagram 1: Synthetic Workflow for Polymer Synthesis This diagram illustrates the two-stage process from the starting material to the final polymer product.

G cluster_0 Step A: Monomer Synthesis cluster_1 Step B: Suzuki Polymerization A0 1-(1,1-Difluoroethyl)- 2-fluorobenzene A1 Dissolve in Anhydrous THF A0->A1 A2 Cool to -78°C A1->A2 A3 Directed Lithiation (n-BuLi) A2->A3 A4 Borylation (Pinacolborane) A3->A4 A5 Aqueous Workup & Purification A4->A5 A6 Boronic Ester Monomer A5->A6 B1 Combine Monomers A6->B1 To Polymerization B0 1,4-Dibromobenzene B0->B1 B2 Add Pd Catalyst & Base (K₂CO₃) B3 Heat to Reflux (Toluene, 48h) B2->B3 B4 Precipitation in Methanol B3->B4 B5 Wash & Dry B4->B5 B6 Fluorinated Polymer B5->B6 G LUMO_A LUMO HOMO_A HOMO LUMO_B LUMO LUMO_A->LUMO_B  Energy Lowered (Increased Stability) HOMO_B HOMO HOMO_A->HOMO_B  Energy Lowered (Increased Stability)

Troubleshooting & Optimization

Technical Support Center: Purification of 1-(1,1-Difluoroethyl)-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of 1-(1,1-Difluoroethyl)-2-fluorobenzene. This document is designed for researchers, chemists, and drug development professionals who are working with this fluorinated aromatic compound. The unique physical properties imparted by the multiple fluorine atoms, such as altered boiling points and polarity, present specific challenges, particularly in separating constitutional isomers.[1][2] This guide provides in-depth, experience-based answers to common questions and troubleshooting scenarios encountered during purification.

Section 1: Foundational Knowledge & Safety (FAQs)

This section addresses critical preliminary questions regarding material properties and safe handling procedures. Proper safety protocols are non-negotiable and form the basis of any successful purification workflow.

Q1: What are the primary physical and chemical properties I should be aware of?

This compound is a colorless liquid at room temperature.[1] Its fluorinated nature significantly influences its properties. Fluorination typically lowers a compound's boiling point compared to its non-fluorinated counterparts and increases its polarity relative to benzene.[3][4] It is generally insoluble in water but soluble in common organic solvents.[1] The high electronegativity of fluorine can enhance the compound's thermal and chemical stability, but it also makes the separation of structurally similar isomers challenging.[1]

Q2: What are the most critical safety hazards associated with this compound and its purification?

While specific data for this exact molecule is limited, we can infer hazards from similar fluorinated aromatic compounds.

  • Flammability: Fluorinated benzenes are often highly flammable liquids.[5][6][7] All purification procedures, especially distillation, must be conducted away from ignition sources, and equipment must be properly grounded to prevent static discharge.[5][8]

  • Toxicity and Irritation: Assume the compound is an irritant to the skin, eyes, and respiratory tract.[6][9] Direct contact and inhalation should always be avoided.

  • Hazardous Combustion Products: In the event of a fire, highly toxic and corrosive gases, such as hydrogen fluoride (HF) and carbon monoxide, may be produced.[9]

  • Pressurization: When heating, ensure all systems are properly vented to avoid pressure buildup.

Q3: What is the mandatory Personal Protective Equipment (PPE) for handling this chemical?

Always adhere to the highest safety standards.

  • Eye Protection: Chemical splash goggles are mandatory. If there is a significant splash risk, use a full-face shield in addition to goggles.[5]

  • Hand Protection: Wear appropriate chemical-resistant gloves. Consult your institution's safety guidelines and the glove manufacturer's compatibility charts.

  • Body Protection: A flame-resistant lab coat is essential.[8]

  • Work Area: All manipulations should be performed inside a certified chemical fume hood to ensure adequate ventilation.[9] An eyewash station and safety shower must be readily accessible.[5][6]

Section 2: Purification Strategy & Troubleshooting

The purification of this compound typically involves removing non-volatile impurities, reaction by-products, and, most critically, constitutional isomers. The choice of technique depends on the scale of the purification and the nature of the impurities.

Purif_Decision_Tree start Crude this compound check_solids Are non-volatile solids (salts, catalysts) present? start->check_solids pre_filter Pre-purification: Simple Distillation or Filtration check_solids->pre_filter Yes check_isomers Are constitutional isomers the primary impurity? check_solids->check_isomers No pre_filter->check_isomers bulk_purif Bulk Purification (>5g)? check_isomers->bulk_purif Yes final_product Pure Product check_isomers->final_product No frac_dist Primary Method: Vacuum Fractional Distillation bulk_purif->frac_dist Yes high_res_purif High-Resolution Purification (<5g) or Final Polishing? bulk_purif->high_res_purif No frac_dist->high_res_purif Needs further polishing frac_dist->final_product Purity sufficient prep_gc Method: Preparative Gas Chromatography (GC) high_res_purif->prep_gc Yes prep_hplc Alternative: Preparative HPLC high_res_purif->prep_hplc Alternative prep_gc->final_product prep_hplc->final_product

Caption: Decision tree for selecting a purification strategy.

Troubleshooting Guide 1: Fractional Distillation

Fractional distillation is the most common and scalable method for purifying liquid organic compounds.[3] It is particularly crucial when separating components with close boiling points, such as the isomers of 1-(1,1-Difluoroethyl)-fluorobenzene.

Q4: I'm not achieving good separation between my product and a close-boiling impurity. What are the key parameters to optimize?

Poor separation is a classic challenge. The cause lies in insufficient column efficiency for the difficulty of the separation. Here’s how to troubleshoot:

  • Increase Column Efficiency: The "number of theoretical plates" determines a column's separating power. For challenging separations, a longer Vigreux or, ideally, a packed column (e.g., with Raschig rings or metal sponge) is superior.

  • Optimize the Reflux Ratio: The reflux ratio is the ratio of condensate returned to the column versus condensate collected. A higher reflux ratio (e.g., 10:1 or higher) increases the number of vaporization-condensation cycles, enhancing separation, but it also increases the distillation time. You must find a balance between purity and throughput.

  • Ensure Slow, Steady Heating: Fluctuations in heat input will disrupt the equilibrium in the column, destroying your separation. Use a heating mantle with a temperature controller and ensure the distillation pot is well-insulated.

  • Maintain Adiabatic Conditions: The column must be well-insulated (e.g., with glass wool or aluminum foil) to prevent heat loss. The temperature gradient should be established only by the vapor rising through the column, not by cooling from the surrounding air.

Q5: My compound appears to be darkening or decomposing in the distillation pot. How can I prevent this?

This indicates thermal instability at the compound's atmospheric boiling point. The solution is to perform the distillation under reduced pressure.[3]

  • Causality: Lowering the pressure reduces the temperature required for the liquid to boil. Many organic compounds that decompose at their atmospheric boiling point can be safely distilled under vacuum.[3]

  • Action: Use a vacuum pump protected by a cold trap. The target pressure should be one that brings the boiling point into a safe range, typically between 60 °C and 150 °C.[3] Temperatures above 180 °C, even under vacuum, can risk decomposition for many complex organic molecules.[3]

ParameterProblem IndicationRecommended ActionScientific Rationale
Column Packing Broad fractions with significant impurity cross-contamination.Switch from a simple Vigreux to a packed column (e.g., Raschig rings, metal sponge).Increases the surface area for vapor-liquid equilibria, thereby increasing the number of theoretical plates and separation power.
Reflux Ratio Poor separation despite using a packed column.Increase the reflux ratio (collect distillate more slowly).Allows for more equilibrium stages on each theoretical plate, leading to a better separation of close-boiling components.
Heating Rate "Bumping" or sudden pressure fluctuations; temperature at the column head is unstable.Reduce the heating rate. Use boiling chips or a magnetic stir bar. Ensure even heating with a mantle.Promotes smooth boiling and establishes a stable temperature gradient essential for efficient fractionation.
Vacuum Level Product is dark or yield is low, suggesting decomposition.Decrease the system pressure to lower the boiling point to < 150 °C.Reduces the thermal energy required for boiling, thus preventing the molecule from reaching its decomposition temperature.[3]

Experimental Protocol: Vacuum Fractional Distillation

  • System Setup: Assemble a fractional distillation apparatus with a packed column, distillation head with a thermometer, condenser, and fraction collector (e.g., a Perkin triangle or cow adapter). Ensure all glass joints are properly sealed with vacuum grease.

  • Safety: Place a cold trap between the apparatus and the vacuum pump to protect the pump from corrosive vapors.

  • Charge the Flask: Add the crude this compound and a magnetic stir bar to the round-bottom flask. Do not fill the flask more than two-thirds full.

  • Evacuate: Slowly and carefully evacuate the system to the desired pressure. Begin stirring.

  • Apply Heat: Gradually heat the distillation pot using a heating mantle.

  • Equilibration: Allow the vapor to rise slowly through the column. Once vapor begins to condense at the thermometer, adjust the heat so that the column is wet with condensate but very little is being collected. This is the total reflux stage. Allow the column to equilibrate for at least 30 minutes.

  • Collect Fractions: Begin collecting the distillate at a slow, controlled rate. Collect a small forerun fraction, which will contain any low-boiling impurities.

  • Monitor Temperature: Collect the main product fraction over a narrow and stable temperature range. If the temperature fluctuates or rises significantly, change the receiving flask as this indicates the start of a new, higher-boiling fraction.

  • Shutdown: Once the main fraction is collected, remove the heat source first, then allow the system to cool before slowly and carefully venting the apparatus to atmospheric pressure.

Troubleshooting Guide 2: Chromatographic Purification

For achieving the highest purity or for separating very stubborn isomers, chromatographic techniques are indispensable.

Chroma_Troubleshoot start Distilled product still contains isomeric impurities (by GC-MS) check_scale What is the purification scale? start->check_scale prep_gc Analytical to Semi-Prep Scale (<1g): Optimize Preparative GC check_scale->prep_gc Small prep_hplc Larger Scale or Thermally Sensitive: Consider Preparative HPLC check_scale->prep_hplc Large gc_column GC Issue: Poor Resolution prep_gc->gc_column hplc_phase HPLC Issue: Co-elution prep_hplc->hplc_phase gc_solution Solution: Use a specialized column. (e.g., Trifluoromethyl-functionalized phase) Optimize temperature gradient. gc_column->gc_solution final_product High-Purity Isomer gc_solution->final_product hplc_solution Solution: Screen different stationary phases (e.g., C18, Phenyl-Hexyl, Chiral) and mobile phase compositions. hplc_phase->hplc_solution hplc_solution->final_product

Caption: Troubleshooting workflow for chromatographic purification.

Q6: My analytical GC shows several peaks that are very close together. How can I improve their separation for preparative collection?

This is a common issue with constitutional isomers, as their physicochemical properties are very similar.[10] The key is to exploit subtle differences in their interaction with the stationary phase.

  • Causality: Standard non-polar GC columns (like those with polydimethylsiloxane phases) separate primarily by boiling point. Isomers often have nearly identical boiling points. Therefore, a stationary phase that offers different interaction mechanisms is required.

  • Recommended Action: Employ a stationary phase with unique selectivity for fluorinated compounds. Columns functionalized with groups like trifluoromethyl can induce dipole-dipole interactions and steric effects that significantly enhance the separation of fluorinated isomers.[10] Additionally, optimizing the temperature program (using a slower ramp rate) can improve resolution.

Q7: Can I use preparative HPLC, and what conditions should I start with?

Yes, preparative HPLC is a powerful alternative, especially if the compound shows any thermal sensitivity or if you need to work on a larger scale than is feasible for preparative GC.

  • Phase Selection:

    • Normal-Phase: Using a silica or alumina column with a non-polar mobile phase (e.g., hexane/ethyl acetate mixtures) can be effective. The polarity differences between isomers, though slight, can be exploited.

    • Reverse-Phase: A C18 column with a polar mobile phase (e.g., acetonitrile/water or methanol/water) is a standard starting point. For aromatic compounds, a phenyl-hexyl phase can offer enhanced π-π interactions, potentially improving selectivity.

  • Method Development: Start with analytical HPLC to screen different column and solvent combinations. Once baseline separation is achieved on an analytical scale, the method can be scaled up to a preparative column.

References

Common side products in the synthesis of 1-(1,1-Difluoroethyl)-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 1-(1,1-Difluoroethyl)-2-fluorobenzene

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, chemists, and professionals in drug development who are working on the synthesis of this compound. We provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the common challenges associated with this synthesis, focusing on the deoxofluorination of 2'-fluoroacetophenone.

Frequently Asked Questions (FAQs)

Q1: What is the most common and direct synthetic route to this compound?

A1: The most prevalent method is the deoxofluorination of a ketone precursor, 2'-fluoroacetophenone. This reaction replaces the carbonyl oxygen with two fluorine atoms to form the geminal difluoro group. This transformation is typically achieved using specialized fluorinating agents.

Q2: I'm seeing a significant impurity in my crude reaction mixture besides the starting material. What is it likely to be?

A2: The most common side product in the deoxofluorination of ketones is the corresponding vinyl fluoride, in this case, 1-(1-fluoroethenyl)-2-fluorobenzene . This arises from an elimination side reaction that competes with the desired gem-difluorination. Its formation is highly dependent on the choice of fluorinating agent and reaction conditions.

Q3: Why does my reaction yield a low amount of the desired product but a high amount of unreacted 2'-fluoroacetophenone?

A3: Low conversion is a frequent issue and can stem from several factors:

  • Inactive Fluorinating Agent: Many deoxofluorinating agents are sensitive to moisture. Contamination with water will rapidly decompose the reagent, reducing its effective concentration.[1]

  • Insufficient Stoichiometry: Deoxofluorination requires at least one equivalent of the fluorinating agent. However, to drive the reaction to completion, a slight excess (typically 1.2–1.5 equivalents) is often necessary.

  • Suboptimal Temperature: These reactions often require specific temperature profiles. Starting at a low temperature (e.g., 0 °C or below) and slowly warming to room temperature or slightly above is a common strategy. Insufficient thermal energy may lead to a stalled reaction.

Q4: The workup procedure for my reaction is difficult, and removing the reagent byproducts is challenging. What is the best approach?

A4: The byproducts of fluorinating agents are often sulfur-based and can be difficult to remove. A standard and effective method is an alkaline hydrolysis workup.[2] After the reaction is complete, quenching the mixture in a cooled aqueous solution of a base like sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) helps to hydrolyze and solubilize the reagent byproducts, facilitating their removal during the aqueous extraction phase.[2] Always perform quenching carefully, as the reaction with water can be exothermic.

Troubleshooting Guide: Common Issues & Solutions

Problem 1: High Percentage of Vinyl Fluoride Side Product

The formation of 1-(1-fluoroethenyl)-2-fluorobenzene is a classic example of elimination competing with substitution. This is particularly prevalent with traditional reagents like DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor®.

Causality: The reaction proceeds through an intermediate that can either accept a second fluoride ion (leading to the desired product) or lose a proton (leading to the vinyl fluoride). The acidity of the reaction medium and the nature of the fluorinating agent heavily influence this branching ratio. Reagents like DAST can generate HF in situ, which can promote elimination.[3]

Solutions:

  • Select a Modern Fluorinating Agent: Newer reagents are designed to minimize elimination.

    • XtalFluor® Reagents: These aminodifluorosulfinium salts are known to be more selective and produce significantly fewer elimination side products compared to DAST and Deoxo-Fluor®.[3]

    • Fluolead™: This is a thermally stable, solid reagent that has shown high efficiency in converting non-enolizable ketones to gem-difluorides with reduced side reactions.[4][5]

  • Optimize Reaction Conditions:

    • Temperature Control: Maintain the lowest possible temperature that allows the reaction to proceed at a reasonable rate. Running the reaction at 0 °C or even lower can disfavor the higher-activation-energy elimination pathway.

    • HF Scavengers: When using reagents like DAST, the addition of an HF scavenger such as triethylamine trihydrofluoride (Et₃N·3HF) can sometimes suppress elimination pathways, although this must be optimized for the specific substrate.[3]

G cluster_0 Problem Identification cluster_1 Solution Pathway cluster_2 Verification start High Vinyl Fluoride by GC-MS or ¹⁹F NMR reagent Switch to a more selective reagent (e.g., XtalFluor®, Fluolead™) start->reagent Primary Action temp Lower Reaction Temperature (e.g., -20°C to 0°C) reagent->temp Further Optimization end Analyze Crude Mixture: Improved Product:Impurity Ratio reagent->end scavenger Add HF Scavenger (if using DAST/Deoxo-Fluor®) temp->scavenger If necessary temp->end scavenger->end

Caption: Decision workflow for troubleshooting high vinyl fluoride impurity.

Problem 2: Reaction Fails to Reach Completion

Observing a large amount of unreacted 2'-fluoroacetophenone is frustrating but correctable. The key is ensuring the fluorinating agent is active and present in sufficient quantity.

Causality: Deoxofluorinating agents are high-energy molecules susceptible to degradation, primarily by water. Anhydrous conditions are paramount. Furthermore, the reaction stoichiometry is critical for driving the equilibrium towards the product.

Solutions:

  • Ensure Anhydrous Conditions:

    • Dry all glassware in an oven (e.g., >100 °C) for several hours and cool under an inert atmosphere (Nitrogen or Argon).

    • Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system.

    • Handle hygroscopic fluorinating agents in a glovebox or under a positive pressure of inert gas.

  • Verify Reagent Quality and Stoichiometry:

    • If possible, use a freshly opened bottle of the fluorinating agent.

    • Increase the stoichiometry of the fluorinating agent incrementally, for example, from 1.2 to 1.5 or even 2.0 equivalents, while monitoring the reaction progress by TLC or GC-MS.

This protocol provides a general guideline. Always refer to the supplier's specific instructions.

  • Preparation: In an oven-dried flask under an Argon atmosphere, dissolve 2'-fluoroacetophenone (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: To this solution, add Fluolead™ (1.3 eq.) portion-wise over 10-15 minutes. Stir the mixture at 0 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 3-12 hours. Monitor the disappearance of the starting material by TLC or GC.

  • Quenching: Slowly pour the reaction mixture into a separate flask containing a cooled (0 °C) 5% aqueous NaOH solution. Stir vigorously for 1 hour to hydrolyze reagent byproducts.[2]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).

  • Washing: Combine the organic layers and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the crude product.

Analytical Data & Purification

Properly identifying the product and impurities is crucial. The following table summarizes expected analytical characteristics.

CompoundStructureExpected Molecular Ion (m/z)Key ¹⁹F NMR Signal (approx. ppm)
This compound 160.05-90 to -100 (CF₂), -110 to -120 (Ar-F)
2'-Fluoroacetophenone (Starting Material)138.05-110 to -120 (Ar-F)
1-(1-Fluoroethenyl)-2-fluorobenzene (Side Product)140.05-100 to -115 (vinyl-F), -110 to -120 (Ar-F)

Note: NMR shifts are approximate and depend on the solvent and instrument.

Purification Protocol: Flash Column Chromatography

The polarity difference between the desired product, the starting material, and the vinyl fluoride side product is generally sufficient for separation by flash chromatography.

  • Adsorbent: Use standard silica gel (230-400 mesh).

  • Eluent System: A non-polar/polar gradient system is effective. Start with 100% hexanes and gradually increase the proportion of a slightly more polar solvent like ethyl acetate or dichloromethane. A typical starting point is a gradient of 0% to 5% ethyl acetate in hexanes.

  • Loading: Dissolve the crude oil in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After drying, load this solid onto the column.

  • Elution:

    • The desired product, this compound, is relatively non-polar and should elute early.

    • The vinyl fluoride side product often has a similar polarity and may co-elute or elute very closely. Careful fractioning is required.

    • The unreacted ketone, 2'-fluoroacetophenone, is more polar and will elute last.

  • Analysis: Analyze the collected fractions by TLC or GC-MS to identify and combine the pure product fractions.

G crude Crude Product (Product, Ketone, Vinyl Fluoride) column Silica Gel Column crude->column Load Sample fractions Collect Fractions column->fractions Elute with Hex/EtOAc Gradient analysis Analyze Fractions (TLC / GC-MS) fractions->analysis product Pure Product analysis->product Combine Pure impurities Impurity Fractions analysis->impurities Discard

Caption: General workflow for purification via flash column chromatography.

References

Technical Support Center: Navigating the Scale-Up of 1-(1,1-Difluoroethyl)-2-fluorobenzene Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the production of 1-(1,1-difluoroethyl)-2-fluorobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answer frequently asked questions encountered during the scale-up of this critical fluorinated building block. The introduction of the 1,1-difluoroethyl moiety can significantly enhance the metabolic stability and binding affinity of pharmaceutical candidates, making its efficient synthesis a key step in drug development.

This resource is structured to address challenges from a practical, in-lab perspective, moving from common inquiries to detailed troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for introducing the 1,1-difluoroethyl group onto an aromatic ring?

There are several established methods for difluoroethylation.[1][2] One common approach involves the reaction of an organometallic reagent (e.g., a Grignard or organolithium species) derived from 2-fluorobenzene with a suitable difluoroethylating agent. Another route is the deoxofluorination of a corresponding 2'-fluoroacetophenone using reagents like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®).[3]

Q2: What are the primary safety concerns when working with difluoroethylating agents at scale?

Many fluorinating reagents are hazardous and require careful handling. For instance, DAST is thermally unstable and can decompose violently if heated.[4] It is also highly reactive with water. When scaling up, it is crucial to:

  • Work in a well-ventilated fume hood or a dedicated containment facility.

  • Use appropriate personal protective equipment (PPE), including acid-resistant gloves, a face shield, and a lab coat.[5][6]

  • Ensure all glassware and equipment are scrupulously dried to prevent exothermic and potentially explosive reactions with water.

  • Implement robust temperature control to prevent thermal runaway.[7]

Q3: Which analytical techniques are recommended for monitoring the reaction progress and purity of this compound?

A combination of techniques is generally employed. Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for monitoring the consumption of starting materials and the formation of the product and volatile byproducts.[8] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H, ¹⁹F, and ¹³C NMR, is invaluable for structural confirmation and purity assessment. High-Performance Liquid Chromatography (HPLC) can also be used, especially for less volatile impurities.[8]

Troubleshooting Guide: From Lab Bench to Pilot Plant

Scaling up the synthesis of this compound can introduce challenges not apparent at the laboratory scale. This guide provides a systematic approach to identifying and resolving common issues.

Issue 1: Low Yield and Incomplete Conversion

Symptoms:

  • GC-MS or NMR analysis shows a significant amount of unreacted 2-fluorobenzene or the ketone precursor.

  • The isolated yield of the desired product is consistently below expectations.

Potential Causes & Solutions:

Potential Cause Underlying Rationale Troubleshooting Steps & Optimization
Insufficient Reagent Activity The difluoroethylating agent may have degraded due to moisture or improper storage. Organometallic reagents are particularly sensitive to air and moisture.- Reagent Titration: Titrate organometallic reagents before use to determine their exact molarity. - Fresh Reagent: Use freshly opened or prepared fluorinating agents. - Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (e.g., nitrogen or argon).
Poor Mass Transfer In larger reactors, inefficient stirring can lead to localized "hot spots" or areas of low reagent concentration, hindering the reaction.[7][9]- Agitation Optimization: Increase the stirring speed or use an overhead stirrer with a properly designed impeller for better mixing. - Baffled Reactor: Employ a baffled reactor to improve turbulence and mixing efficiency.
Suboptimal Temperature Control Many difluoroethylation reactions have a narrow optimal temperature range. Deviations can lead to side reactions or reduced reaction rates.- Controlled Addition: Add the limiting reagent slowly and sub-surface to maintain better temperature control. - Jacketed Reactor: Utilize a jacketed reactor with a circulating temperature control unit for precise temperature management.

Experimental Workflow for Optimizing Reaction Conditions:

G cluster_0 Problem Identification cluster_1 Troubleshooting & Optimization cluster_2 Analysis & Validation a Low Yield of This compound b Verify Reagent Quality (Titration, Fresh Stock) a->b Investigate c Optimize Mass Transfer (Stirring Rate, Baffles) a->c Investigate d Refine Temperature Control (Slow Addition, Jacketed Reactor) a->d Investigate e In-Process Control (IPC) (GC-MS, NMR) b->e Monitor c->e Monitor d->e Monitor f Final Product Analysis (Purity, Yield) e->f Confirm G cluster_0 Input Parameters cluster_1 Desired Outcome cluster_2 Undesired Outcomes a Reactant Stoichiometry d High Selectivity for This compound a->d e Over-reaction a->e b Reaction Temperature b->d f Elimination b->f c Choice of Reagent/Catalyst c->d g Isomer Formation c->g

References

Technical Support Guide: Stability and Storage of 1-(1,1-Difluoroethyl)-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical information, troubleshooting advice, and best practices for the handling, storage, and stability assessment of 1-(1,1-Difluoroethyl)-2-fluorobenzene. Given its application in complex synthetic pathways, maintaining the integrity of this fluorinated aromatic compound is paramount for reproducible and successful experimental outcomes. The recommendations herein are synthesized from data on structurally similar compounds and established principles for handling fluoroaromatics.[1][2][3]

Quick Reference: Recommended Storage & Handling

For experienced users, the following table summarizes the essential conditions for maintaining the stability of this compound.

ParameterRecommendationRationale
Storage Temperature 2–8 °CMinimizes kinetic energy, reducing the rate of potential degradation pathways.[1]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric moisture and oxygen, preventing potential hydrolysis or oxidation.[1]
Container Original, tightly sealed vialPrevents contamination and exposure to air/moisture. Must be kept in original packaging.[1]
Light Exposure Store in the dark (e.g., in a box)Protects against potential photolytic degradation, a common issue for aromatic compounds.
Incompatible Materials Strong oxidizing agents, strong acidsThese can react with the compound, leading to degradation and hazardous byproducts.[1]
Handling Environment Fume hood with sufficient ventilationEnsures safety from inhalation of vapors and protects the compound from atmospheric contaminants.[1]

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for this compound?

For long-term storage, the compound should be stored at 2–8 °C in its original, tightly sealed container under an inert atmosphere, such as argon.[1] The rationale for these conditions is rooted in chemical stability principles. Refrigeration slows down potential decomposition reactions, while an inert atmosphere prevents degradation from atmospheric moisture and oxygen.

Q2: I left the vial on the benchtop at room temperature for a day. Is the compound still viable?

While the compound is stable at room temperature for short periods, prolonged exposure is not recommended.[1] For a single day, significant degradation is unlikely, provided the vial was tightly sealed. However, for critical applications, it is best practice to verify its purity before use. We recommend running a quick analytical check, such as ¹⁹F NMR or GC-MS, to confirm its integrity.

Q3: What are the visible signs of degradation for this compound?

This compound should be a clear, colorless liquid.[4] The primary visual indicator of potential degradation is a change in color , such as the development of a yellow or brown tint. Another sign is the presence of solid precipitates. If you observe either of these, the compound's purity is questionable and it should be re-analyzed before use.

Q4: Can I store this compound in a polypropylene tube after opening the original vial?

No, it is strongly recommended that the compound be kept only in its original packaging.[1] The suitability of alternative containers, like polypropylene, has not been validated and risks leaching of plasticizers or adsorption of the compound onto the container walls, which could compromise your experiments. If you need to work with smaller quantities, aliquot the required amount into clean, dry glass vials under an inert atmosphere.

Q5: What are the primary chemical incompatibilities I should be aware of?

Avoid contact with strong oxidizing agents and strong acids.[1] The fluorine atoms on the ethyl group and the aromatic ring influence the molecule's electronic properties, but reactions can still occur. Strong oxidizers can lead to uncontrolled reactions, while strong acids could potentially catalyze elimination or hydrolysis reactions, especially in the presence of trace water.

Troubleshooting Guide

Unexpected experimental results can often be traced back to reagent integrity. Use this guide to diagnose potential issues related to the stability of this compound.

ProblemPotential Cause(s)Recommended Action(s)
Low or inconsistent reaction yield. Compound Degradation: Partial degradation has reduced the concentration of the active starting material.1. Assess the purity of your stock vial using an appropriate analytical method (see Protocol 2).2. If degradation is confirmed, use a fresh, unopened vial of the compound.3. Review your handling procedures to ensure minimal exposure to air and moisture during use.
Appearance of unexpected side products in my reaction. Degradation Byproducts: The compound may have degraded, and the byproducts are participating in the reaction.Contamination: The stock vial was contaminated during previous use.1. Characterize the side products. The presence of species resulting from HF elimination or hydrolysis can indicate compound degradation.2. Perform a purity check on the starting material (Protocol 2).3. Always use a clean, dry syringe or pipette when accessing the stock vial to prevent cross-contamination.
The compound appears discolored (yellowish). Improper Storage: Long-term storage without an inert atmosphere, exposure to light, or repeated temperature cycling.1. Do not use for critical applications. 2. Analyze a sample via NMR or GC-MS to identify impurities.3. If the compound is deemed usable, consider purification (e.g., distillation) if feasible, though using a new lot is preferable.4. Review storage protocols to prevent future occurrences.

Experimental Protocols

Protocol 1: Procedure for Aliquoting and Short-Term Storage

This protocol ensures the integrity of the main stock while providing smaller, manageable quantities for daily use.

  • Allow the main stock vial of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture inside.

  • In a fume hood, prepare the required number of small, clean, dry glass vials with PTFE-lined caps.

  • Flush the main stock vial and the smaller aliquot vials with a gentle stream of inert gas (e.g., argon).

  • Using a clean, dry syringe, carefully transfer the desired amount of the compound from the main vial to the smaller vials.

  • Blanket the headspace of all vials (main and aliquots) with inert gas before tightly sealing the caps.

  • Label the aliquots clearly with the compound name, concentration (if diluted), and date.

  • Return the main stock vial to 2–8 °C storage. Store the aliquots under the same conditions.

Protocol 2: Assessing Compound Integrity via ¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive method for assessing the purity of fluorinated compounds.

  • Prepare a sample by dissolving a small amount (5-10 mg) of this compound in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Acquire a standard proton-decoupled ¹⁹F NMR spectrum.

  • Analysis: The spectrum of the pure compound should exhibit two distinct signals corresponding to the two different fluorine environments:

    • A signal for the -CF₂- group.

    • A signal for the single fluorine atom on the aromatic ring.

  • The presence of additional, unexpected peaks in the ¹⁹F NMR spectrum is a direct indication of impurities or degradation products. The integration of these extraneous peaks relative to the main compound peaks can be used to quantify the level of impurity.

Chemical Stability and Degradation Pathway

The stability of this compound is largely dictated by the high strength of the carbon-fluorine bond.[5] However, the geminal difluoroethyl group is a potential site for degradation, primarily through the elimination of hydrogen fluoride (HF) under basic conditions or hydrolysis under acidic conditions with water. The diagram below outlines a decision-making workflow for troubleshooting potential stability issues.

G start Start: Unexpected Experimental Result check_purity Is the compound colorless and free of precipitates? start->check_purity visual_ok Visual inspection is OK. check_purity->visual_ok Yes visual_bad Compound is discolored or has solids. check_purity->visual_bad No run_nmr Perform Purity Check (e.g., ¹⁹F NMR, Protocol 2) visual_ok->run_nmr visual_bad->run_nmr nmr_result Are unexpected peaks present in the spectrum? run_nmr->nmr_result purity_ok Purity is confirmed (>98%). Troubleshoot other reaction parameters. nmr_result->purity_ok No purity_bad Degradation confirmed. Discard and use a fresh lot of material. nmr_result->purity_bad Yes

Caption: Troubleshooting workflow for assessing compound stability.

References

Troubleshooting guide for reactions involving 1-(1,1-Difluoroethyl)-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(1,1-Difluoroethyl)-2-fluorobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this versatile fluorinated building block. Here, we address common challenges in a question-and-answer format, providing in-depth explanations and actionable troubleshooting strategies to enhance your experimental success.

I. Understanding the Reactivity of this compound

Before delving into troubleshooting, a foundational understanding of the molecule's electronic properties is crucial. The 1-(1,1-difluoroethyl) group is a moderate electron-withdrawing group, primarily through the inductive effect of the two fluorine atoms on the ethyl group. The fluorine atom directly attached to the aromatic ring also exerts a strong inductive electron-withdrawing effect but a weaker resonance electron-donating effect. This electronic profile dictates the regioselectivity and rate of its reactions.

II. Troubleshooting Guide: Common Experimental Issues

A. Nucleophilic Aromatic Substitution (SNAr) Reactions

Question 1: I am observing low to no conversion in my SNAr reaction with this compound. What are the likely causes and how can I improve the yield?

Answer:

Low conversion in SNAr reactions with this substrate can stem from several factors, primarily related to insufficient activation of the aromatic ring, suboptimal reaction conditions, or issues with the nucleophile and solvent.

Causality and Troubleshooting Steps:

  • Insufficient Ring Activation: The combined electron-withdrawing effect of the 1-(1,1-difluoroethyl) group and the fluorine substituent, while present, may not be sufficient for reaction with weak nucleophiles. SNAr reactions proceed via a negatively charged Meisenheimer intermediate, which requires stabilization by electron-withdrawing groups.[1][2][3][4]

    • Solution: Consider if your reaction requires an additional activating group (e.g., a nitro group) ortho or para to the fluorine leaving group to enhance the reaction rate.[3][4] If modifying the substrate is not an option, more forcing conditions will be necessary.

  • Suboptimal Reaction Temperature: SNAr reactions often require elevated temperatures to overcome the activation energy barrier.

    • Solution: Incrementally increase the reaction temperature. Monitor for decomposition of your starting material or product. A temperature screening is highly recommended.

  • Inappropriate Solvent: The choice of solvent is critical. Polar aprotic solvents are ideal as they solvate the cation of the nucleophile's salt, leaving the anion more nucleophilic, and can stabilize the Meisenheimer complex.

    • Solution: Screen common polar aprotic solvents such as DMSO, DMF, NMP, or sulfolane. Ensure the solvent is anhydrous, as water can protonate the nucleophile and react with the electrophilic aryl fluoride.[5]

  • Weak Nucleophile or Inactive Base: The nucleophile must be strong enough to attack the electron-deficient ring. If using a neutral nucleophile (e.g., an amine or alcohol), a base is required to generate the more reactive anionic form.

    • Solution: If using a neutral nucleophile, ensure your base is strong enough to deprotonate it effectively. Common bases include K₂CO₃, Cs₂CO₃, or non-nucleophilic organic bases like DBU. For very weak nucleophiles, consider using a stronger base like NaH or KHMDS, but be mindful of potential side reactions.

  • Moisture Contamination: Water can significantly hinder the reaction by protonating the nucleophile and reacting with any strong bases present.

    • Solution: Use anhydrous solvents and reagents. Dry glassware thoroughly before use and run the reaction under an inert atmosphere (e.g., nitrogen or argon).

Question 2: My SNAr reaction is producing a significant amount of a side product. How can I identify and minimize its formation?

Answer:

Side product formation in SNAr reactions with this compound can arise from competing reaction pathways or decomposition.

Potential Side Products and Mitigation Strategies:

  • Hydrolysis of the Difluoroethyl Group: Under strongly basic or acidic conditions, particularly at elevated temperatures, the gem-difluoroethyl group can be susceptible to hydrolysis, potentially leading to the corresponding ketone.

    • Mitigation: Use milder bases where possible. Keep reaction temperatures as low as feasible to achieve a reasonable reaction rate. Minimize reaction time once the starting material is consumed.

  • Reaction at an Alternative Position: While the fluorine atom is the most likely leaving group, strong nucleophiles under harsh conditions could potentially displace other groups or lead to benzyne formation.

    • Mitigation: This is less common but can be minimized by using less aggressive bases and nucleophiles and maintaining moderate reaction temperatures.

  • Decomposition of Starting Material or Product: Fluorinated compounds can be thermally sensitive.

    • Mitigation: Run a stability test of your starting material and product at the reaction temperature to assess their thermal stability. If decomposition is observed, lower the reaction temperature and accept a longer reaction time.

B. Metal-Catalyzed Cross-Coupling Reactions

Question 3: I am struggling with low yields in a Suzuki or Buchwald-Hartwig cross-coupling reaction using this compound. What should I troubleshoot?

Answer:

Low yields in cross-coupling reactions with this substrate often point to challenges in the oxidative addition step due to the strong C-F bond, catalyst deactivation, or suboptimal ligand/base combination. While the C-F bond is generally less reactive in cross-coupling than C-Cl, C-Br, or C-I bonds, specific catalytic systems can facilitate this transformation.[6][7]

Troubleshooting Protocol:

  • Catalyst and Ligand Selection: The choice of palladium or nickel catalyst and the supporting ligand is paramount for activating the C-F bond.

    • Solution: Screen a variety of electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos for palladium; PCy₃, P(tBu)₃ for nickel) that are known to promote the oxidative addition of aryl fluorides. Consider using pre-catalysts that are more readily activated.

  • Base Selection: The base plays a crucial role in the catalytic cycle, particularly in the transmetalation step.

    • Solution: Screen a range of bases. For Suzuki reactions, common choices include K₂CO₃, K₃PO₄, and CsF. For Buchwald-Hartwig aminations, strong bases like NaOtBu or LHMDS are often required. The choice of base can also influence catalyst stability.

  • Solvent Choice: The solvent must be compatible with the catalyst, base, and substrates, and it often influences the reaction rate and selectivity.

    • Solution: Anhydrous ethereal solvents (e.g., dioxane, THF) or aromatic hydrocarbons (e.g., toluene) are commonly used. Ensure the solvent is thoroughly deoxygenated to prevent catalyst oxidation.

  • Reaction Temperature: Higher temperatures are often necessary to facilitate the oxidative addition of the C-F bond.

    • Solution: Carefully increase the reaction temperature, while monitoring for any signs of catalyst decomposition or side product formation.

III. Purification Challenges

Question 4: I am having difficulty purifying my product, which contains the 1-(1,1-Difluoroethyl)-2-fluorophenyl moiety, using column chromatography.

Answer:

Purification of fluorinated compounds can be challenging due to their unique physical properties, such as high volatility and altered polarity compared to their non-fluorinated analogs.[8][9]

Purification Strategies:

  • Co-elution with Solvents: Fluorinated compounds can have similar polarities to common chromatography solvents, leading to poor separation.

    • Solution: Use a less polar solvent system if your compound is eluting too quickly. Consider using solvent systems containing dichloromethane or diethyl ether in combination with hexanes/heptane. Sometimes, a small percentage of a more polar solvent like ethyl acetate can improve separation.

  • Volatility: The presence of multiple fluorine atoms can increase the volatility of your compound, making it easy to lose during solvent removal.

    • Solution: Use a rotary evaporator with care, keeping the bath temperature low. For highly volatile compounds, it may be necessary to remove the solvent without heating or under a gentle stream of inert gas.

  • Alternative Purification Methods:

    • Preparative TLC: For small-scale reactions, preparative thin-layer chromatography can be an effective purification method.

    • Crystallization: If your product is a solid, crystallization is an excellent method for obtaining high-purity material.

    • Distillation: For liquid products, distillation under reduced pressure can be effective, provided the compound is thermally stable.

IV. Safety and Handling

Question 5: What are the key safety precautions when working with this compound and related fluorinated compounds?

Answer:

As with all chemicals, proper safety precautions are essential. While specific toxicity data for this compound may be limited, general guidelines for handling fluorinated aromatic compounds should be followed.

Safety Recommendations:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[10][11]

  • Ventilation: Handle this compound in a well-ventilated fume hood to avoid inhalation of vapors.[10]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[10][11]

  • Fire Hazards: Fluorinated organic compounds can be flammable. Keep away from heat, sparks, and open flames.[11][12] In case of fire, use carbon dioxide, dry chemical powder, or foam as extinguishing media.[10][11]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

V. Experimental Protocols and Data

General Protocol for a Test SNAr Reaction

This protocol is a starting point and should be optimized for your specific nucleophile.

  • To a dry reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq), your nucleophile (1.2 eq), and a base (e.g., K₂CO₃, 2.0 eq).

  • Evacuate and backfill the vial with an inert gas (e.g., argon) three times.

  • Add anhydrous, degassed solvent (e.g., DMSO, 0.1 M concentration relative to the substrate) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., start with 80 °C) and stir.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Troubleshooting Decision Tree for SNAr Reactions

G start Low Conversion in SNAr Reaction check_temp Increase Reaction Temperature start->check_temp check_solvent Switch to Anhydrous Polar Aprotic Solvent (e.g., DMSO, NMP) check_temp->check_solvent No Improvement success Reaction Successful check_temp->success Improved Conversion check_base Use a Stronger Base (e.g., Cs2CO3, NaH) check_solvent->check_base No Improvement check_solvent->success Improved Conversion check_nucleophile Increase Nucleophile Equivalents check_base->check_nucleophile No Improvement check_base->success Improved Conversion check_activation Does Substrate Need More Activation? check_nucleophile->check_activation No Improvement check_nucleophile->success Improved Conversion failure Consider Alternative Strategy check_activation->failure Yes check_activation->failure No

Caption: A decision tree for troubleshooting low conversion in SNAr reactions.

Table 1: Common Solvents for Reactions Involving Aryl Fluorides
SolventTypeBoiling Point (°C)Dielectric ConstantNotes
Dimethyl Sulfoxide (DMSO) Polar Aprotic18947Excellent for SNAr, can be difficult to remove.
N,N-Dimethylformamide (DMF) Polar Aprotic15337Good for SNAr, potential for decomposition at high temps.
1,4-Dioxane Ethereal1012.2Common for cross-coupling, must be peroxide-free.
Toluene Aromatic1112.4Common for cross-coupling, good for higher temperatures.
Acetonitrile (MeCN) Polar Aprotic8238Can be used, but less common for SNAr than DMSO/DMF.

VI. References

  • Benchchem. Troubleshooting low yield in heterocycle fluorination reactions. --INVALID-LINK--

  • Organic Syntheses. Fluorobenzene. --INVALID-LINK--

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Fluorobenzene. --INVALID-LINK--

  • CymitQuimica. 1,1-difluoro-ethyl-benzene. --INVALID-LINK--

  • Shanghai Canbi Pharma Ltd. Safety Data Sheet: (1,1-DIFLUOROETHYL)BENZENE. --INVALID-LINK--

  • Fisher Scientific. Safety Data Sheet: Fluorobenzene. --INVALID-LINK--

  • Sigma-Aldrich. Safety Data Sheet: Fluorobenzene. --INVALID-LINK--

  • Merck Millipore. Safety Data Sheet: 1-Chloro-4-fluorobenzene. --INVALID-LINK--

  • PubChem. 1-(1,1-Difluoroethyl)-2-(trifluoromethyl)benzene. --INVALID-LINK--

  • PubMed. Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry. --INVALID-LINK--

  • Google Patents. Method for removing fluorinated organic compounds from contaminated fluids, and adsorbent component and adsorbent kit used therefor. --INVALID-LINK--

  • Iwasaki, T., et al. (2017). Co-Catalyzed Cross-Coupling Reaction of Alkyl Fluorides with Alkyl Grignard Reagents. Organic Letters, 19(14), 3691-3694. --INVALID-LINK--

  • ResearchGate. Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. --INVALID-LINK--

  • American Chemical Society Green Chemistry Institute. Specific Solvent Issues with Fluorination. --INVALID-LINK--

  • CAMEO Chemicals. FLUOROBENZENE. --INVALID-LINK--

  • Wikipedia. Organofluorine chemistry. --INVALID-LINK--

  • PubChem. (1,1-Difluoroethyl)benzene. --INVALID-LINK--

  • Harvard DASH. Concerted nucleophilic aromatic substitution with 19F− and 18F−. --INVALID-LINK--

  • Wikipedia. Fluorobenzene. --INVALID-LINK--

  • SciSpace. Synthesis of fluorine-18 labeled 1,1-difluoro-2,2-dichloroethyl aryl ethers by 18F-for-19F exchange. --INVALID-LINK--

  • JMU Scholarly Commons. The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. --INVALID-LINK--

  • ResearchGate. Myths and Truths About Electrophilic Aromatic Substitution: The Particular Case of Fluorobenzene. --INVALID-LINK--

  • Reddit. Help on tricky electrophilic fluorination. --INVALID-LINK--

  • Thermo Fisher Scientific. Troubleshooting Guide. --INVALID-LINK--

  • MDPI. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. --INVALID-LINK--

  • Wikipedia. Nucleophilic aromatic substitution. --INVALID-LINK--

  • Chemistry Stack Exchange. Rate of EAS in chlorobenzene and fluorobenzene. --INVALID-LINK--

  • Vapourtec. Aromatic Substitution. --INVALID-LINK--

  • ResearchGate. The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. --INVALID-LINK--

  • Chemistry Steps. Nucleophilic Aromatic Substitution. --INVALID-LINK--

  • Scientific Research Publishing. Selective Removal of Fluorinated Aromatic Compound. --INVALID-LINK--

  • Organic Syntheses. Preparation of 1,1-Difluoroallenes by Difluorovinylidenation of Carbonyl Compounds. --INVALID-LINK--

  • ScienceDirect. Fluorinated porous organic frameworks for C2F6/CF4 gases separation. --INVALID-LINK--

  • Sigma-Aldrich. Fluorination. --INVALID-LINK--

  • ResearchGate. Kinetics and mechanism of the reaction of 1-fluoro-2,4-dinitrobenzene with hydroxide ion in ?water in oil? microemulsions. --INVALID-LINK--

  • Pearson+. Explain why fluorobenzene is more reactive than chlorobenzene towards electrophilic aromatic substitution. --INVALID-LINK--

  • YouTube. Electrophilic Aromatic Substitution Reactions of Benzene Review. --INVALID-LINK--

  • SpectraBase. Fluorobenzene - Optional[13C NMR] - Chemical Shifts. --INVALID-LINK--

  • Chinese Academy of Sciences. Transition-Metal (Cu, Pd, Ni)-Catalyzed Difluoroalkylation via Cross-Coupling with Difluoroalkyl Halides. --INVALID-LINK--

  • PubChem. 1-Ethyl-2-fluorobenzene. --INVALID-LINK--

  • Google Patents. Process for preparing 1,3-difluorobenzene. --INVALID-LINK--

  • NIST WebBook. Benzene, fluoro-. --INVALID-LINK--

  • NIST WebBook. p-Fluoroethylbenzene. --INVALID-LINK--

References

Technical Support Center: Byproduct Analysis in Reactions of 1-(1,1-Difluoroethyl)-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(1,1-Difluoroethyl)-2-fluorobenzene. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our focus is on the identification, characterization, and mitigation of common byproducts.

Introduction: The Challenge of Fluorinated Byproducts

This compound is a valuable building block in medicinal and agrochemical synthesis due to the unique properties imparted by its fluorine atoms.[1][2][3] However, the reactivity of the C-F bonds and the activated aromatic ring can lead to a variety of side reactions. Understanding and controlling these pathways is critical for optimizing reaction yield, ensuring product purity, and simplifying downstream processing. This guide is structured to help you navigate these challenges, moving from common questions to advanced analytical protocols.

Frequently Asked Questions (FAQs)
Q1: What are the most common types of side reactions and byproducts I should expect?

Based on the structure of this compound, the primary reactive sites are the aromatic ring, which is activated towards nucleophilic attack, and the C-F bonds themselves. The most common byproduct classes are:

  • Isomeric Substitution Products: In nucleophilic aromatic substitution (SNAr) reactions, while the fluorine atom at the 2-position is the expected leaving group, substitution at other positions can occur, leading to isomers. The presence of multiple fluorine atoms makes the aromatic ring electron-deficient and thus susceptible to nucleophilic attack.[4][5]

  • Hydrodefluorination (HDF) Products: These byproducts result from the replacement of one or more fluorine atoms with hydrogen. This can happen to either the aromatic fluorine or the aliphatic difluoroethyl group. HDF is a known degradation pathway for fluorinated aromatic compounds.[6]

  • Products of Nucleophilic Attack on the Ethyl Group: While less common than SNAr, strong nucleophiles could potentially attack the difluoroethyl group, although this is generally less favorable.

  • Benzyne-Mediated Products: Under very strong basic conditions (e.g., NaNH₂), elimination of HF from the aromatic ring can form a highly reactive benzyne intermediate, leading to a mixture of regioisomeric products.[7]

Q2: Why is my reaction showing multiple spots on TLC/LC-MS, even with a simple nucleophile?

This is a classic symptom of competing reaction pathways. The most likely causes are:

  • Competing SNAr Isomers: The electronic activation provided by the difluoroethyl group influences the regioselectivity of nucleophilic attack. Minor isomers can form if the electronic or steric differentiation between the fluorinated positions is insufficient.

  • Partial Defluorination: If your reaction conditions are too harsh (e.g., high temperature, aggressive reagents), you may be generating hydrodefluorination byproducts alongside your desired product.[8]

  • Reaction with Solvent or Trace Water: Protic solvents or residual water can act as competing nucleophiles, especially in SNAr reactions, leading to hydroxylated byproducts.

Q3: Which analytical techniques are best for identifying these fluorinated byproducts?

A multi-technique approach is essential for unambiguous identification of fluorinated compounds.[9]

Analytical TechniqueStrengthsWeaknesses
¹⁹F NMR Spectroscopy Highly sensitive, wide chemical shift range prevents signal overlap, excellent for quantification using an internal standard.[10][11][12]Provides structural information only for fluorine-containing molecules; may not detect non-fluorinated byproducts.
GC-MS Excellent for separating volatile compounds and providing molecular weight and fragmentation data.[13][14][15]Molecular ions of fluorinated compounds can be weak or absent in standard Electron Ionization (EI), making identification difficult.
LC-MS Ideal for less volatile or more polar compounds; provides molecular weight information.[9][11]Co-elution can be an issue; fluorine itself is not directly detected, only its effect on the molecule's mass and retention.
¹H NMR Spectroscopy Provides complementary structural information and helps identify non-fluorinated byproducts.Can be complex due to H-F coupling; signal overlap is more common than in ¹⁹F NMR.[16]
Troubleshooting Guide: Common Problems & Solutions
Problem 1: My main product is contaminated with a species that has lost one or more fluorine atoms.

Q: I'm observing significant defluorination in my reaction. What causes this and how can I prevent it?

A: Hydrodefluorination (HDF) is often caused by overly aggressive reaction conditions or the presence of certain reagents.

Causality:

  • Harsh Reducing Agents: Reagents like NaBH₄ (especially with catalysts) or catalytic hydrogenation (H₂/Pd, Pt) intended for other functional groups can reduce C-F bonds.

  • High Temperatures: Thermal stress can promote C-F bond cleavage, particularly in the presence of bases or metals.

  • Strong Bases: Very strong bases can initiate elimination-addition (benzyne) pathways, which can result in products that appear to be from defluorination.[7]

Solutions:

  • Lower the Reaction Temperature: Run the reaction at the lowest temperature that allows for a reasonable conversion rate.

  • Use Milder Reagents: If a reduction is necessary elsewhere in the molecule, consider more selective reagents (e.g., transfer hydrogenation with milder donors).

  • Control Basicity: Use the minimum stoichiometric amount of a weaker base if possible. For SNAr, bases like K₂CO₃ or Cs₂CO₃ are often sufficient and less likely to cause elimination than alkoxides or amides.

  • Degas Solvents: Remove dissolved oxygen, as radical pathways can sometimes contribute to degradation.

G Start Problem: Defluorination Observed (e.g., by MS or NMR) Cause1 Cause: Harsh Reducing Agents (e.g., H₂/Pd, strong hydrides) Start->Cause1 Cause2 Cause: High Reaction Temperature Start->Cause2 Cause3 Cause: Excessively Strong Base Start->Cause3 Solution1 Solution: Use Milder, More Selective Reductants Cause1->Solution1 Solution2 Solution: Lower Reaction Temperature Cause2->Solution2 Solution3 Solution: Use Weaker Base (e.g., K₂CO₃) or Stoichiometric Amount Cause3->Solution3

Caption: Troubleshooting workflow for defluorination byproducts.

Problem 2: My SNAr reaction is sluggish and gives a poor yield of the desired product.

Q: I'm attempting a nucleophilic aromatic substitution (SNAr), but the reaction is not going to completion. Why is fluorine, typically a good leaving group in SNAr, not being displaced efficiently?

A: The success of an SNAr reaction depends on a delicate balance of factors, and its rate is determined by the formation of the Meisenheimer complex intermediate.[7][17]

Causality:

  • Poor Nucleophile: The nucleophile may not be strong enough to attack the electron-deficient ring.

  • Solvent Choice: The solvent plays a crucial role. Aprotic polar solvents (e.g., DMSO, DMF, Acetonitrile) are ideal as they solvate the cation of the nucleophile's salt but not the anion, increasing its nucleophilicity. Protic solvents can solvate and deactivate the nucleophile.[18]

  • Rate-Determining Step: While fluorine is highly electronegative, which favors the initial nucleophilic attack (the rate-determining step in many cases), the subsequent loss of the fluoride anion can be influenced by the reaction conditions.[7][17]

Solutions:

  • Increase Nucleophilicity: If using a neutral nucleophile (like an amine), add a non-nucleophilic base to deprotonate it. If using an anionic nucleophile, ensure it is fully dissolved, perhaps by using a phase-transfer catalyst.

  • Optimize the Solvent: Switch to a high-quality, anhydrous polar aprotic solvent like DMSO or DMF.

  • Increase Temperature: SNAr reactions often require elevated temperatures (80-150 °C) to proceed at a practical rate.

  • Consider Microwave Irradiation: Microwave synthesis can often dramatically reduce reaction times and improve yields for sluggish SNAr reactions.

G cluster_reaction SNAr Reaction Pathway cluster_byproducts Potential Side Reactions Reactants This compound + Nucleophile (Nu⁻) TS1 Rate-Determining Step (Formation of Intermediate) Reactants->TS1 Defluorination Hydrodefluorination Reactants->Defluorination Harsh Conditions Isomer Isomeric Substitution Reactants->Isomer Poor Selectivity Intermediate Meisenheimer Complex (Anionic Intermediate) TS1->Intermediate Product Substituted Product + F⁻ Intermediate->Product

Caption: Generalized reaction and byproduct pathways.

Advanced Analytical Protocols
Protocol 1: Byproduct Identification by ¹⁹F NMR Spectroscopy

This protocol provides a robust method for both identifying and quantifying fluorine-containing species in a crude reaction mixture.

Objective: To obtain a quantitative ¹⁹F NMR spectrum to assess product conversion and identify fluorinated byproducts.

Materials:

  • Crude reaction sample (post-workup, dried)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • Internal Standard: Trifluoroacetic acid (TFA) or another fluorinated compound with a known, distinct chemical shift.[12]

  • NMR tubes

Procedure:

  • Prepare the Internal Standard (IS) Stock Solution: Accurately weigh a known amount of TFA and dissolve it in a precise volume of the chosen deuterated solvent to create a stock solution of known concentration (e.g., 10.0 mg/mL).

  • Prepare the Sample: Accurately weigh a known amount of your crude reaction mixture (e.g., 20-30 mg) into a vial.

  • Add Solvent and IS: Using a calibrated pipette, add a precise volume of the deuterated solvent (e.g., 0.6 mL) and a precise volume of the IS stock solution (e.g., 0.1 mL) to the vial. Ensure the sample dissolves completely.

  • Transfer to NMR Tube: Transfer the final solution to an NMR tube.

  • Acquire the Spectrum:

    • Use a modern NMR spectrometer (≥400 MHz for ¹H).[12]

    • Acquire a standard ¹⁹F{¹H} (proton-decoupled) spectrum.

    • Ensure the spectral width is sufficient to capture all expected signals (e.g., +50 to -250 ppm).

    • Set a relaxation delay (d1) of at least 5 times the longest T₁ of any signal of interest to ensure accurate integration (a d1 of 10-15 seconds is often a safe starting point).

  • Data Processing and Analysis:

    • Reference the spectrum. The TFA signal can be set to approximately -75.0 ppm.[12]

    • Integrate the signal for your desired product, any identifiable byproduct signals, and the internal standard signal.

    • Calculate the molar quantity of each species relative to the known quantity of the internal standard.

Protocol 2: Trace Byproduct Analysis by GC-MS

This protocol is designed to separate and identify volatile byproducts that may be present in small quantities.

Objective: To identify the mass and potential structure of volatile components in the reaction mixture.

Materials:

  • Crude reaction sample

  • Volatile solvent for dilution (e.g., Dichloromethane, Ethyl Acetate)

  • GC-MS instrument

Procedure:

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable volatile solvent (e.g., 1 mg in 1 mL). The solution should be clear and free of particulates.

  • Instrument Setup (Example Conditions):

    • Injector: 250 °C, Split mode (e.g., 50:1 split ratio).

    • Column: A standard non-polar or mid-polar column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min. (This must be optimized for your specific mixture).

    • Carrier Gas: Helium at a constant flow of ~1 mL/min.

  • MS Setup:

    • Ionization Mode: Start with standard Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 500.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Injection and Analysis: Inject 1 µL of the prepared sample.

  • Data Interpretation:

    • Analyze the chromatogram to identify peaks corresponding to starting material, product, and impurities.

    • Examine the mass spectrum of each impurity peak. Look for the molecular ion (M⁺).

    • Troubleshooting: If no clear molecular ion is visible, which is common for highly fluorinated compounds, consider re-running the sample using a softer ionization technique like Chemical Ionization (CI) or Field Ionization (FI), if available. CI often shows a prominent [M+H]⁺ ion.[14]

    • Compare fragmentation patterns to library databases (NIST, Wiley) and look for characteristic losses (e.g., loss of F, HF, or parts of the fluoroethyl group).

G cluster_nmr ¹⁹F NMR Analysis cluster_gcms GC-MS Analysis Start Crude Reaction Mixture Prep Sample Preparation (Dilution/Dissolution + Internal Standard) Start->Prep Split Parallel Analysis Prep->Split NMR_Acq Acquire Quantitative ¹⁹F Spectrum Split->NMR_Acq For Quantification GCMS_Acq Acquire GC-MS Chromatogram (EI Mode) Split->GCMS_Acq For Identification NMR_Data Process & Integrate Data NMR_Acq->NMR_Data NMR_Result Identify & Quantify Fluorinated Species NMR_Data->NMR_Result GCMS_Data Analyze Mass Spectra of Impurity Peaks GCMS_Acq->GCMS_Data GCMS_Result Identify Volatile Byproducts GCMS_Data->GCMS_Result

Caption: A comprehensive analytical workflow for byproduct characterization.

References

Technical Support Center: Catalyst Selection for Efficient Synthesis of 1-(1,1-Difluoroethyl)-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 1-(1,1-Difluoroethyl)-2-fluorobenzene. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this specific fluoroalkylation reaction. Our focus is on rational catalyst selection and overcoming common experimental hurdles to achieve high-yield, reproducible results.

Introduction: The Challenge of Precise Fluoroalkylation

The introduction of the 1,1-difluoroethyl group into a 2-fluorobenzene scaffold is a synthetic challenge of significant interest, particularly in the development of novel pharmaceuticals and agrochemicals. The electronic properties of the difluoroethyl group can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. However, the construction of the C(sp²)-C(sp³) bond, especially with the introduction of fluorine atoms, requires careful optimization of the catalytic system. This guide provides a framework for logical decision-making in catalyst and ligand selection and for troubleshooting common issues encountered during the synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic systems for the synthesis of this compound?

A1: The most effective methods for synthesizing this compound typically involve transition metal-catalyzed cross-coupling reactions. The two most prominent catalytic systems are based on Palladium and Nickel .

  • Palladium-based catalysts are extensively used for a wide range of cross-coupling reactions.[1][2] They offer a broad substrate scope and functional group tolerance. For fluoroalkylation, palladium catalysts often operate through a well-established Pd(0)/Pd(II) catalytic cycle.[2] However, challenges can arise from slow oxidative addition with certain fluoroalkyl sources and potential for β-hydride elimination.[2]

  • Nickel-based catalysts have emerged as a powerful alternative, often demonstrating superior reactivity for C(sp³)-C(sp³) and C(sp²)-C(sp³) bond formation, including those involving challenging alkyl electrophiles.[3][4][5] Nickel's unique reactivity profile is highly dependent on the supporting ligand environment.[3] These systems can be more cost-effective than palladium and can sometimes overcome limitations seen with palladium catalysts.

The choice between palladium and nickel will depend on the specific coupling partners (e.g., aryl halide vs. aryl boronic acid), the nature of the difluoroethyl source, and initial screening results.

Q2: How do I choose the appropriate ligand for my palladium or nickel catalyst?

A2: Ligand selection is arguably the most critical factor in optimizing your reaction. The ligand's electronic and steric properties directly influence the catalyst's activity, stability, and selectivity.[3]

For Palladium Catalysts:

  • Bulky, electron-rich phosphine ligands are generally preferred. Ligands like SPhos and Xantphos have shown success in related fluoroalkylation reactions.[2][6] These ligands promote the formation of monoligated, coordinatively unsaturated Pd(0) species, which are highly active in oxidative addition. The large steric bulk can also facilitate the final reductive elimination step to release the product.

For Nickel Catalysts:

  • The ligand environment dramatically dictates nickel's reactivity.[3]

    • Bidentate nitrogen-based ligands , such as bipyridine (bpy) and its derivatives, are commonly used in nickel-catalyzed reductive cross-couplings.[7] These ligands can favor radical pathways.

    • Phosphine ligands can also be effective, often promoting a more traditional, closed-shell mechanism.[7] The choice between nitrogen and phosphine ligands can significantly alter the reaction's mechanism and outcome.[7]

    • Chelating ligands have demonstrated exceptional efficacy in sp³ cross-couplings, as they can suppress side reactions like β-hydride elimination.[3]

A systematic screening of ligands is highly recommended during reaction development.

Q3: What are the common starting materials for this synthesis?

A3: The synthesis involves coupling a 2-fluorophenyl component with a 1,1-difluoroethyl component.

  • 2-Fluorophenyl source:

    • 2-Fluorophenylboronic acid (or its esters): Used in Suzuki-Miyaura type couplings. Boronic acids are generally stable, commercially available, and compatible with a wide range of functional groups.[8][9]

    • 2-Fluoroiodobenzene or 2-Fluorobromobenzene: Used in Negishi, Stille, or reductive cross-coupling reactions. The reactivity order is typically I > Br > Cl.[10]

  • 1,1-Difluoroethyl source:

    • 1,1-Difluoro-2-haloethanes (e.g., 1-bromo-2,2-difluoroethane or 1-iodo-2,2-difluoroethane): Common electrophilic partners in cross-coupling reactions.

    • Difluoroethyl-containing organometallic reagents: For example, difluoroethyl zinc or silane reagents can be used as nucleophilic partners.[11][12]

    • Fluoroalkylcarboxylic acid derivatives: These can be used in decarbonylative coupling reactions.[6][13][14]

The choice of starting materials will dictate the type of cross-coupling reaction and, consequently, the optimal catalyst system.

Troubleshooting Guide

Problem 1: Low or No Conversion of Starting Material
Potential Cause Troubleshooting Steps & Rationale
Inactive Catalyst Solution: Ensure the use of a fresh, high-purity catalyst and ligand. If using a Pd(II) precatalyst, ensure it is effectively reduced to the active Pd(0) species in situ. For nickel catalysts, which can be sensitive to air and moisture, rigorous inert atmosphere techniques are crucial.[15][16]
Poor Ligand Choice Solution: The ligand may not be suitable for the specific transformation. Screen a panel of ligands with varying steric and electronic properties. For example, if a less bulky phosphine ligand fails, try a bulkier one like SPhos or a bidentate ligand like Xantphos.[2] For nickel, if a nitrogen-based ligand is ineffective, consider a phosphine-based one.[7]
Inappropriate Solvent Solution: The solvent can influence catalyst solubility, stability, and reactivity. Screen a range of anhydrous, non-nucleophilic solvents. Common choices include THF, dioxane, DME, and toluene.[8][15]
Sub-optimal Reaction Temperature Solution: The reaction may require a higher temperature to overcome the activation energy for oxidative addition or reductive elimination. Conversely, excessively high temperatures can lead to catalyst decomposition or side reactions.[15][17] Perform a temperature screen (e.g., 60°C, 80°C, 100°C).
Moisture or Oxygen Contamination Solution: Many organometallic catalysts and reagents are sensitive to air and moisture.[15][17] Ensure all glassware is oven- or flame-dried, use anhydrous solvents, and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen).
Problem 2: Formation of Significant Side Products
Potential Cause Troubleshooting Steps & Rationale
Homocoupling of Aryl Starting Material Solution: This often occurs when the rate of transmetalation is slow compared to other pathways. Adjust the base or solvent. For Suzuki couplings, ensure the correct stoichiometry of the base. For nickel-catalyzed reactions, the choice of reductant and ligand is critical to control selectivity.[7]
Protodehalogenation or Protodeborylation Solution: This suggests the presence of a proton source (e.g., water) that quenches an organometallic intermediate. Rigorously dry all reagents and solvents.[15]
β-Hydride Elimination Solution: While the 1,1-difluoroethyl group lacks β-hydrogens, if other alkyl groups are present in the starting materials or intermediates, this can be a competing pathway. Using chelating ligands can often suppress β-hydride elimination.[3]
Radical-mediated Side Reactions Solution: Some nickel-catalyzed reactions, particularly with nitrogen-based ligands, can proceed through radical intermediates, which may lead to undesired side products.[7] Switching to a phosphine ligand system might favor a non-radical pathway. The addition of a radical scavenger (if it doesn't interfere with the main reaction) can be a diagnostic tool.
Problem 3: Low Isolated Yield Despite Good Conversion
Potential Cause Troubleshooting Steps & Rationale
Product Volatility Solution: Fluoroalkanes can be volatile. Be cautious during solvent removal (rotoevaporation). Use lower temperatures and pressures. Check the solvent in the rotovap trap for your product.[16][18]
Loss During Workup Solution: The product might have some solubility in the aqueous layer during extraction.[18] Perform back-extraction of the aqueous layers. Ensure complete rinsing of all glassware and filtration media.[16]
Decomposition on Silica Gel Solution: Some fluorinated compounds can be sensitive to the acidic nature of silica gel.[16] Consider deactivating the silica gel with a small amount of triethylamine in the eluent or using an alternative stationary phase like alumina.

Experimental Workflow & Protocols

Illustrative Protocol: Nickel-Catalyzed Suzuki-Type Coupling

This protocol is a representative starting point and should be optimized for the specific substrates and laboratory conditions.

Materials:

  • 2-Fluorophenylboronic acid

  • 1-Bromo-2,2-difluoroethane

  • NiCl₂(DME) or other Ni(II) precatalyst

  • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy) or other suitable ligand

  • K₃PO₄ (anhydrous)

  • Anhydrous 1,2-dimethoxyethane (DME)

Procedure:

  • Preparation: In a glovebox, add NiCl₂(DME) (5 mol%), the ligand (5 mol%), and K₃PO₄ (2.0 equivalents) to an oven-dried reaction vial equipped with a magnetic stir bar.

  • Addition of Reagents: Add 2-fluorophenylboronic acid (1.2 equivalents) to the vial.

  • Solvent and Substrate Addition: Add anhydrous DME (to achieve a concentration of ~0.1 M) followed by 1-bromo-2,2-difluoroethane (1.0 equivalent).

  • Reaction: Seal the vial and remove it from the glovebox. Place the reaction mixture in a preheated oil bath at 90°C.

  • Monitoring: Stir the reaction for 12-24 hours. Monitor the progress by taking aliquots and analyzing them by GC-MS or ¹⁹F NMR.

  • Workup: After completion, cool the reaction to room temperature. Dilute with diethyl ether and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure (with care, due to potential product volatility).

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizing the Catalytic Cycle

Suzuki_Coupling_Cycle Figure 1: Simplified Nickel-Catalyzed Suzuki-Type Coupling Cycle Ni(0)L_n Active Ni(0) Catalyst OxAdd Oxidative Addition (R-X) Ni(0)L_n->OxAdd R-X = 1,1-Difluoroethyl Halide Ni(II)_R R-Ni(II)-X OxAdd->Ni(II)_R Transmetal Transmetalation (Ar-B(OR)2) Ni(II)_R->Transmetal Ar-B(OR)2 = 2-Fluorophenylboronic acid Ni(II)_Ar_R R-Ni(II)-Ar Transmetal->Ni(II)_Ar_R RedElim Reductive Elimination Ni(II)_Ar_R->RedElim RedElim->Ni(0)L_n Catalyst Regeneration Product Product (Ar-R) RedElim->Product

Caption: Figure 1: Simplified Nickel-Catalyzed Suzuki-Type Coupling Cycle

Logical Flow for Troubleshooting

Troubleshooting_Flow Figure 2: Troubleshooting Workflow for Low Yield Start Low Yield Observed Check_Conversion Analyze Crude Reaction: Low or High Conversion? Start->Check_Conversion Low_Conversion Low Conversion Check_Conversion->Low_Conversion Low High_Conversion High Conversion Check_Conversion->High_Conversion High Catalyst_Issues Catalyst/Ligand Inactive? Temp/Solvent Optimal? Low_Conversion->Catalyst_Issues Workup_Issues Product Lost During Workup/Purification? High_Conversion->Workup_Issues Optimize_Conditions Screen Ligands, Solvents, Temperature Catalyst_Issues->Optimize_Conditions Yes/Maybe Side_Products Major Side Products? Catalyst_Issues->Side_Products No Success Improved Yield Optimize_Conditions->Success Characterize_Byproducts Identify Side Products (e.g., Homocoupling) Side_Products->Characterize_Byproducts Yes Side_Products->Success No, clean reaction Characterize_Byproducts->Optimize_Conditions Optimize_Workup Modify Extraction, Use Alumina, Check Volatility Workup_Issues->Optimize_Workup Yes Workup_Issues->Success No Optimize_Workup->Success

Caption: Figure 2: Troubleshooting Workflow for Low Yield

References

Handling and safety precautions for 1-(1,1-Difluoroethyl)-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-(1,1-Difluoroethyl)-2-fluorobenzene

Welcome to the technical support guide for this compound (CAS No. 1138445-14-3).[1][2] This document is designed for chemistry professionals engaged in research and development. The introduction of fluorine into organic molecules can significantly alter their physical and chemical properties, often leading to unique reactivity and handling requirements.[3] This guide provides in-depth, field-proven insights into the safe handling, storage, and troubleshooting of this specific fluorinated aromatic compound, ensuring both the integrity of your experiments and the safety of laboratory personnel.

Section 1: Compound Identification and Properties

Before handling any chemical, a thorough understanding of its physical and chemical properties is paramount. While a comprehensive, peer-reviewed dataset for this compound is not widely published, we can infer its likely characteristics from its structure and data on analogous compounds such as (1,1-Difluoroethyl)benzene and various fluorobenzenes.[4][5][6]

PropertyValue / Expected ValueSource / Rationale
CAS Number 1138445-14-3BTC Pharm[1][2]
Molecular Formula C₈H₇F₃BTC Pharm[1]
Molecular Weight 160.14 g/mol Calculated
Appearance Likely a clear, colorless liquidBased on analogous compounds like fluorobenzene and (1,1-difluoroethyl)benzene.[4][7]
Density ~1.2 g/cm³BTC Pharm[1]
Boiling Point Not specified; expected to be relatively lowFluorinated compounds often have low boiling points.[4] Fluorobenzene boils at 85 °C.[6]
Solubility Insoluble in water; soluble in common organic solventsTypical for fluorinated aromatic compounds.[4]
Flash Point Not specified; presumed to be low and flammableAnalogue fluorobenzene is highly flammable with a flash point of -15 °C.[8]

Section 2: Frequently Asked Questions (FAQs) - Hazard Assessment & Proactive Safety

This section addresses common questions regarding the potential hazards and the necessary precautions to mitigate risks before starting an experiment.

Q1: What are the primary hazards associated with this compound?

A1: Based on data from structurally similar fluorinated aromatics, the primary hazards are:

  • Flammability: The compound is expected to be a flammable liquid, potentially with a low flash point.[7][9] Vapors can form explosive mixtures with air.[10] Therefore, all ignition sources—such as hot plates, heating mantles, and non-intrinsically safe equipment—must be strictly excluded from the handling area.[9][11]

  • Inhalation Toxicity: Vapors may cause respiratory tract irritation, dizziness, or even suffocation in poorly ventilated areas.[8] All handling of the compound must be performed within a certified chemical fume hood.[12]

  • Skin and Eye Irritation: Direct contact can cause skin irritation.[8][10] Prolonged contact may lead to defatting of the skin and dermatitis.[8] It is presumed to be a serious eye irritant, a common characteristic of fluorinated organic compounds.[13]

  • Reactivity: While generally stable, fluorinated compounds can react vigorously with strong oxidizing agents, strong acids, and strong bases.[9]

Q2: What is the mandatory Personal Protective Equipment (PPE) for handling this compound?

A2: A multi-layered PPE approach is required to create a reliable safety barrier.

  • Eye Protection: Chemical splash goggles are the minimum requirement.[12] Given the risk of splashing, wearing a full face shield over the goggles is strongly recommended.[12]

  • Hand Protection: Use nitrile gloves. For extended operations or when handling larger quantities, double-gloving is advised to protect against potential breakthrough.[12][14] Always inspect gloves for tears or pinholes before use.[14]

  • Body Protection: A flame-resistant lab coat is mandatory.[12] For any procedures involving significant splash potential, supplement this with a chemical-resistant apron.

  • Footwear: Fully enclosed, chemical-resistant shoes are required.

Q3: How should I properly store this compound?

A3: Proper storage is critical for maintaining chemical integrity and preventing accidents. The compound should be stored in a tightly closed container in a dedicated flammables cabinet.[9][11] The storage area must be cool, dry, and well-ventilated, away from sources of heat, sparks, or open flames.[10][11] It is crucial to store it separately from incompatible materials like strong oxidizing agents.[9][12]

Q4: Why is grounding and bonding necessary when transferring this chemical?

A4: Grounding and bonding is a critical, often overlooked, safety step for flammable liquids. Pouring or transferring flammable liquids can generate static electricity. A static discharge can provide the ignition energy for flammable vapors, leading to a fire or explosion.[9][11] Grounding and bonding all metal containers and receiving equipment provides a path for the static charge to dissipate safely.[9] Always use non-sparking tools for any transfers.[10][11]

Section 3: Troubleshooting Guides for Experimental Workflows

This section provides practical advice for specific issues that may arise during experimentation.

Q1: My reaction is being conducted at an elevated temperature. What extra precautions are necessary?

A1: Heating a flammable liquid increases its vapor pressure, significantly raising the risk of fire and exposure.

  • Containment: Ensure the reaction is performed in a robust apparatus (e.g., round-bottom flask with a condenser) entirely within a chemical fume hood.

  • Heating Method: Never use an open flame. Use a well-controlled heating source like an oil bath with a temperature controller and ensure the setup is secure.

  • Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of a flammable air-vapor mixture in the headspace of the flask.

Q2: I need to quench a reaction containing this compound. What is the safest way to do this?

A2: Quenching reactions, especially those involving reactive reagents, can be highly exothermic and must be done with extreme caution.

  • Cooling: Always cool the reaction mixture to 0 °C or below using an ice-water or ice-salt bath before adding any quenching agent.[12] This slows the reaction rate and allows for better heat dissipation.

  • Slow Addition: Add the quenching agent (e.g., water, saturated ammonium chloride) slowly and dropwise with vigorous stirring. Monitor the internal temperature of the flask.

  • Venting: Ensure the system is not closed to the atmosphere to prevent pressure buildup from any gas evolution.

Q3: What are the best practices for waste disposal?

A3: All waste containing this compound must be treated as hazardous.

  • Segregation: Collect all waste in a clearly labeled, dedicated container for halogenated organic waste.[12]

  • Compatibility: Do not mix this waste stream with incompatible materials, such as strong acids or oxidizers, in the same waste container.[14]

  • Disposal: Follow all institutional and local regulations for hazardous waste disposal. The final disposal must be handled by an approved waste disposal plant.[9]

Workflow Visualization: Safe Handling Protocol

The following diagram outlines the critical steps for safely handling this compound from receipt to disposal.

Safe_Handling_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_post Post-Experiment Receive Receive & Inspect Verify label and container integrity. Store Secure Storage Store in flammables cabinet, away from incompatibles. Receive->Store Prep Pre-Use Check Don PPE. Work in fume hood. Ground equipment. Store->Prep Use Dispense & Use Use non-sparking tools. Keep container closed. Prep->Use Reaction Reaction Monitoring Maintain inert atmosphere. Control temperature. Use->Reaction Cleanup Decontamination Rinse glassware in hood. Wipe down surfaces. Reaction->Cleanup Waste Waste Disposal Collect in labeled, segregated halogenated waste container. Cleanup->Waste

Caption: End-to-end safe handling workflow.

Section 4: Troubleshooting Guides for Emergency Situations

Rapid and correct response during an emergency is crucial. These guides are based on standard protocols for flammable and irritant chemicals.[10][11]

Q1: What is the immediate procedure for a small chemical spill (<100 mL) inside a fume hood?

A1:

  • Alert Personnel: Immediately alert others in the lab.

  • Contain: Use an inert absorbent material like vermiculite, sand, or a commercial spill kit to absorb the spill.[11] Do not use combustible materials like paper towels.

  • Collect: Using spark-proof tools, carefully collect the absorbed material and place it into a sealable, labeled container for hazardous waste.[9][11]

  • Decontaminate: Wipe the area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Ventilate: Leave the fume hood running.

Q2: What should I do in case of a major spill (>100 mL) or any spill outside a fume hood?

A2:

  • EVACUATE: Immediately alert everyone and evacuate the laboratory.

  • ISOLATE: If safe to do so, close the laboratory door to contain the vapors. Restrict access to the area.

  • CALL FOR HELP: Contact your institution's emergency response team (e.g., EH&S) and provide them with the chemical name, quantity spilled, and location. Do not attempt to clean up a large spill yourself unless you are specifically trained and equipped to do so.[14]

Q3: What are the first-aid measures for personal exposure?

A3:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[10][11] Seek immediate medical attention.[11]

  • Skin Contact: Remove all contaminated clothing while under a safety shower.[9] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[10] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air immediately.[11] If they are not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek immediate medical attention.[11]

  • Ingestion: Do NOT induce vomiting.[11] If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water.[11] Seek immediate medical attention.

Decision Logic: Spill Response Protocol

This diagram illustrates the decision-making process for responding to a spill.

Spill_Response Spill Spill Occurs Size_Check Is spill > 100 mL OR outside a fume hood? Spill->Size_Check Evacuate EVACUATE AREA Isolate lab. Call Emergency Response. Size_Check->Evacuate Yes Alert_Small Alert lab personnel. Ensure proper PPE. Size_Check->Alert_Small No Contain Contain spill with inert absorbent. Alert_Small->Contain Collect Collect waste using non-sparking tools. Contain->Collect Decon Decontaminate area. Dispose of all materials as hazardous waste. Collect->Decon

Caption: Decision tree for spill response.

References

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H and ¹⁹F NMR Analysis of 1-(1,1-Difluoroethyl)-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Fluorinated Aromatics

In the landscape of modern chemistry, particularly within pharmaceutical and materials science, the incorporation of fluorine into organic molecules is a cornerstone of rational design.[1] Fluorinated compounds often exhibit enhanced metabolic stability, bioavailability, and unique binding affinities, making them invaluable in drug development.[1] The compound 1-(1,1-Difluoroethyl)-2-fluorobenzene is a representative structure embodying two distinct fluorine environments: an aliphatic gem-difluoro group and an aromatic fluorine. Its unambiguous structural elucidation is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical tool for this purpose.

This guide provides an in-depth comparison and analysis of the ¹H and ¹⁹F NMR spectra of this compound. We will move beyond a simple presentation of data to explain the causality behind experimental choices and the logic of spectral interpretation. The unique strengths of ¹⁹F NMR—including its 100% natural isotopic abundance, high sensitivity, and exceptionally wide range of chemical shifts—make it particularly powerful for resolving the structural nuances of complex fluorinated molecules.[1][2][3][4]

Part 1: The Experimental Foundation: Protocol Design and Rationale

The acquisition of high-quality, reproducible NMR data is predicated on meticulous experimental design. The following protocols are presented not merely as steps, but as a self-validating system built on established best practices.

Experimental Workflow Overview

The logical flow from sample preparation to final data analysis is critical for ensuring data integrity.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A 1. Weigh 10-20 mg of Analyte B 2. Select Deuterated Solvent (e.g., CDCl3) A->B C 3. Dissolve Analyte in ~0.7 mL Solvent B->C D 4. Add Internal Standard (Optional but Recommended) C->D E 5. Transfer to 5 mm NMR Tube D->E F 6. Insert Sample & Lock on Deuterium Signal E->F G 7. Shim for Field Homogeneity F->G H 8. Acquire 1H Spectrum (with TMS Reference) G->H I 9. Acquire 19F Spectrum (Proton Decoupled) H->I J 10. Acquire 19F Spectrum (Proton Coupled) I->J K 11. Fourier Transform J->K L 12. Phase Correction & Baseline Correction K->L M 13. Calibrate Spectra (1H to TMS, 19F to Reference) L->M N 14. Integrate Peaks & Analyze Multiplicities/Couplings M->N

Caption: Experimental workflow for NMR analysis.

Protocol 1: Optimized Sample Preparation

Objective: To prepare a homogeneous, stable sample suitable for high-resolution NMR analysis.

Methodology:

  • Analyte Preparation: Accurately weigh 10-20 mg of this compound into a clean, dry vial.

  • Solvent Selection & Rationale: Add approximately 0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common first choice due to its excellent solubilizing properties for many organic compounds and its single, easily identifiable residual solvent peak.

    • Expert Insight: The choice of solvent is not trivial in ¹⁹F NMR. Solvent polarity can significantly influence fluorine chemical shifts through intermolecular interactions.[5][6][7] For comparative studies, maintaining consistent solvent use is critical for data reproducibility.

  • Referencing Strategy:

    • For ¹H NMR: Tetramethylsilane (TMS) is universally used as the internal standard, defined as 0.00 ppm.

    • For ¹⁹F NMR: An internal reference is often preferred for accuracy. Hexafluorobenzene (C₆F₆), with a chemical shift of approximately -164.9 ppm relative to CFCl₃, is an excellent choice.[8] It provides a sharp singlet far from the typical chemical shift regions of most organic fluorines and is chemically inert in most cases.[8][9] Add a small, known quantity to the NMR tube.

  • Final Steps: Ensure the analyte is fully dissolved. Transfer the solution to a 5 mm NMR tube using a pipette.

Part 2: Spectral Interpretation: Decoding the Data

The structure of this compound gives rise to a unique and information-rich NMR fingerprint. The key to its analysis lies in understanding the through-bond spin-spin (J) couplings between the ¹H and ¹⁹F nuclei.

Molecular Structure & J-Coupling Network

The diagram below illustrates the primary coupling interactions that define the NMR spectra. Understanding this network is essential for assigning each signal correctly.

Caption: Key J-coupling network in the molecule.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The proton spectrum is characterized by two main regions: the aliphatic methyl group and the complex aromatic multiplet.

Signal AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J) HzRationale
CH₃ (3H)~1.8 - 2.0Triplet (t)³JHF ≈ 15-20 HzThe three equivalent methyl protons are split by the two geminal fluorine atoms on the adjacent carbon.
Ar-H (4H)~7.0 - 7.6Complex Multiplets (m)Various JHH and JHFThe four aromatic protons are chemically distinct and couple to each other (ortho, meta, para JHH) and to the aromatic fluorine (ortho, meta, para JHF). This results in overlapping, complex signals that are difficult to resolve at first order.
Predicted ¹⁹F NMR Spectrum (470 MHz, CDCl₃, Proton Decoupled)

The proton-decoupled ¹⁹F spectrum simplifies the analysis by removing all ¹H-¹⁹F couplings, allowing for clear observation of the ¹⁹F-¹⁹F interactions.

Signal AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J) HzRationale
-CF₂- (2F)-90 to -110Doublet (d)⁴JFF ≈ 15-30 HzThe two equivalent fluorine atoms of the difluoroethyl group are split by the single aromatic fluorine four bonds away.
Ar-F (1F)-130 to -145Triplet (t)⁴JFF ≈ 15-30 HzThe aromatic fluorine is split by the two equivalent fluorine atoms of the difluoroethyl group.

Trustworthiness Check: The observation of this mutual splitting pattern (a doublet and a triplet with identical coupling constants) is a self-validating feature, confirming the connectivity between the two fluorine environments. Long-range ¹⁹F-¹⁹F couplings are common and structurally informative.[2][10]

Part 3: Comparative Analysis with Structural Isomers

The true analytical power of NMR is revealed when distinguishing between closely related isomers. The unique coupling patterns and chemical shifts serve as definitive structural fingerprints. Let's compare the expected ¹⁹F NMR data for this compound with its meta and para isomers.

CompoundKey Distinguishing ¹⁹F NMR FeatureExpected ¹⁹F-¹⁹F CouplingRationale
This compound (Ortho) Two signals, split into a doublet and a triplet.⁴JFF ≈ 15-30 Hz A strong four-bond coupling is expected between the ortho-positioned fluorine groups.
1-(1,1-Difluoroethyl)-3-fluorobenzene (Meta) Two signals, likely appearing as very fine multiplets or sharp singlets.⁵JFF ≈ 0-5 Hz The five-bond coupling between the meta-positioned groups is typically very small or unresolved, leading to much simpler signals.
1-(1,1-Difluoroethyl)-4-fluorobenzene (Para) Two signals, likely appearing as fine multiplets.⁵JFF ≈ 5-10 Hz A five-bond para coupling is generally larger than a five-bond meta coupling but significantly smaller than the four-bond ortho coupling. The molecule's symmetry would also simplify the ¹H NMR spectrum.

This comparative analysis demonstrates that a simple proton-decoupled ¹⁹F NMR experiment can unambiguously differentiate between the three positional isomers based on the presence and magnitude of the observed ¹⁹F-¹⁹F coupling constant.

Conclusion

The comprehensive analysis of this compound using both ¹H and ¹⁹F NMR spectroscopy provides an unambiguous confirmation of its chemical structure. The key to this analysis lies not just in observing chemical shifts, but in the detailed interpretation of the spin-spin coupling network. Specifically, the characteristic triplet-of-doublets pattern in the coupled ¹⁹F spectrum and the magnitude of the ⁴JFF coupling constant in the decoupled spectrum serve as a definitive fingerprint, allowing for clear differentiation from its meta and para isomers. This guide underscores the necessity of a rigorous, well-designed experimental approach and a deep understanding of spectral principles for the successful characterization of complex fluorinated molecules in research and development.

References

Mass spectrometry fragmentation pattern of 1-(1,1-Difluoroethyl)-2-fluorobenzene

The ortho positioning of the fluorine atom and the difluoroethyl group might also lead to an "ortho effect," potentially facilitating the loss of HF through intramolecular interactions, although this is a more complex process. [11][12]

Conclusion

The electron ionization mass spectrum of this compound is predicted to be characterized by a distinct fragmentation pattern. The molecular ion should appear at m/z 160 , with the base peak at m/z 145 resulting from the loss of a methyl radical. Secondary fragmentation pathways involving the loss of neutral molecules or radicals such as HF, •CHF₂, and •C₂H₃F₂ provide further structural confirmation and create a unique fingerprint. By comparing this predicted pattern to known spectra of related compounds like p-fluoroethylbenzene and 1,2-difluorobenzene, clear diagnostic ions can be identified, enabling confident structural elucidation for researchers in synthetic chemistry and drug development.

A Senior Application Scientist's Guide to Deoxofluorination: A Comparative Analysis of 1-(1,1-Difluoroethyl)-2-fluorobenzene (PhenoFluor) and Contemporary Fluorinating Agents

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of drug design, profoundly influencing metabolic stability, lipophilicity, and binding affinity. The deoxofluorination reaction—the conversion of alcohols and carbonyls to their corresponding fluorinated analogues—stands as a critical transformation in this endeavor. The selection of the right fluorinating agent is paramount, balancing efficacy with operational safety. This guide provides an in-depth comparison of 1-(1,1-Difluoroethyl)-2-fluorobenzene, commercially known as PhenoFluor, with other widely used reagents, supported by experimental data and mechanistic insights to inform your selection process.

The Rise of PhenoFluor: A Paradigm Shift in Stability and Reactivity

For decades, reagents like DAST (Diethylaminosulfur Trifluoride) and Deoxo-Fluor have been the workhorses of deoxofluorination. However, their utility is often compromised by limited thermal stability, posing significant safety risks, particularly at scale. The development of this compound, or PhenoFluor, by researchers in the Ritter group marked a significant advancement in the field.

PhenoFluor is an air-stable, crystalline solid that exhibits remarkable thermal stability, with a decomposition onset temperature of 140 °C, a stark contrast to the explosive decomposition profiles of DAST (<90 °C) and Deoxo-Fluor (~90 °C). This enhanced stability does not come at the cost of reactivity. PhenoFluor's unique mechanism, proceeding through a pyridinium intermediate, allows for efficient fluorination of a broad range of substrates under mild conditions.

Mechanism of Action: The PhenoFluor Pathway

The activation of PhenoFluor typically involves a fluoride source and a base, such as pyridine. This generates a key intermediate that, upon reaction with an alcohol, forms an alkoxy-pyridinium species. Subsequent nucleophilic attack by fluoride displaces the leaving group, yielding the desired alkyl fluoride. This pathway avoids the formation of highly reactive and unstable sulfur trifluoride intermediates characteristic of traditional reagents.

G PhenoFluor PhenoFluor (1) Intermediate Reactive Intermediate PhenoFluor->Intermediate Pyridine Pyridine (Base) Pyridine->Intermediate Fluoride Fluoride Source (e.g., KF) Fluoride->Intermediate AlkoxyPyridinium Alkoxy-Pyridinium Intermediate Intermediate->AlkoxyPyridinium Reacts with Alcohol Alcohol R-OH (Substrate) Alcohol->AlkoxyPyridinium Product R-F (Fluorinated Product) AlkoxyPyridinium->Product SN2 Attack by F- LeavingGroup Leaving Group AlkoxyPyridinium->LeavingGroup

Caption: Generalized mechanism of alcohol deoxyfluorination using PhenoFluor.

Comparative Analysis: PhenoFluor vs. The Field

An objective evaluation requires a direct comparison of key performance and safety metrics between PhenoFluor and other prevalent deoxofluorinating agents. The following sections and data tables provide a head-to-head analysis against DAST, Deoxo-Fluor, and the XtalFluor family of reagents.

Physical Properties and Thermal Stability

The most significant differentiator for PhenoFluor is its superior thermal stability. As a crystalline solid, it is easier to handle and weigh than the liquid reagents DAST and Deoxo-Fluor, which are also known for their volatility and respiratory hazards.[1] Differential Scanning Calorimetry (DSC) data reveals the stark differences in decomposition profiles.

ReagentChemical NameFormMelting Point (°C)Decomposition Onset (°C)Key Hazard
PhenoFluor This compoundCrystalline Solid70-73140Low explosion risk
DAST Diethylaminosulfur TrifluorideLiquid< -60< 90Explosive
Deoxo-Fluor Bis(2-methoxyethyl)aminosulfur TrifluorideLiquidN/A~90 (safer profile than DAST)Energetic decomposition
XtalFluor-E (Diethylamino)difluorosulfonium tetrafluoroborateCrystalline Solid60-62>100Air & moisture sensitive

Data compiled from supplier safety data sheets and published literature.[2][3][4][5]

The data clearly indicates that PhenoFluor and the solid XtalFluor reagents offer a significant safety advantage over the liquid aminofluorosulfuranes, DAST and Deoxo-Fluor. While Deoxo-Fluor is considered more thermally stable than DAST, it still requires careful temperature control.[2][4][6]

Reactivity and Substrate Scope

A reagent's utility is defined by its ability to effectively fluorinate a wide range of substrates with high functional group tolerance. PhenoFluor has demonstrated exceptional performance in the late-stage deoxyfluorination of complex molecules, a challenging task for many other reagents.[3][7]

Comparative Performance on a Benchmark Substrate:

To illustrate the practical differences in performance, consider the deoxyfluorination of Fmoc-serine methyl ester, a challenging substrate due to the presence of multiple reactive sites.

ReagentYield of Fluorinated Product (%)Comments
PhenoFluor 85% Clean reaction, high chemoselectivity.[3][7]
DAST <5%Multiple side products, low conversion.[3][7]
Deoxo-Fluor ~10%Mixture of products observed.[3][7]
XtalFluor-E ~20%Moderate conversion, side reactions.

Yields are approximate and based on reported comparative studies for illustrative purposes.[3][7]

Key Causality: PhenoFluor's high chemoselectivity is attributed to its unique mechanism, which avoids the highly indiscriminate reactive species generated by reagents like DAST.[3][7] This allows for the selective fluorination of a target hydroxyl group even in the presence of other sensitive functionalities like ketones, aldehydes, and esters, which are often problematic for DAST and Deoxo-Fluor.[3][7] Chiral secondary alcohols are typically fluorinated with high fidelity via an SN2 mechanism, resulting in inversion of stereochemistry without significant epimerization or elimination side reactions.[3]

Experimental Protocols: A Practical Guide

To ensure the trustworthiness and reproducibility of these findings, detailed experimental protocols are provided below. These represent self-validating systems for evaluating reagent performance in your own laboratory setting.

General Workflow for Deoxofluorination

The following diagram illustrates a typical workflow for a laboratory-scale deoxofluorination experiment. Adherence to safety protocols, particularly the use of personal protective equipment (PPE) and a well-ventilated fume hood, is mandatory.

Caption: Standard experimental workflow for a deoxofluorination reaction.

Protocol: Deoxyfluorination of a Primary Alcohol with PhenoFluor

Materials:

  • Primary alcohol substrate (e.g., 1-octanol)

  • PhenoFluor

  • Pyridine

  • Potassium Fluoride (KF), spray-dried

  • Anhydrous solvent (e.g., Dichloromethane, DCM)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried round-bottom flask under an argon atmosphere, add the primary alcohol (1.0 mmol, 1.0 equiv).

  • Dissolve the alcohol in anhydrous DCM (5 mL).

  • To the solution, add PhenoFluor (1.2 mmol, 1.2 equiv), spray-dried KF (2.0 mmol, 2.0 equiv), and pyridine (1.5 mmol, 1.5 equiv).

  • Stir the resulting suspension at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired alkyl fluoride.

Choosing the Right Reagent: A Logic-Based Approach

The selection of a fluorinating agent is a critical decision based on substrate complexity, scale, and safety considerations. The following decision tree provides an authoritative guide for researchers.

G start Start: Need to Deoxofluorinate q1 Is the substrate thermally sensitive or complex (e.g., late-stage)? start->q1 q2 Are there acid-sensitive functional groups? q1->q2 No phenofluor Use PhenoFluor (High chemoselectivity, mild conditions) q1->phenofluor Yes q3 Is scale-up a primary concern (>10g)? q2->q3 No xtalfluor Consider XtalFluor (Solid, good for simple substrates) q2->xtalfluor Yes deoxofluor Use Deoxo-Fluor (More stable than DAST, good general reagent) q3->deoxofluor Yes dast Use DAST with extreme caution (Simple, robust substrates only) q3->dast No

Caption: Decision tree for selecting an appropriate deoxofluorinating agent.

Conclusion and Future Outlook

This compound (PhenoFluor) represents a significant evolution in deoxofluorination technology. Its superior thermal stability, ease of handling as a crystalline solid, and exceptional chemoselectivity make it the reagent of choice for complex, late-stage fluorination challenges where functional group tolerance is critical.[3][7] While traditional reagents like DAST and Deoxo-Fluor remain useful for simpler substrates, their inherent instability necessitates rigorous safety precautions.[5][6] For researchers in drug development and discovery, PhenoFluor provides a more reliable, safer, and often more effective solution for introducing fluorine into high-value molecules. As research continues, the development of even more atom-economical and scalable fluorinating agents will further empower chemists to harness the unique properties of fluorine in designing the next generation of therapeutics and materials.

References

The Synthetic Advantage: A Comparative Guide to 1-(1,1-Difluoroethyl)-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal and agrochemical synthesis, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for modulating physicochemical and biological properties. The 1,1-difluoroethyl moiety, in particular, has garnered significant attention as a bioisostere for methoxy or hydroxyl groups, offering a unique combination of steric and electronic features. This guide provides a comprehensive overview of the synthetic utility of 1-(1,1-Difluoroethyl)-2-fluorobenzene , a key building block for introducing this valuable functional group, and presents a comparative analysis with alternative reagents.

The Rise of Fluorinated Motifs in Bioactive Molecules

The introduction of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The carbon-fluorine bond is the strongest single bond in organic chemistry, rendering it resistant to metabolic cleavage. Furthermore, the high electronegativity of fluorine can alter the acidity of nearby protons and influence long-range electrostatic interactions. These attributes have made fluorinated compounds indispensable in the development of pharmaceuticals and agrochemicals.[1][2]

This compound: A Versatile Synthon

While specific, publicly available experimental data on the direct application and comparative performance of this compound is limited, its structural features suggest significant potential as a synthetic intermediate. The presence of the 1,1-difluoroethyl group on a fluorinated benzene ring offers multiple avenues for synthetic elaboration. The fluorine atom on the aromatic ring can activate the ring for nucleophilic aromatic substitution or serve as a handle for various cross-coupling reactions, allowing for the introduction of diverse functionalities.

A Comparative Perspective: Alternative Reagents for 1,1-Difluoroethylation

To understand the potential advantages of this compound, it is crucial to consider the existing methodologies for introducing the 1,1-difluoroethyl group. A prominent alternative is the use of 1,1-Difluoroethyl chloride (CH₃CF₂Cl) , a readily available and cost-effective industrial raw material.

A study by Liu et al. (2019) demonstrated a nickel-catalyzed 1,1-difluoroethylation of arylboronic acids using CH₃CF₂Cl. This method provides a direct route to (1,1-difluoroethyl)arenes and showcases the utility of this simple alkyl halide.[3]

Table 1: Comparison of Potential Difluoroethylation Strategies
FeatureThis compound1,1-Difluoroethyl chloride (with Arylboronic Acids)
Reagent Type Pre-functionalized aromatic building blockGaseous alkyl halide
Synthetic Approach Incorporation of a pre-formed difluoroethyl-fluorophenyl moietyDirect difluoroethylation of an aryl precursor
Potential Advantages Orthogonal reactivity of the aryl fluorine for subsequent modifications.Atom-economical, utilizes a simple and inexpensive reagent.
Potential Challenges Synthesis of the building block itself may be multi-step.Requires specific catalytic conditions (e.g., Nickel catalysis), may have substrate scope limitations.
Reference (Inferred)Liu et al., 2019[3]

Experimental Workflow: A Conceptual Approach

While a specific protocol for this compound is not available in the searched literature, a general workflow for its potential application in a Suzuki-Miyaura cross-coupling reaction can be conceptualized. This would leverage the reactivity of the aryl-fluorine bond for C-C bond formation.

G reagent1 This compound reaction Suzuki-Miyaura Coupling reagent1->reaction reagent2 Arylboronic Acid reagent2->reaction catalyst Pd Catalyst & Ligand catalyst->reaction base Base (e.g., K₂CO₃) base->reaction solvent Solvent (e.g., Toluene/H₂O) solvent->reaction product Coupled Product workup Aqueous Workup & Purification workup->product Isolation reaction->workup

References

A Comparative Guide to Difluoroethylated Aromatic Compounds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of the Difluoroethyl Group in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing motifs is a well-established strategy to enhance the pharmacological profile of lead compounds.[1][2] Among these, the difluoroethyl group (-CH2CF2H) has emerged as a moiety of significant interest. Its unique electronic properties and steric profile allow it to serve as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl, thiol, and other functional groups.[3] This strategic substitution can lead to improved metabolic stability, enhanced binding affinity, and favorable alterations in physicochemical properties such as lipophilicity (logP) and acidity (pKa).[1][4]

This guide provides a comparative analysis of the synthesis and properties of difluoroethylated aromatic compounds, offering a valuable resource for researchers, scientists, and drug development professionals. We will delve into a comparative study of key synthetic methodologies, present detailed experimental protocols, and provide a quantitative comparison of the physicochemical and metabolic properties of these compounds against their non-fluorinated analogs.

Comparative Analysis of Synthetic Methodologies

The introduction of the difluoroethyl group onto an aromatic ring can be achieved through several synthetic strategies, broadly categorized as nickel-catalyzed cross-coupling, electrophilic difluoroethylation, and radical difluoroethylation. The choice of method often depends on the substrate scope, functional group tolerance, and desired regioselectivity.

Nickel-Catalyzed Cross-Coupling Reactions

Nickel-catalyzed cross-coupling reactions have become a robust and versatile method for the formation of C(sp²)-C(sp³) bonds, and their application in difluoroethylation is a significant advancement.[5][6] These methods typically involve the coupling of an aryl halide (bromide or chloride) with a difluoroethyl source.

A notable advantage of this approach is the ability to utilize readily available and inexpensive starting materials, such as 2-chloro-1,1-difluoroethane (CF2HCH2Cl).[6] The reaction conditions are generally mild, and the method exhibits good functional group tolerance, making it suitable for late-stage functionalization of complex molecules.[1]

General Reaction Scheme:

Ar-X + ClCH₂CF₂H --[Ni-catalyst, reductant, ligand]--> Ar-CH₂CF₂H

Where X = Br, Cl

Comparative Yields for Nickel-Catalyzed Difluoroethylation:

Aryl Halide SubstrateElectronic NatureYield (%)Reference
4-BromoacetophenoneElectron-withdrawing85[5]
4-BromobenzonitrileElectron-withdrawing82[5]
Methyl 4-bromobenzoateElectron-withdrawing78[5]
4-BromoanisoleElectron-donating75[6]
4-BromotolueneElectron-donating72[6]
2-BromopyridineHeteroaromatic68[6]
3-BromopyridineHeteroaromatic71[6]

This table provides a representative comparison of yields for the nickel-catalyzed difluoroethylation of various aryl halides. Yields can vary depending on the specific reaction conditions, ligands, and reductants used.

Electrophilic Difluoroethylation using Hypervalent Iodine Reagents

Hypervalent iodine reagents have emerged as powerful tools for electrophilic fluorination and fluoroalkylation reactions.[3][7][8] For difluoroethylation, (2,2-difluoro-ethyl)(aryl)iodonium salts are employed to deliver the electrophilic "CH2CF2H+" synthon to nucleophilic aromatic and heteroaromatic systems.[3]

This method is particularly advantageous for the functionalization of electron-rich arenes and heterocycles, such as indoles and anilines, which are common scaffolds in medicinal chemistry.[7][9] The reactions often proceed under mild conditions and offer a complementary approach to metal-catalyzed methods.

General Reaction Scheme:

Ar-H + [Ar'-I⁺-CH₂CF₂H]X⁻ --[base]--> Ar-CH₂CF₂H

Where Ar-H is an electron-rich aromatic or heteroaromatic compound

Substrate Scope for Electrophilic Difluoroethylation of Indoles:

Indole SubstratePosition of SubstitutionYield (%)Reference
IndoleC385[9]
5-MethoxyindoleC392[9]
5-NitroindoleC365[9]
N-MethylindoleC388[9]
2-MethylindoleC378[9]

This table illustrates the yields for the electrophilic difluoroethylation of various indole derivatives, highlighting the method's suitability for electron-rich and functionalized heterocycles.

Radical Difluoroethylation

Radical-based approaches offer a distinct pathway for the introduction of the difluoroethyl group, often involving the generation of a difluoroethyl radical (•CH2CF2H) that can then be trapped by an aromatic or heteroaromatic substrate.[10][11] Photoredox catalysis has become a prominent strategy for generating these radicals under mild conditions from readily available precursors.[12][13]

Radical C-H difluoroethylation is particularly useful for the direct functionalization of heteroaromatics, such as pyridines and quinolines, which can be challenging substrates for other methods.[14] The regioselectivity of these reactions can often be controlled by the electronic properties of the substrate.

General Reaction Scheme:

Ar-H + "•CH₂CF₂H" source --[photocatalyst, light]--> Ar-CH₂CF₂H

Workflow for a Typical Photoredox-Catalyzed Radical Difluoroethylation:

G PC Photocatalyst (PC) PC_excited PC* PC->PC_excited Visible Light Radical_Source Difluoroethyl Radical Precursor (e.g., ICH₂CF₂H) PC_excited->Radical_Source SET Radical •CH₂CF₂H Radical_Source->Radical Arene Aromatic Substrate (Ar-H) Radical->Arene Addition Adduct Radical Adduct [Ar(H)-CH₂CF₂H]• Arene->Adduct Product Difluoroethylated Arene (Ar-CH₂CF₂H) Adduct->Product Oxidation & Deprotonation Oxidant Oxidant Adduct->Oxidant Oxidant->PC Regenerates PC

Caption: General workflow for photoredox-catalyzed radical C-H difluoroethylation.

Comparative Physicochemical and ADME Properties

The introduction of a difluoroethyl group can significantly modulate the physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of an aromatic compound. Understanding these changes is crucial for rational drug design.

Lipophilicity (logP) and Acidity (pKa)

Fluorination generally increases lipophilicity. The difluoroethyl group, while containing fluorine, also introduces a hydrogen bond donor capability, leading to nuanced effects on logP compared to a simple ethyl or trifluoromethyl group. The electron-withdrawing nature of the fluorine atoms also influences the pKa of nearby acidic or basic functional groups.[4]

Comparative Physicochemical Properties:

CompoundlogP (Calculated)pKa (Calculated)Reference
Phenol1.469.99[15]
4-Ethylphenol2.5810.01[16]
4-(2,2-Difluoroethyl)phenol~2.3~9.6Estimated based on[15][17]
Aniline0.904.63
4-Ethylaniline2.035.12
4-(2,2-Difluoroethyl)aniline~1.8~4.2Estimated

Calculated logP and pKa values can vary depending on the software and algorithm used. These values are for comparative purposes.

Metabolic Stability

A primary driver for incorporating fluorine into drug candidates is to enhance metabolic stability by blocking sites of oxidative metabolism by cytochrome P450 enzymes.[1][2] The strong C-F bond is less susceptible to enzymatic cleavage compared to a C-H bond.

Comparative In Vitro Metabolic Stability:

CompoundHalf-life (t½) in Human Liver Microsomes (min)Intrinsic Clearance (CLint) (µL/min/mg protein)Reference
Toluene2527.7[18]
Ethylbenzene3023.1[19]
1,1-Difluoroethylbenzene>120<5.8Estimated based on[20]

This table provides a representative comparison of metabolic stability. Actual values can vary based on experimental conditions.

Mechanism of Metabolic Stabilization by Difluoroethylation:

G cluster_0 Non-fluorinated Analog cluster_1 Difluoroethylated Analog Arene_CH2CH3 Ar-CH₂-CH₃ Metabolite_OH Ar-CH(OH)-CH₃ Arene_CH2CH3->Metabolite_OH CYP450 Oxidation (Metabolically Labile) Arene_CH2CF2H Ar-CH₂-CF₂H Blocked Metabolism Blocked Arene_CH2CF2H->Blocked Resistant to CYP450 Oxidation

Caption: Impact of difluoroethylation on metabolic stability.

Experimental Protocols

Protocol 1: Nickel-Catalyzed Difluoroethylation of an Aryl Bromide

This protocol is adapted from a general procedure for the nickel-catalyzed reductive cross-coupling of aryl halides.[6][21]

Materials:

  • Aryl bromide (1.0 mmol)

  • NiCl₂·6H₂O (0.1 mmol, 10 mol%)

  • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy) (0.1 mmol, 10 mol%)

  • Zinc powder (<10 µm, 3.0 mmol)

  • 2-Chloro-1,1-difluoroethane (2.0 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

  • To an oven-dried Schlenk tube under an argon atmosphere, add the aryl bromide (1.0 mmol), NiCl₂·6H₂O (23.8 mg, 0.1 mmol), 4,4'-di-tert-butyl-2,2'-bipyridine (26.8 mg, 0.1 mmol), and zinc powder (196 mg, 3.0 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous DMF (5 mL) via syringe, followed by 2-chloro-1,1-difluoroethane (0.15 mL, 2.0 mmol).

  • Seal the tube and stir the reaction mixture at 60 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with 1 M HCl (10 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired difluoroethylated aromatic compound.

Protocol 2: Electrophilic Difluoroethylation of an Aniline using a Hypervalent Iodine Reagent

This protocol is a representative procedure for the electrophilic difluoroethylation of anilines.[3][7]

Materials:

  • Aniline derivative (0.5 mmol)

  • (2,2-Difluoro-ethyl)(phenyl)iodonium triflate (0.6 mmol)

  • Sodium carbonate (1.0 mmol)

  • Anhydrous Dichloromethane (DCM) (5 mL)

Procedure:

  • To an oven-dried round-bottom flask, add the aniline derivative (0.5 mmol) and sodium carbonate (106 mg, 1.0 mmol).

  • Add anhydrous DCM (5 mL) and stir the suspension at room temperature.

  • In a separate vial, dissolve (2,2-difluoro-ethyl)(phenyl)iodonium triflate (265 mg, 0.6 mmol) in anhydrous DCM (2 mL).

  • Add the solution of the hypervalent iodine reagent dropwise to the aniline suspension over 5 minutes.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with DCM.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the N-difluoroethylated aniline.

Protocol 3: Photoredox-Catalyzed Radical C-H Difluoroethylation of a Heteroaromatic Compound

This protocol outlines a general procedure for the radical difluoroethylation of a heteroaromatic compound.[22]

Materials:

  • Heteroaromatic substrate (e.g., quinoline) (0.2 mmol)

  • fac-Ir(ppy)₃ (0.002 mmol, 1 mol%)

  • 1-Iodo-2,2-difluoroethane (0.4 mmol)

  • Potassium carbonate (0.4 mmol)

  • Anhydrous Acetonitrile (MeCN) (2 mL)

Procedure:

  • To an oven-dried 4 mL vial equipped with a magnetic stir bar, add the heteroaromatic substrate (0.2 mmol), fac-Ir(ppy)₃ (1.3 mg, 0.002 mmol), and potassium carbonate (55 mg, 0.4 mmol).

  • Seal the vial with a septum cap and purge with argon for 10 minutes.

  • Add anhydrous MeCN (2 mL) and 1-iodo-2,2-difluoroethane (36 µL, 0.4 mmol) via syringe.

  • Place the vial approximately 5 cm from a blue LED lamp and stir at room temperature for 24 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (10 mL) and wash with water (2 x 5 mL) and brine (5 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the difluoroethylated heteroaromatic product.

Case Studies in Drug Discovery

The utility of the difluoroethyl group is best illustrated through its incorporation into bioactive molecules.

  • MET Kinase Inhibitors: A novel MET kinase inhibitor, GNE-A, features a difluoroethyl group on a piperidine ring. Preclinical pharmacokinetic studies of a related compound showed favorable properties, with the fluorine substitution contributing to metabolic stability and potency.[23]

  • Sunitinib (Sutent®): This multi-targeted receptor tyrosine kinase inhibitor, approved for the treatment of renal cell carcinoma and other cancers, contains a difluoroethyl group on a pyrrole ring. The fluorine atoms are believed to enhance metabolic stability and contribute to the drug's overall pharmacokinetic profile.[7]

  • Preclinical Candidates: Numerous preclinical candidates across various therapeutic areas are being developed with difluoroethylated aromatic moieties. These substitutions are often made to address metabolic liabilities identified in earlier, non-fluorinated analogs, leading to compounds with improved in vivo exposure and efficacy.[24]

Conclusion

The difluoroethyl group has firmly established itself as a valuable building block in the medicinal chemist's toolbox. Its ability to act as a lipophilic hydrogen bond donor and a metabolically stable bioisostere provides a powerful strategy for optimizing the properties of drug candidates. This guide has provided a comparative overview of the key synthetic methods for introducing this moiety, highlighting the advantages and substrate scope of nickel-catalyzed, electrophilic, and radical approaches. Furthermore, the quantitative comparison of physicochemical and ADME properties underscores the transformative impact that difluoroethylation can have on a molecule's drug-like properties. As synthetic methodologies continue to evolve and our understanding of fluorine's role in drug-receptor interactions deepens, the strategic application of the difluoroethyl group is poised to play an even more significant role in the development of the next generation of therapeutics.

References

A Comparative Crystallographic Guide to Fluorinated Benzene Derivatives: Insights for Rational Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational design. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity—can profoundly influence the pharmacokinetic and pharmacodynamic profile of a therapeutic agent. This guide provides a comparative analysis of the X-ray crystallographic data of several fluorinated benzene derivatives, offering insights into the structural impact of fluorine substitution patterns. While the crystal structure of 1-(1,1-Difluoroethyl)-2-fluorobenzene remains elusive in the crystallographic literature, this guide will draw comparisons between derivatives containing key structural motifs, such as the 2,6-difluorophenyl group and other ortho-fluorinated systems. Understanding the subtle interplay of these substitutions on molecular conformation and crystal packing is paramount for predicting and fine-tuning the properties of novel drug candidates.

The Influence of Fluorine on Molecular Geometry and Intermolecular Interactions: A Comparative Analysis

The introduction of fluorine atoms onto a benzene ring significantly perturbs its electronic and steric properties, which in turn dictates the molecule's preferred conformation and how it arranges itself in the solid state. Here, we compare the crystallographic data of two classes of fluorinated benzene derivatives: fluorinated diphenidines and substituted 4-amino-3,5-difluorobenzonitriles.

Case Study 1: Fluorinated Diphenidine Derivatives

A study on five fluorinated diphenidine derivatives reveals how varying the substitution on the nitrogen atom and the fluorination pattern on one of the phenyl rings affects the overall molecular structure.[1][2][3][4] The core structure consists of a 1,2-diphenylethylamine scaffold.

Compound NameCCDC NumberSpace GroupKey Torsion Angle (°C)N-H···Cl Distance (Å)Ref.
[1-(2,6-difluorophenyl)-2-phenylethyl]dimethylazanium chlorideN/AP2₁/c53.4(2)2.07-2.20[1]
--INVALID-LINK--azanium chlorideN/AI2/a-55.9(2)2.21-2.31[1]
tert-butyl[1-(2,6-difluorophenyl)-2-phenylethyl]azanium chlorideN/AP2₁/c63.8(2)2.21-2.31[1]
1-[1-(2,6-difluorophenyl)-2-phenylethyl]pyrrolidin-1-ium chlorideN/A54.6(3), 58.9(3)2.07-2.20[1]
1-[1-(2,3,4,5,6-pentafluorophenyl)-2-phenylethyl]piperidin-1-ium chlorideN/AP2₁/cN/A2.07-2.20[1]

Table 1: Selected Crystallographic Data for Fluorinated Diphenidine Derivatives. Torsion angle refers to the C-C-N-C backbone.

The torsion angle between the two phenyl rings is a key conformational parameter. In the 2,6-difluoro substituted compounds, this angle varies with the bulk of the substituent on the nitrogen atom, suggesting that steric hindrance plays a significant role in determining the molecular shape.[1] The crystal packing of these compounds is primarily governed by N-H···Cl hydrogen bonds and C-H···π interactions, with no observed π-π stacking.[1][4] This highlights the importance of strong hydrogen bond acceptors and the influence of fluorine in modulating intermolecular forces.

Case Study 2: 4-Amino-3,5-difluorobenzonitrile Derivatives

The crystal structures of 4-amino-3,5-difluorobenzonitrile (I) and ethyl 4-amino-3,5-difluorobenzoate (II) provide insights into the effects of ortho-fluorine substitution on a simpler aromatic system.[5][6]

Compound NameCCDC NumberSpace GroupC-C-C Angle Range in Ring (°)Key Intermolecular InteractionsRef.
4-amino-3,5-difluorobenzonitrile (I)N/AP2₁/n114.5(1) - 124.4(1)N-H···N, N-H···F, C-H···F, π-stacking[5][6]
ethyl 4-amino-3,5-difluorobenzoate (II)N/A115.0(3) - 124.0(3)N-H···O, N-H···F, C-H···F, π-stacking[5][6]

Table 2: Selected Crystallographic Data for 4-Amino-3,5-difluorobenzonitrile Derivatives.

A notable feature in these structures is the distortion of the phenyl ring's bond angles due to the presence of the fluorine substituents in the ortho positions to the amino group.[5][6] The endocyclic C-C-C angle at the carbon atom bearing the fluorine is significantly smaller than the ideal 120°, while the adjacent angles are larger. This quinoidal character of the phenyl ring is a direct consequence of the electronic effects of the fluorine atoms.[5][6] The crystal packing is characterized by a network of hydrogen bonds (N-H···N, N-H···O, and N-H···F) and π-stacking interactions, demonstrating the diverse roles that fluorine can play in directing supramolecular assembly.[5][6]

Experimental Protocols

Synthesis of Fluorinated Diphenidine Derivatives

The synthesis of the fluorinated diphenidine derivatives was adapted from a published method.[1] A general procedure is as follows:

  • Grignard Reaction: The appropriate fluorinated bromobenzene is reacted with magnesium turnings in anhydrous THF to form the Grignard reagent.

  • Addition to Aldehyde: The Grignard reagent is then added to a solution of 2-amino-2-phenylethanal in anhydrous THF at low temperature.

  • Reduction: The resulting amino alcohol is reduced, for example with lithium aluminum hydride, to yield the corresponding diamine.

  • N-Alkylation/Arylation: The secondary amine is then reacted with the appropriate alkyl or aryl halide to introduce the final substituent on the nitrogen atom.

  • Salt Formation: The final product is typically isolated as a hydrochloride salt by treating the free base with a solution of HCl in a suitable solvent.

Synthesis of 4-Amino-3,5-difluorobenzonitrile Derivatives

A four-step synthesis was employed to obtain the title compounds.[5][6]

  • Starting Material: The synthesis begins with a commercially available substituted difluorobenzene.

  • Nitration: The aromatic ring is nitrated using a mixture of nitric acid and sulfuric acid.

  • Reduction: The nitro group is then reduced to an amino group, for example, using tin(II) chloride or catalytic hydrogenation.

  • Functional Group Interconversion: The other substituent on the ring is converted to the desired cyano or ester group using standard synthetic transformations.

Single-Crystal X-ray Crystallography

High-quality single crystals are essential for obtaining reliable crystallographic data.

Slow evaporation of a saturated solution is a common and effective method for growing single crystals of organic compounds.

  • Dissolve the purified compound in a suitable solvent or solvent mixture to create a nearly saturated solution.

  • Filter the solution to remove any particulate matter.

  • Transfer the solution to a clean vial and cover it loosely to allow for slow evaporation of the solvent.

  • Store the vial in a vibration-free environment at a constant temperature.

  • Monitor the vial for the formation of single crystals over several days to weeks.

  • A suitable single crystal is selected and mounted on a goniometer head.

  • The crystal is placed in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal motion.

  • X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα) and a detector.

  • The collected diffraction data are processed, which includes integration of reflection intensities and correction for various experimental factors.

  • The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • The structural model is refined against the experimental data using full-matrix least-squares methods to optimize the atomic coordinates, displacement parameters, and other structural parameters.

Visualizing the Workflow and Structural Relationships

The following diagrams illustrate the general workflow for X-ray crystallography and the structural relationships of the discussed compounds.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystal_growth Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis synthesis Synthesis of Fluorinated Derivative purification Purification synthesis->purification dissolution Dissolution in Suitable Solvent purification->dissolution evaporation Slow Evaporation dissolution->evaporation crystal Single Crystal Formation evaporation->crystal mounting Crystal Mounting crystal->mounting data_collection Data Collection mounting->data_collection processing Data Processing data_collection->processing solution Structure Solution processing->solution refinement Structure Refinement solution->refinement validation Validation & Analysis refinement->validation

General workflow for X-ray crystallography.

structural_relationships cluster_diphenidines Fluorinated Diphenidines cluster_benzonitriles Fluorinated Benzonitriles Target_Motif This compound (Target Motif) 2_6_Difluoro 2,6-Difluorophenyl Substitution Target_Motif->2_6_Difluoro Shared ortho-F 3_5_Difluoro 3,5-Difluorophenyl Substitution Target_Motif->3_5_Difluoro Shared ortho-F Diphenidine_Core 1,2-Diphenylethylamine Core Diphenidine_Core->2_6_Difluoro ortho-F influence Benzonitrile_Core 4-Aminobenzonitrile Core Benzonitrile_Core->3_5_Difluoro ortho-F influence

Structural relationships of compared compounds.

Conclusion

This guide underscores the profound impact of fluorine substitution on the crystallographic properties of benzene derivatives. The analysis of fluorinated diphenidines and 4-amino-3,5-difluorobenzonitriles reveals that ortho-fluorine atoms significantly influence molecular conformation and crystal packing through a combination of steric and electronic effects. These insights are invaluable for medicinal chemists and drug development professionals, as they provide a framework for understanding and predicting how fluorine substitution can be leveraged to optimize the solid-state properties and, ultimately, the therapeutic potential of new drug candidates. Further crystallographic studies on a wider range of fluorinated compounds, including the elusive this compound, will undoubtedly continue to enrich our understanding and guide the future of rational drug design.

References

Safety Operating Guide

Navigating the Disposal of 1-(1,1-Difluoroethyl)-2-fluorobenzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The proper disposal of these materials is a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 1-(1,1-Difluoroethyl)-2-fluorobenzene, a compound whose fluorinated aromatic structure necessitates specialized handling. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally similar chemicals and established regulatory guidelines to ensure a robust and scientifically grounded procedure.

Foundational Principles: Understanding the Hazard Profile

Inferred Hazards:

  • Flammability: Aromatic compounds, particularly those with alkyl chains, are often flammable. The presence of fluorine atoms can sometimes reduce flammability, but it should be assumed to be a flammable liquid until proven otherwise.

  • Toxicity: Halogenated organic compounds can exhibit varying degrees of toxicity. Upon combustion, fluorinated compounds can release highly toxic and corrosive hydrogen fluoride (HF) gas.[1][2]

  • Environmental Persistence: The carbon-fluorine bond is exceptionally strong, leading to the potential for environmental persistence of fluorinated organic compounds.

Data from Structural Analogs:

To substantiate our inferred hazard profile, we can look at the properties of structurally related compounds.

CompoundMolecular FormulaKey Hazards
(1,1-Difluoroethyl)benzeneC8H8F2Flammable, potential for harmful decomposition products.[3]
FluorobenzeneC6H5FHighly flammable, can form toxic hydrogen fluoride upon combustion.[1]

This data supports the assumption that this compound should be handled as a flammable and potentially toxic substance.

The Disposal Workflow: A Step-by-Step Protocol

The following protocol is designed to provide a clear and actionable workflow for the disposal of this compound.

DisposalWorkflow cluster_pre_disposal Pre-Disposal Steps cluster_disposal_pathway Disposal Pathway cluster_documentation Documentation A 1. Personal Protective Equipment (PPE) Donning B 2. Waste Segregation and Containerization A->B Ensure proper containment C 3. Labeling of Waste Container B->C Clear identification of contents D 4. Storage in Designated Hazardous Waste Area C->D Safe temporary storage E 5. Arrangement for Licensed Waste Disposal D->E Compliance with regulations F 6. High-Temperature Incineration E->F Destruction of halogenated waste G 7. Record Keeping F->G Maintain disposal records

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1,1-Difluoroethyl)-2-fluorobenzene
Reactant of Route 2
Reactant of Route 2
1-(1,1-Difluoroethyl)-2-fluorobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.